molecular formula C8H10O B1680304 Phenetole CAS No. 103-73-1

Phenetole

Cat. No.: B1680304
CAS No.: 103-73-1
M. Wt: 122.16 g/mol
InChI Key: DLRJIFUOBPOJNS-UHFFFAOYSA-N
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Description

Phenetole, also known as ethoxybenzene or ethyl phenyl ether, is an aromatic ether compound appearing as a colorless to pale yellow oily liquid with a characteristically pleasant, sweet aromatic odor . It has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol . Its physical properties include a boiling point of approximately 169-170 °C, a melting point of -30 °C, and a flash point of 57 °C, classifying it as a flammable liquid . It is insoluble in water but exhibits excellent solubility in alcohols, ethers, and oils . In scientific research, this compound is valued as a versatile chemical intermediate and a solvent in organic synthesis . It serves as a starting material or precursor in the synthesis of more complex ethers, esters, and other specialty aromatic compounds . Its stability and pleasant scent profile also make it a compound of interest in the research and development of fragrances and flavors, where it can impart sweet, floral, and fruity notes . Furthermore, its properties are leveraged in studies related to perfume, cosmetic, and food flavoring formulations . Researchers utilize its moderate polarity and solvency in various chemical reactions and extraction processes . This product is strictly for research and laboratory applications. It is not intended for diagnostic, therapeutic, or any human use. Handle with care, using appropriate personal protective equipment (PPE) in a well-ventilated area, as it may cause skin and eye irritation and is harmful if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxybenzene
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InChI

InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

DLRJIFUOBPOJNS-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=CC=C1
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID7059278
Record name Benzene, ethoxy-
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Molecular Weight

122.16 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Phenetole
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Boiling Point

171-173 °C
Record name PHENETOLE
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Flash Point

145 °F (63 °C)OC
Record name PHENETOLE
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Solubility

SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, Water Solubility = 5.69X10+2 mg/L at 25 °C
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Density

0.967 @ 20 °C/4 °C, % IN SATURATED AIR: 0.224; DENSITY OF SATURATED AIR: 1.01 (AIR= 1.0)
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Vapor Pressure

1.53 [mmHg], Vapor pressure = 1.56 mm Hg at 25 °C, 1.53 MM HG @ 25 °C
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Color/Form

OILY LIQ, COLORLESS

CAS No.

103-73-1
Record name Phenetole
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Melting Point

-30.0 °C
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Foundational & Exploratory

What are the physical properties of phenetole?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Phenetole

For Researchers, Scientists, and Drug Development Professionals

This compound (also known as ethoxybenzene or ethyl phenyl ether) is an aromatic ether with the chemical formula C₈H₁₀O. It presents as a clear, colorless to slightly yellow liquid with a characteristic sweet, aromatic odor.[1][2][3] Its unique combination of properties, including its role as a non-polar solvent and its chemical stability, makes it a valuable intermediate and research chemical in various fields, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][4] This guide provides a comprehensive overview of the key physical properties of this compound, complete with quantitative data and standard experimental protocols for their determination.

Quantitative Physical Properties of this compound

The physical characteristics of this compound have been extensively studied and reported across various chemical literature and databases. The following table summarizes the key quantitative data. Note that minor variations in reported values can be attributed to different experimental conditions and purity levels.

PropertyValue
Molecular Formula C₈H₁₀O[1][4][5][6]
Molecular Weight 122.16 g/mol [4][6][7]
Appearance Clear, colorless to slightly yellow oily liquid[1][2][8]
Odor Distinctive, pleasant, sweet aromatic odor[1][5]
Melting Point -30 °C (-22 °F)[1][2][4][5][6][7][8][9][10][11][12][13]
Boiling Point 169 - 173 °C (336 - 343 °F) at 760 mmHg[1][2][5][6][7][11]
Density 0.966 - 0.967 g/mL at 20-25 °C[1][2][4][5][6][7][8][9][10][11]
Refractive Index (n_D) 1.507 - 1.5076 at 20 °C[1][4][5][6][7][9][10]
Vapor Pressure 1.53 - 2.27 mmHg at 25 °C[4][5][6][9][11][13][14]
Vapor Density 4.21 (Air = 1.0)[11]
Flash Point 57 °C (135 °F)[1][2][4][9][11][13][15]
Solubility - Water : Practically insoluble (0.57 g/L)[1][2][3][4][5][7][11][13]- Organic Solvents : Freely soluble in ethanol, ether, chloroform, and oils[1][3][4][6][7]
LogP (Octanol/Water) 2.04 - 2.51[4][6][16]
Viscosity 4.2389 x 10⁻³ Pa·s at melting point; 1.32 cP at 19.9 °C[6][16]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methodologies for measuring the primary physical properties of liquid compounds like this compound.

Melting Point Determination

The melting point of this compound is below ambient temperature. This protocol describes the general method for determining the freezing point, which is identical to the melting point for a pure substance.

Apparatus:

  • Low-temperature thermometer or thermocouple

  • Small test tube or sample vial

  • Cooling bath (e.g., dry ice/acetone or a cryocooler)

  • Stirring mechanism (magnetic stirrer or manual)

Procedure:

  • Place a sample of this compound (approx. 2-3 mL) into the test tube.

  • Position the thermometer or thermocouple so that the bulb is fully immersed in the liquid sample but not touching the sides or bottom of the tube.

  • Immerse the test tube in the cooling bath, ensuring the liquid level of the bath is above the sample level.

  • Begin stirring the sample gently and continuously to ensure uniform cooling and prevent supercooling.

  • Record the temperature at regular intervals (e.g., every 30 seconds).

  • The temperature at which the first crystals appear and remain is the initial freezing point. The temperature will plateau as the substance freezes. This plateau temperature is recorded as the freezing point (melting point).[17][18]

  • For high accuracy, a heating curve can be generated by allowing the frozen sample to warm up slowly while recording the temperature; the plateau observed during melting confirms the melting point.

Boiling Point Determination

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a measured volume of this compound (e.g., 20 mL) into the distillation flask and add a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is measured accurately.

  • Begin heating the flask gently using the heating mantle or oil bath.

  • Observe the temperature as the liquid begins to boil and its vapor rises.

  • The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensate is forming on the thermometer bulb. This temperature should remain constant during the distillation of a pure substance.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.

Density Determination

Apparatus:

  • Pycnometer (a specific gravity bottle of a known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer and weigh it again (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat the thermal equilibration process in the water bath.

  • Adjust the this compound level to the calibration mark, dry the exterior, and weigh the filled pycnometer (m₃).

  • The density (ρ) of this compound is calculated using the formula: ρ_this compound = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Determination

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (typically a sodium lamp, λ = 589 nm)

  • Dropper

Procedure:

  • Turn on the refractometer and the light source. Allow the instrument to warm up.

  • Circulate water from the constant temperature bath through the refractometer prisms to maintain a precise temperature (e.g., 20.0 °C).

  • Clean the surfaces of the measuring and illuminating prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

  • Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

  • Close the prisms gently but firmly.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible in the field of view.

  • If a colored fringe appears at the border, turn the chromaticity adjustment knob until the border becomes a sharp, achromatic line.

  • Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Press the switch to illuminate the internal scale and read the refractive index value directly from the scale.[19]

Logical Workflow Visualization

While this compound's physical properties do not involve signaling pathways, its purification from synthesis byproducts (such as unreacted phenol) follows a distinct experimental workflow. This process is crucial for obtaining a pure sample, which is essential for accurate physical property determination. The following diagram illustrates this standard purification workflow.

G Workflow for this compound Purification cluster_extraction Liquid-Liquid Extraction cluster_drying_distillation Drying and Final Purification start Crude this compound (in Diethyl Ether) wash_naoh Wash with 10% NaOH (aq) (Removes acidic phenols) start->wash_naoh Step 1 wash_water Wash with Water (Removes residual NaOH) wash_naoh->wash_water Step 2 dry Dry organic layer (e.g., over anhydrous Na₂SO₄) wash_water->dry Step 3 evaporate Evaporate Diethyl Ether dry->evaporate Step 4 distill Fractional Distillation (under vacuum or atmospheric pressure) evaporate->distill Step 5 end_node Pure this compound distill->end_node Final Product

Caption: A diagram illustrating the multi-step workflow for the purification of this compound.

References

An In-depth Technical Guide to Phenetole: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of phenetole, a significant aromatic ether. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical identity, physicochemical properties, and synthesis. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Chemical Structure and Nomenclature

This compound, a colorless to yellowish oily liquid, is an organic compound classified as an ether.[1] Its structure features an ethyl group and a phenyl group attached to an oxygen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethoxybenzene .[1][2][3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameEthoxybenzene[1][2][3][4]
Common NameThis compound[1][2]
Other NamesEthyl phenyl ether, Phenoxyethane[1][2][5]
CAS Number103-73-1[1][5][6]
Chemical FormulaC₈H₁₀O[1][2][5][6]
Molecular Weight122.16 g/mol [2][3][6]
SMILESCCOC1=CC=CC=C1[2][3]
InChIInChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3[2][3][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various experimental and industrial settings. A summary of its key quantitative data is presented below.

Table 2: Physicochemical Data for this compound

PropertyValue
AppearanceColorless to yellowish oily liquid[1]
Density0.967 g/mL[1]
Melting Point-30 °C[1][6]
Boiling Point169 to 170 °C[1]
Solubility in water0.57 g/L[1]
Refractive Index (nD20)1.507[6]

This compound is practically insoluble in water but is freely soluble in less polar organic solvents such as ethanol and ether.[1][6] Like other ethers, it can be volatile and its vapors may be explosive.

Synthesis of this compound

A common and well-established method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the treatment of a phenoxide with an ethyl halide.

This protocol describes the synthesis of this compound from phenol and diethyl sulfate.[1]

Materials:

  • Phenol (PhOH)

  • Sodium hydroxide (NaOH)

  • Diethyl sulfate (Et₂SO₄)

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Formation of the Phenoxide: Phenol is deprotonated by a strong base, such as sodium hydroxide, to form sodium phenoxide (PhO⁻Na⁺). This reaction is typically carried out in a suitable solvent.

    PhOH + NaOH → PhO⁻Na⁺ + H₂O

  • Nucleophilic Substitution: The resulting sodium phenoxide is then reacted with an ethylating agent, such as diethyl sulfate.[1] The phenoxide ion acts as a nucleophile and displaces the sulfate group from the diethyl sulfate in an Sₙ2 reaction to form this compound.

    PhO⁻Na⁺ + Et₂SO₄ → Ph-O-Et + NaEtSO₄

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with water to remove any remaining inorganic salts. The organic layer containing this compound is then separated, dried, and purified, often by distillation, to yield the final product.

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the Williamson ether synthesis for producing this compound.

Phenetole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH NaOH Sodium Hydroxide Et2SO4 Diethyl Sulfate This compound This compound Phenoxide->this compound + Diethyl Sulfate

References

An In-depth Technical Guide to the Synthesis of Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of phenetole (ethoxybenzene), a valuable intermediate in various organic syntheses. The primary focus is on the Williamson ether synthesis, a fundamental and widely applicable method suitable for laboratory-scale preparation. This document outlines the core chemical principles, detailed experimental protocols, safety precautions, and methods for purification and characterization.

Introduction to this compound

This compound, also known as ethoxybenzene, is an aromatic ether with the chemical formula C₆H₅OC₂H₅. It is a colorless, oily liquid with a characteristic aromatic odor.[1] this compound is insoluble in water but soluble in common organic solvents like ethanol and diethyl ether.[1] Its stability in the presence of bases and dilute acids makes it a useful solvent and intermediate in organic chemistry.[1] Applications of this compound are extensive, serving as a precursor in the synthesis of fragrances, dyes, and pharmaceutical intermediates.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol [2]
Boiling Point 172-173 °C[1]
Melting Point -30 °C[1]
Density 0.967 g/cm³[1]
Refractive Index 1.507[1]
IUPAC Name Ethoxybenzene[3][4]

Core Synthesis Methodology: The Williamson Ether Synthesis

The most common and reliable method for preparing this compound in a laboratory setting is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.[7][8]

The overall reaction is as follows:

C₆H₅O⁻Na⁺ (Sodium phenoxide) + C₂H₅-X (Ethyl halide) → C₆H₅OC₂H₅ (this compound) + NaX

2.1. Reaction Mechanism

The Williamson ether synthesis proceeds via a two-step SN2 mechanism:

  • Deprotonation of Phenol: Phenol is first deprotonated by a strong base, such as sodium hydroxide (NaOH) or sodium metal, to form the sodium phenoxide salt. The phenoxide ion is a potent nucleophile.[9][10][11]

  • Nucleophilic Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of the ethyl halide (e.g., ethyl iodide or ethyl bromide).[10][12] This attack occurs from the backside, displacing the halide leaving group in a single, concerted step to form the ether linkage.[7]

For the reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination (E2) reactions that can occur with secondary or tertiary halides.[6][7][8]

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Nucleophilic Attack phenol Phenol (C₆H₅OH) phenoxide Sodium Phenoxide (C₆H₅O⁻Na⁺) phenol->phenoxide + NaOH naoh NaOH h2o H₂O phenoxide_ion Phenoxide Ion ethyl_halide Ethyl Halide (C₂H₅X) This compound This compound (C₆H₅OC₂H₅) ethyl_halide->this compound forms nax NaX phenoxide_ion->ethyl_halide

Caption: Mechanism of Williamson Ether Synthesis for this compound.

Experimental Protocols

Several variations of the Williamson synthesis for this compound exist. Below are two detailed laboratory-scale protocols.

3.1. Protocol 1: Using Sodium Metal in Alcohol

This classic method involves the in-situ formation of sodium ethoxide, which then reacts with phenol to form sodium phenoxide.

Table 2: Reactant Quantities for Protocol 1

ReactantMolar Mass ( g/mol )Amount UsedMoles
Sodium (Na)22.992.3 g~0.10
Absolute Alcohol46.0730 mL-
Phenol (C₆H₅OH)94.119.4 g~0.10
Ethyl Iodide (C₂H₅I)155.9719.5 g~0.125

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, carefully dissolve 2.3 g of metallic sodium in 30 mL of absolute alcohol. The reaction is exothermic.

  • Formation of Sodium Phenoxide: Once all the sodium has reacted, add 9.4 g of phenol to the solution.

  • Addition of Ethylating Agent: Add 19.5 g of ethyl iodide to the flask.

  • Reaction: Heat the mixture on a water bath under reflux until the solution is no longer alkaline to litmus paper (approximately 2-3 hours).

  • Work-up:

    • Distill off the excess alcohol and ethyl iodide.

    • Add water to the residue and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

  • Purification:

    • Wash the ethereal extract with dilute potassium hydroxide solution, followed by water.

    • Dry the ether layer over anhydrous calcium chloride.

    • Filter the solution and remove the diethyl ether by distillation.

    • Distill the remaining liquid to collect the this compound fraction, which boils at approximately 173 °C.

3.2. Protocol 2: Using Potassium Carbonate in DMF

This protocol uses a weaker base and a polar aprotic solvent, offering a high yield.[2][13]

Table 3: Reactant Quantities for Protocol 2

ReactantMolar Mass ( g/mol )Amount UsedMoles
Phenol (C₆H₅OH)94.1114.1 g0.150
Potassium Carbonate (K₂CO₃)138.2125 g~0.181
Bromoethane (C₂H₅Br)108.9715 mL (~1.46 g/mL)~0.201
Dimethylformamide (DMF)73.09300 mL-
Toluene92.1460 mL-

Procedure: [2][13]

  • Setup: Dissolve 14.1 g of phenol and 25 g of potassium carbonate in 300 mL of DMF in a suitable reaction flask.

  • Addition of Ethylating Agent: Prepare a solution of 15 mL of bromoethane in 60 mL of toluene. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 40-50 °C and maintain this temperature for 2 hours.

  • Work-up:

    • After the reaction is complete, filter the mixture to remove potassium bromide and unreacted potassium carbonate.

    • Remove the solvents (DMF and toluene) by distillation under reduced pressure.

  • Purification:

    • Add 250 mL of water to the residue and extract with 250 mL of ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and recover the ethyl acetate by distillation.

    • The final product is obtained by vacuum distillation of the residue. This method reports a yield of up to 96.1%.[2][13]

Alternative Synthesis Routes

While the Williamson synthesis is common, industrial production may favor other methods.

  • Reaction with Diethyl Sulfate: this compound can be produced by reacting phenol with diethyl sulfate in a weak aqueous alkaline solution.[2][14]

  • Reaction with Diethyl Carbonate: This method is considered a "green" alternative, using a less toxic ethylating agent. The reaction can be carried out in a gas-solid phase continuous flow system over a supported catalyst, achieving high conversion and selectivity.[15][16]

Purification and Characterization

5.1. Purification

Crude this compound may contain unreacted phenol. Purification can be achieved by:

  • Washing: Shaking the product with a dilute sodium hydroxide solution to remove acidic phenol impurities, followed by washing with water.[14]

  • Distillation: Fractional distillation, often under reduced pressure, is a highly effective method for obtaining pure this compound.[2][14][17]

5.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows characteristic signals: a triplet around δ 1.35-1.37 ppm (CH₃), a quartet around δ 3.96 ppm (OCH₂), and multiplets for the aromatic protons between δ 6.80–7.30 ppm.[13][18]

  • Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands around 1240 cm⁻¹ (asymmetric C-O-C stretch) and 1600 cm⁻¹ (aromatic C=C stretch).[13]

Experimental_Workflow start Start: Reactants reaction Reaction Setup (Phenol + Base + Ethyl Halide) start->reaction reflux Reflux / Heating (e.g., 40-50°C for 2h) reaction->reflux workup Work-up (Filtration / Solvent Removal) reflux->workup extraction Liquid-Liquid Extraction workup->extraction washing Washing Steps (Dilute Base, Water) extraction->washing drying Drying Organic Layer (e.g., Anhydrous Na₂SO₄) washing->drying purification Purification (Fractional Distillation) drying->purification characterization Characterization (NMR, IR) purification->characterization end_product Pure this compound characterization->end_product

Caption: General experimental workflow for the synthesis of this compound.

Safety and Handling

The synthesis of this compound involves hazardous materials that require careful handling in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21]

  • Phenol: Toxic and corrosive. Avoid skin contact.[22]

  • Sodium Metal: Highly reactive with water and alcohols. Handle with care to prevent fire.

  • Sodium Hydroxide/Potassium Hydroxide: Caustic and can cause severe chemical burns.[22]

  • Ethyl Halides (Iodide/Bromide): Volatile and potentially toxic. Avoid inhalation of vapors.[19]

  • Solvents (Diethyl Ether, DMF): Diethyl ether is extremely flammable. DMF is a skin irritant. Ensure no ignition sources are present when using flammable solvents.[23]

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[23]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[23]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[23]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[20][21]

Always consult the Material Safety Data Sheet (MSDS) for each chemical before starting any experimental work.[19][23]

References

Spectroscopic Analysis of Phenetole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of phenetole, a key aromatic ether. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22m2HAr-H (ortho)
6.90m2HAr-H (meta)
6.80m1HAr-H (para)
3.96q2H-O-CH₂ -CH₃
1.37t3H-O-CH₂-CH₃

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
159.1Ar-C (ipso, attached to -OCH₂CH₃)
129.4Ar-C (meta)
120.7Ar-C (para)
114.6Ar-C (ortho)
63.3-O-CH₂ -CH₃
14.8-O-CH₂-CH₃

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
3000-2850MediumAliphatic C-H Stretch
1600-1585MediumAromatic C=C Stretch (in-ring)
1500-1400MediumAromatic C=C Stretch (in-ring)
~1240StrongAryl-O Stretch (asymmetric)
~1040StrongAlkyl-O Stretch (symmetric)
900-675StrongAromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Assignment
12235.0[M]⁺ (Molecular Ion)
94100.0[M - C₂H₄]⁺ (Base Peak, via McLafferty rearrangement)
779.4[C₆H₅]⁺ (Phenyl cation)
6617.4[C₅H₆]⁺
6510.7[C₅H₅]⁺
3912.6[C₃H₃]⁺

Ionization: Electron Ionization (EI) at 70 eV[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound (liquid)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • NMR tube (5 mm diameter)

  • Pipettes

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 90 MHz or higher)

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Typically, 8-16 scans are sufficient.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

    • Process the FID, phase the spectrum, and reference the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

  • This compound (liquid)

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Dropper

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure (Thin Film Method):

  • Sample Preparation:

    • Place one or two drops of liquid this compound onto the surface of a clean, dry salt plate.

    • Place a second salt plate on top and gently press to create a thin liquid film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption peaks in the spectrum.

    • Correlate the observed absorption frequencies with known functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern for structural confirmation.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol or dichloromethane) for sample introduction if using a direct infusion method.

Instrumentation:

  • Mass Spectrometer with an Electron Ionization (EI) source (e.g., a Gas Chromatography-Mass Spectrometry (GC-MS) system).

Procedure (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent compatible with the GC system.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

    • A typical temperature program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.

  • MS Detection:

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

    • A mass spectrum is recorded, plotting the relative abundance of each ion versus its m/z value.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Identify the base peak (the most intense peak in the spectrum).

    • Analyze the fragmentation pattern to identify characteristic fragment ions and confirm the structure of the molecule. Aromatic ethers like this compound often undergo a McLafferty rearrangement, leading to a prominent peak at m/z 94.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (GC-MS) Prep_MS->Acq_MS Data_NMR NMR Spectra (1H, 13C) Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpret_NMR Chemical Shifts, Coupling, Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Weight, Fragmentation Pattern Data_MS->Interpret_MS Conclusion Structural Elucidation & Purity Assessment Interpret_NMR->Conclusion Interpret_IR->Conclusion Interpret_MS->Conclusion

References

Phenetole Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of phenetole (ethoxybenzene) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, details established experimental protocols for solubility determination, and presents a logical framework for solvent selection.

Core Executive Summary

This compound, an aromatic ether, exhibits broad solubility in many organic solvents, a critical characteristic for its application in synthesis, formulation, and various chemical processes. This guide confirms that this compound is miscible with many common non-polar and polar aprotic solvents. While precise quantitative solubility data in g/100mL is not extensively published for all solvents, its miscibility and high solubility in key solvent classes are well-documented. This guide synthesizes this information into a practical reference for laboratory applications.

Quantitative Solubility Data

This compound's solubility is a key parameter for its use as a solvent or reactant. The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common organic solvents. It is important to note that for many organic solvent pairs with similar polarities, such as this compound with toluene or diethyl ether, miscibility is a common and expected property.

SolventChemical ClassFormulaSolubility of this compoundTemperature (°C)
EthanolAlcohol (Polar, Protic)C₂H₅OHMiscibleNot Specified
Diethyl EtherEther (Polar, Aprotic)(C₂H₅)₂OMiscibleNot Specified
AcetoneKetone (Polar, Aprotic)CH₃COCH₃Freely SolubleNot Specified
TolueneAromatic Hydrocarbon (Non-polar)C₇H₈MiscibleNot Specified
ChloroformHalogenated Hydrocarbon (Polar, Aprotic)CHCl₃Freely Soluble[1]Not Specified
Carbon TetrachlorideHalogenated Hydrocarbon (Non-polar)CCl₄Soluble[2]Not Specified
OilsLipidsVariousSoluble[3][4][5]Not Specified
WaterInorganic (Polar, Protic)H₂OPractically Insoluble[6][7]Not Specified

Note on Data: The term "Miscible" indicates that the two substances form a homogeneous solution in all proportions. "Freely Soluble" suggests a high degree of solubility, though specific numerical values are not consistently available in the literature. The information presented is collated from various chemical databases and literature sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound like this compound is the Saturation Shake-Flask Method .

Principle of the Shake-Flask Method

This method is based on achieving a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution, which is in equilibrium with the undissolved solute, represents the solubility.

Detailed Experimental Protocol
  • Preparation of Materials:

    • This compound (high purity).

    • Selected organic solvent (analytical grade).

    • Thermostatically controlled shaker or water bath.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane material).

    • A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask or vial. The excess solid is necessary to ensure that saturation is reached.

    • Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution. A preliminary study to determine the time to reach equilibrium is recommended.

    • After the equilibration period, cease agitation and allow the mixture to stand at the constant temperature for a period to allow the undissolved this compound to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). To ensure no undissolved micro-particles are transferred, the aliquot should be centrifuged and/or filtered.

    • Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

    • Calculate the original solubility by taking into account the dilution factor.

  • Data Analysis and Reporting:

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

    • The solubility is typically reported in units of g/100mL, mg/mL, or mol/L at the specified temperature.

Logical Workflow for Solvent Selection

The choice of an appropriate solvent for a process involving this compound depends on several factors, with solubility being a primary consideration. The following diagram, generated using Graphviz, illustrates a logical workflow for selecting a suitable solvent.

SolventSelectionWorkflow start Start: Define Process Requirements (e.g., Reaction, Extraction, Crystallization) solubility_check Is high concentration of this compound required? start->solubility_check select_solvent Select Solvent Class based on Polarity 'Like Dissolves Like' solubility_check->select_solvent Yes final_selection Final Solvent Selection solubility_check->final_selection No (low concentration needed) polar_aprotic Polar Aprotic (e.g., Acetone, Chloroform) select_solvent->polar_aprotic Process requires polar aprotic solvent non_polar Non-Polar (e.g., Toluene, Carbon Tetrachloride) select_solvent->non_polar Process requires non-polar solvent alcohols Alcohols (e.g., Ethanol) select_solvent->alcohols Process requires protic solvent miscibility_check Is complete miscibility required? polar_aprotic->miscibility_check non_polar->miscibility_check alcohols->miscibility_check miscible_solvents Select Miscible Solvents (e.g., Ethanol, Toluene, Diethyl Ether) miscibility_check->miscible_solvents Yes test_solubility Perform Experimental Solubility Test (Shake-Flask Method) miscibility_check->test_solubility No optimize_conditions Optimize Conditions (Temperature, Co-solvents) miscible_solvents->optimize_conditions test_solubility->optimize_conditions optimize_conditions->final_selection

A logical workflow for selecting a suitable solvent for this compound.

This guide serves as a foundational resource for understanding and applying the solubility characteristics of this compound in a laboratory setting. For novel applications, it is always recommended to experimentally verify solubility under the specific conditions of use.

References

Potential Research Areas Involving Phenetole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenetole, or ethyl phenyl ether, is a versatile aromatic ether with significant potential across various scientific disciplines. Its unique combination of an ethyl group and a phenyl ring attached to an ether linkage imparts a range of chemical properties that make it a valuable building block in organic synthesis, a useful solvent, and a key component in the development of advanced materials and pharmaceuticals. This technical guide provides an in-depth exploration of potential research areas involving this compound, focusing on its synthesis, reactivity, and applications. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to facilitate further investigation and innovation in the fields of drug discovery, materials science, and chemical synthesis.

Introduction

This compound (C₈H₁₀O) is a colorless, aromatic liquid with a characteristic sweet, floral odor.[1] Structurally, it is an ether featuring an ethyl group and a phenyl group bonded to an oxygen atom. This seemingly simple molecule serves as a crucial intermediate in the synthesis of more complex organic compounds, including fragrances, dyes, and pharmaceuticals.[2] Its stability and solubility in common organic solvents also make it a useful medium for various chemical reactions.[2]

Recent research has highlighted the potential of this compound and its derivatives in novel applications, ranging from high-performance polymers to bioactive molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and future possibilities for this compound-centric research.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Williamson ether synthesis and reactions involving diethyl carbonate being the most prominent.

Williamson Ether Synthesis

This classic method involves the reaction of a phenoxide ion with an ethyl halide, such as ethyl iodide or ethyl bromide, via an Sₙ2 reaction. The phenoxide is typically generated in situ by treating phenol with a strong base.

Table 1: Quantitative Data for Williamson Ether Synthesis of this compound

ReactantsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenol, BromoethanePotassium CarbonateDMF/Toluene40-50296.1[3]
Phenol, DiethylsulfateWeak aqueous alkaliWaterNot specifiedNot specifiedNot specified[3]

Experimental Protocol: Williamson Ether Synthesis of this compound [3]

  • Materials: Phenol (14.1 g, 150 mmol), Potassium Carbonate (25 g), N,N-Dimethylformamide (DMF, 300 ml), Toluene (60 ml), Bromoethane (15 ml), Ethyl Acetate (250 ml), Water (250 ml), Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve phenol in DMF in a reaction flask.

    • Add potassium carbonate to the solution at room temperature.

    • Prepare a solution of bromoethane in toluene and add it dropwise to the reaction mixture over 15 minutes.

    • Heat the reaction mixture to 40-50 °C and maintain for 2 hours.

    • After the reaction is complete, filter to remove potassium bromide and potassium carbonate.

    • Recover the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and recover the solvent.

    • Distill the residue under reduced pressure to obtain pure this compound.

Logical Relationship: Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide This compound This compound Phenoxide->this compound Sₙ2 Attack EthylHalide Ethyl Halide (e.g., C₂H₅Br) EthylHalide->this compound Salt Salt (e.g., KBr)

Caption: General workflow of the Williamson ether synthesis for this compound production.

Ethylation with Diethyl Carbonate

An environmentally friendlier alternative to alkyl halides is the use of diethyl carbonate (DEC) as an ethylating agent. This method can be performed in the liquid or gas phase, often utilizing a solid base catalyst.

Table 2: Quantitative Data for this compound Synthesis using Diethyl Carbonate

CatalystSupportPhaseTemperature (°C)Reactant Ratio (DEC:Phenol)Phenol Conversion (%)This compound Selectivity (%)Reference
KOHActivated CarbonLiquid1302:199.698.2[4]
K₂CO₃NaYLiquid1501.5:199.597.8[5]
K₂CO₃Activated CarbonGas2501:154.3100[6]
K₂CO₃NaY Molecular SieveGas3204:197.6100[6]
NaOHActivated CarbonGas2801:165.597.5[6]

Experimental Protocol: Liquid-Phase Ethylation of Phenol with Diethyl Carbonate [4]

  • Materials: Phenol, Diethyl Carbonate (DEC), 20% KOH on Activated Carbon catalyst.

  • Procedure:

    • Charge the reactants (phenol and DEC in a 1:2 molar ratio) and the catalyst (5% by weight of reactants) into a suitable reactor.

    • Heat the mixture to 130 °C.

    • Maintain the reaction for 150 minutes with stirring.

    • After the reaction, cool the mixture and separate the catalyst by filtration.

    • Purify the product by distillation.

Reactivity of this compound: Electrophilic Aromatic Substitution

The ethoxy group (-OC₂H₅) of this compound is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups onto the aromatic ring, making this compound a valuable precursor for a wide range of derivatives.

Nitration

Nitration of this compound typically yields a mixture of ortho- and para-nitrothis compound. The regioselectivity can be influenced by the reaction conditions.

Table 3: Quantitative Data for the Nitration of this compound

Nitrating AgentConditionso:p RatioTotal Yield (%)Reference
Dilute HNO₃Low temperatureMixtureNot specified[7]
Pernitrous AcidNot specifiedNot specifiedNot specified[5]
NaNO₃ / Mg(HSO₄)₂ / wet SiO₂Dichloromethane, Room Temportho: 36%, para: 26%62%[8]

Experimental Protocol: Mononitration of Phenol (as a model for this compound) [8]

  • Materials: Phenol (1.88 g, 0.02 mol), Mg(HSO₄)₂ (4.40 g, 0.02 mol), NaNO₃ (1.7 g, 0.02 mol), wet SiO₂ (50% w/w, 4 g), Dichloromethane (20 mL), Anhydrous Na₂SO₄.

  • Procedure:

    • Create a suspension of phenol, Mg(HSO₄)₂, NaNO₃, and wet SiO₂ in dichloromethane.

    • Stir the mixture magnetically at room temperature for 30 minutes.

    • Filter the reaction mixture and wash the residue with dichloromethane.

    • Add anhydrous Na₂SO₄ to the combined filtrate and stir for 15 minutes.

    • Filter the mixture and remove the solvent by distillation.

Signaling Pathway: Nitration of this compound

Nitration_this compound This compound This compound SigmaComplexOrtho Ortho Sigma Complex This compound->SigmaComplexOrtho Electrophilic Attack (ortho) SigmaComplexPara Para Sigma Complex This compound->SigmaComplexPara Electrophilic Attack (para) NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) NitratingAgent->Nitronium Generation Nitronium->SigmaComplexOrtho Nitronium->SigmaComplexPara OrthoProduct o-Nitrothis compound SigmaComplexOrtho->OrthoProduct Deprotonation ParaProduct p-Nitrothis compound SigmaComplexPara->ParaProduct Deprotonation Friedel_Crafts_Acylation This compound This compound SigmaComplex Para Sigma Complex This compound->SigmaComplex Electrophilic Attack AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion (RCO⁺) AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AcyliumIon->SigmaComplex Product p-Acylthis compound SigmaComplex->Product Deprotonation Polymer_Synthesis_Workflow Monomer1 This compound Derivative Monomer Polymerization Polymerization Reaction Monomer1->Polymerization Monomer2 Co-monomer Monomer2->Polymerization Polymer High-Performance Polymer Polymerization->Polymer Characterization Characterization (e.g., DSC, TGA, GPC) Polymer->Characterization Application Application Characterization->Application

References

A Technical Guide to the History and Discovery of Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenetole, also known as ethyl phenyl ether or ethoxybenzene, is an aromatic ether with a significant history in the development of organic synthesis. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its physicochemical properties, and detailed experimental protocols.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow oily liquid with a characteristic aromatic odor.[1] It is a versatile solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₀O[2]
Molecular Weight 122.16 g/mol [2]
Appearance Colorless oily liquid[2]
Odor Aromatic[2]
Melting Point -30 °C[2]
Boiling Point 172 °C[2]
Density 0.967 g/mL[2]
Refractive Index 1.507[2]
Solubility Insoluble in water; Soluble in alcohols and ethers[2]

Historical Context and Discovery

The synthesis of ethers has been a subject of interest since the 16th century, with early methods involving the dehydration of alcohols with strong acids.[3] However, it was in the mid-19th century that a more general and reliable method for ether synthesis was developed, which paved the way for the preparation of a wide variety of ethers, including this compound.

The seminal work on a general method for ether synthesis was conducted by the English chemist Alexander Williamson in 1850.[4][5] His development of what is now known as the Williamson ether synthesis was a significant advancement in organic chemistry.[4][5] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a clear and versatile route to both symmetrical and unsymmetrical ethers.[4] The synthesis of this compound is a classic example of the application of this method.

While Charles Adolphe Wurtz , a prominent French chemist, is renowned for the Wurtz reaction (1855) for forming carbon-carbon bonds and other significant contributions to organic synthesis, his direct involvement in the initial discovery or synthesis of this compound is not explicitly documented in the historical records reviewed.[6][7][8] However, Wurtz's work on the synthesis of various organic compounds during the same period undoubtedly contributed to the broader understanding of chemical reactivity and synthesis that underpinned the development of methods applicable to compounds like this compound.[9]

The primary method for this compound synthesis remains the Williamson ether synthesis, a testament to the robustness of this 19th-century discovery.[2] Modern variations may utilize different bases or catalysts to improve efficiency and yield.[10][11]

Experimental Protocols: The Williamson Ether Synthesis of this compound

The following is a detailed experimental protocol for the laboratory-scale synthesis of this compound via the Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous diethyl ether

  • Anhydrous calcium chloride (CaCl₂)

  • Distillation apparatus

  • Separatory funnel

  • Reflux condenser

  • Heating mantle

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve a known quantity of phenol in a minimal amount of absolute ethanol. To this solution, add an equimolar amount of sodium hydroxide pellets. The reaction is exothermic and will generate sodium phenoxide. The mixture can be gently warmed to ensure complete reaction.

  • Reaction with Ethyl Halide: To the flask containing the sodium phenoxide, add a slight excess of ethyl iodide (or ethyl bromide) and attach a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reflux period is typically 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add a sufficient amount of water to dissolve the sodium iodide (or sodium bromide) byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water until the aqueous layer is neutral.

  • Drying: Dry the ethereal solution over anhydrous calcium chloride.

  • Distillation: Filter the drying agent and remove the diethyl ether by simple distillation. The remaining liquid is then fractionally distilled to obtain pure this compound. The fraction boiling at 169-172 °C is collected.

Visualizations

Logical Relationship of 19th-Century Ether Synthesis Methods

nineteenth_century_ether_synthesis cluster_early_methods Early Methods (Pre-1850) cluster_williamson Williamson Ether Synthesis (1850) Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration of Alcohols Williamson Synthesis Williamson Ether Synthesis (Alkoxide + Alkyl Halide) Acid-Catalyzed Dehydration->Williamson Synthesis Limitation: Only for symmetrical ethers and primary alcohols This compound Synthesis This compound Synthesis Williamson Synthesis->this compound Synthesis Enables synthesis of unsymmetrical ethers

Caption: Logical evolution of ether synthesis methods in the 19th century.

Williamson Ether Synthesis of this compound

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the development of fundamental principles in organic chemistry, most notably the Williamson ether synthesis. This reaction, developed in the mid-19th century, remains a cornerstone of ether synthesis and a primary method for producing this compound. The physicochemical properties of this compound make it a valuable compound in both industrial and research settings. This guide has provided a detailed historical context, comprehensive data, and a practical experimental protocol to serve as a valuable resource for professionals in the chemical sciences.

References

Phenetole vs. Anisole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Phenetole (ethoxybenzene) and Anisole (methoxybenzene) are two closely related aromatic ethers, distinguished only by the substitution of an ethyl group for a methyl group. While this structural similarity imparts analogous chemical reactivity, particularly in electrophilic aromatic substitution, their distinct alkyl groups lead to significant and predictable differences in physical properties, spectroscopic signatures, and the outcomes of specific reactions such as ether cleavage. This guide provides an in-depth comparison of their core chemical and physical characteristics, details key experimental protocols for their synthesis and differentiation, and outlines their respective applications for researchers, scientists, and professionals in drug development.

Structural and Physical Properties

Anisole and this compound are characterized by an alkoxy group (methoxy and ethoxy, respectively) attached to a benzene ring. The primary structural difference is the additional methylene (-CH2-) unit in the alkyl chain of this compound. This seemingly minor variation has a direct impact on their physical properties, most notably leading to a higher molecular weight, boiling point, and melting point for this compound due to increased van der Waals forces.

// Invisible edge for alignment anisole_img -> phenetole_img [style=invis]; }

Diagram 1: Structural Comparison of Anisole and this compound.

The quantitative differences in their key physical properties are summarized in Table 1. Both compounds are largely insoluble in water but show excellent solubility in common organic solvents like ethanol, diethyl ether, and benzene.[1][2][3]

Table 1: Comparison of Physical Properties

Property Anisole This compound
Chemical Formula C₇H₈O C₈H₁₀O
Molar Mass 108.14 g/mol [4][5] 122.16 g/mol [6]
Appearance Colorless liquid[4] Colorless oily liquid[2]
Odor Aromatic, anise-like[1] Aromatic[2]
Boiling Point 154 °C[1] 169-172 °C[2][3]
Melting Point -37 °C[1] -30 °C[2][3]
Density 0.995 g/cm³ 0.967 g/cm³[2]

| Solubility in Water | Insoluble/Poor[1][4] | Insoluble[2][3] |

Spectroscopic Analysis

The structural differences between anisole and this compound are clearly delineated by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In anisole, the three equivalent methoxy protons appear as a sharp singlet. In this compound, the ethoxy group gives rise to a more complex pattern: a quartet for the two methylene (-OCH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the three methyl (-CH₃) protons.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound displays an additional signal for the extra carbon in the ethyl group compared to anisole.

  • IR Spectroscopy: Both molecules exhibit characteristic C-O-C stretching vibrations for aromatic ethers.[7]

Table 2: Comparative Spectroscopic Data

Spectrum Anisole (Typical Shifts in CDCl₃) This compound (Typical Shifts in CDCl₃)
¹H NMR ~3.81 (s, 3H, -OCH₃) ~6.88-6.95 (m, 3H, Ar-H) ~7.25-7.30 (m, 2H, Ar-H) ~1.42 (t, 3H, J≈7.0 Hz, -CH₃) ~4.03 (q, 2H, J≈7.0 Hz, -OCH₂-) ~6.87-6.94 (m, 3H, Ar-H) ~7.24-7.30 (m, 2H, Ar-H)
¹³C NMR ~54.8 (-OCH₃) ~114.0 (ortho-C) ~120.7 (para-C) ~129.5 (meta-C) ~159.8 (ipso-C)[8] ~14.8 (-CH₃) ~63.4 (-OCH₂-) ~114.5 (ortho-C) ~120.5 (para-C) ~129.3 (meta-C) ~159.2 (ipso-C)

| IR (C-O Stretch) | ~1245 cm⁻¹ (asymmetric) ~1030 cm⁻¹ (symmetric) | ~1243 cm⁻¹ (asymmetric) ~1045 cm⁻¹ (symmetric) |

Chemical Reactivity and Mechanisms

Electrophilic Aromatic Substitution

Both anisole and this compound undergo electrophilic aromatic substitution much more readily than benzene. The alkoxy group is strongly activating and ortho, para-directing due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring.[3] This delocalization stabilizes the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions. The reactivity difference between anisole and this compound in these reactions is minimal, though this compound may be marginally more reactive due to the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group.

// Nodes start [label="Aryl Ether\n(Anisole/Phenetole)"]; intermediate [label=<

Resonance-Stabilized Cation (Arenium Ion)

]; product [label="Ortho/Para Substituted Product"]; electrophile [label=+ (Electrophile)>]; proton_loss [label=<(-H+)>];

// Edges start -> intermediate [label="+ E+"]; intermediate -> product [label="- H+"]; }

Diagram 2: General Mechanism for Electrophilic Substitution.

Ether Cleavage

A key reaction that differentiates anisole and this compound is their cleavage by strong acids, most commonly hydroiodic acid (HI). In aryl alkyl ethers, the cleavage occurs at the alkyl-oxygen (O-R) bond. The aryl-oxygen bond possesses partial double-bond character due to resonance, making it significantly stronger and more difficult to break.[9]

The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the iodide ion on the less sterically hindered alkyl group.

  • Anisole + HI → Phenol + Methyl iodide [10][11][12]

  • This compound + HI → Phenol + Ethyl iodide [2][13]

This reaction provides a definitive method to distinguish between the two compounds by identifying the resulting alkyl iodide.

Experimental Protocols

Protocol: Synthesis via Williamson Ether Synthesis

This method is a robust and common route for preparing both anisole and this compound. It involves the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[14][15][16]

// Nodes step1 [label="Step 1: Deprotonation\nDissolve phenol in aqueous NaOH\nto form sodium phenoxide."]; step2 [label="Step 2: Nucleophilic Attack\nAdd alkyl halide (CH₃I or CH₃CH₂I)\nand reflux the mixture."]; step3 [label="Step 3: Workup\nCool the reaction. Extract the ether\nproduct with an organic solvent."]; step4 [label="Step 4: Purification\nWash the organic layer to remove\nunreacted phenol. Dry and evaporate\nthe solvent."];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; }

Diagram 3: Workflow for Williamson Ether Synthesis.

Methodology:

  • Reagents & Equipment: Phenol, Sodium Hydroxide (NaOH), Methyl Iodide (for anisole) or Ethyl Iodide/Bromide (for this compound), Diethyl Ether (or other suitable extraction solvent), Reflux apparatus, Separatory funnel.

  • Phenoxide Formation: In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide with stirring. The base deprotonates the acidic phenol to form sodium phenoxide.[14]

  • Sₙ2 Reaction: To the sodium phenoxide solution, add the appropriate alkyl halide (e.g., ethyl iodide for this compound).[15] Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

  • Workup and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with diethyl ether (2 x 50 mL). The product (this compound/anisole) will move into the organic layer.

  • Purification: Wash the combined organic layers with a dilute NaOH solution to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude ether product, which can be further purified by distillation.

Protocol: Differentiating Reaction - Ether Cleavage with HI

Methodology:

  • Reagents & Equipment: Anisole or this compound sample, concentrated Hydroiodic Acid (HI, ~57%), Reflux apparatus.

  • Reaction: Place the aromatic ether (e.g., 1.0 g) in a round-bottom flask. Carefully add an excess of concentrated HI (e.g., 5-10 mL).

  • Reflux: Heat the mixture under reflux for 1 hour.[2]

  • Analysis: After cooling, the products (phenol and the corresponding alkyl iodide) can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight of the alkyl iodide fragment (CH₃I = 141.9 g/mol ; CH₃CH₂I = 155.9 g/mol ).

Applications in Research and Drug Development

Both anisole and this compound serve as crucial building blocks and intermediates in organic synthesis and have found applications in the pharmaceutical and fragrance industries.

  • Anisole: It is widely used as a precursor in the synthesis of perfumes, insect pheromones, and pharmaceuticals.[1] Derivatives of anisole have demonstrated potential in the development of anticancer, antibacterial, and antiviral drugs.[1] It is a key starting material for several established drugs, including Tamoxifen, Guaifenesin, and Ranolazine.[17] Anisole also serves as a useful solvent in various chemical processes.[18][19]

  • This compound: Like anisole, this compound is an important raw material for the synthesis of fragrances, dyes, and pharmaceutical intermediates.[2][20] It is a precursor for compounds such as ortho-aminothis compound and nitrothis compound, which are used in further synthetic applications.[2] Its properties also make it a valuable solvent and a research compound in the development of flavors and fragrances.[3][20] The presence of both ethers is noted in a variety of pharmaceutical products.[21]

Conclusion

The core differences between this compound and anisole are a direct consequence of their respective ethyl and methyl substituents. While their reactivity in electrophilic aromatic substitution is nearly identical, their physical properties such as boiling point and molar mass are distinct. These differences are most clearly manifested in their spectroscopic data, particularly ¹H NMR spectra, and in the products formed during acid-catalyzed ether cleavage. This reaction, yielding either ethyl iodide from this compound or methyl iodide from anisole, stands as the definitive chemical method for their differentiation. A thorough understanding of these nuances is essential for their effective use in chemical synthesis, research, and drug development.

References

A Technical Guide to the Commercial Availability and Grades of Phenetole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Phenetole for Scientific Applications

This technical guide provides a comprehensive overview of this compound (ethoxybenzene), a key aromatic ether utilized in various research and industrial applications, including as a building block in drug discovery and development. This document details its commercial availability, common grades, and relevant experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Availability of this compound

This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered in various quantities, from laboratory-scale amounts (e.g., 100 mL, 500 mL) to bulk quantities for industrial applications.[1] Key suppliers include companies specializing in fine and specialty chemicals. The packaging of this compound is designed to ensure stability and safety, with options ranging from glass bottles for smaller quantities to larger drums for bulk orders.

Table 1: Prominent Commercial Suppliers of this compound

SupplierAvailable QuantitiesPurity Grades Offered
Chemical BullSmall and bulk packagesHigh purity for perfume, flavor, and chemical synthesis.[2]
CDH Fine Chemical100 mL, 500 mL99%[3]
Kessler ChemicalBulk and smaller quantitiesHigh-purity grades
Otto Chemie Pvt. Ltd.100 mL, 500 mL, 4 x 25 kg99%[4]
Tokyo Chemical Industry (TCI)25 mL, 500 mL>98.0% (GC)
Fisher Scientific100 mL, 500 mL, 2500 mL98+%[5]
Sigma-Aldrich100mL, 500mL99%

Grades and Specifications of this compound

Commercially, this compound is primarily available in high-purity grades, typically 98% or 99% assay. While specific designations like "technical grade" or "reagent grade" are not always explicitly defined by all suppliers, the purity level generally dictates its suitability for different applications. For research and pharmaceutical synthesis, a purity of 99% or higher is often preferred to minimize the interference of impurities in sensitive reactions.

Table 2: Typical Specifications of Commercially Available this compound

PropertySpecification
Chemical Formula C₈H₁₀O
CAS Number 103-73-1
Molecular Weight 122.17 g/mol
Appearance Colorless to pale yellow liquid[1]
Purity (Assay) ≥98% or ≥99% (typically by GC)[3][4]
Boiling Point 169-170 °C[6]
Melting Point -30 °C[6]
Density ~0.967 g/mL at 20 °C[7]
Refractive Index ~1.507 at 20 °C[7]
Solubility Insoluble in water; soluble in ethanol and ether[7]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common laboratory-scale synthesis of this compound is the Williamson ether synthesis, which involves the reaction of sodium phenoxide with an ethylating agent, such as ethyl iodide or bromoethane.[2][8]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ethyl iodide or Bromoethane

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard reflux and distillation glassware

Procedure:

  • Formation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in methanol. While swirling, cautiously add a concentrated solution of sodium hydroxide. The reaction is exothermic.[2]

  • Addition of Ethylating Agent: To the sodium phenoxide solution, add ethyl iodide or bromoethane dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for approximately 45-60 minutes.[2]

  • Workup and Extraction: After cooling, add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether.[9]

  • Washing: Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.[9]

  • Purification: The crude this compound can be purified by simple or fractional distillation to yield the final product.[7]

Below is a Graphviz diagram illustrating the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis of this compound cluster_purification Purification of this compound start Start: Phenol and Methanol add_naoh Add NaOH Solution start->add_naoh form_phenoxide Formation of Sodium Phenoxide add_naoh->form_phenoxide add_ethyl_halide Add Ethyl Iodide/Bromoethane form_phenoxide->add_ethyl_halide reflux Reflux Reaction Mixture add_ethyl_halide->reflux workup Workup: Add Water reflux->workup Cool Reaction Mixture extraction Extract with Diethyl Ether workup->extraction wash_naoh Wash with NaOH Solution extraction->wash_naoh wash_brine Wash with Brine wash_naoh->wash_brine dry Dry with Anhydrous MgSO4/Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate distill Purify by Distillation evaporate->distill end End: Pure this compound distill->end

Caption: Workflow for the synthesis and purification of this compound.

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound and identifying any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of phenols, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier gas: Helium or Nitrogen.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1 mL/min (constant flow).

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane or methanol (e.g., 1 mg/mL).

  • Analyze by GC-FID. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound, particularly for identifying non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions (Example):

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 271 nm.[10]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity is assessed by comparing the peak area of this compound to the total peak area.

Role of this compound in Drug Development

This compound and its derivatives serve as important building blocks in medicinal chemistry. The ethoxybenzene moiety can be found in the structure of various pharmaceutical intermediates. For instance, phenoxy compounds are key precursors in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[11] The synthesis of these drugs often involves the reaction of a substituted phenol with epichlorohydrin, followed by the addition of an amine.[12] While this compound itself may not be the direct starting material for all such drugs, its structural motif is central to this class of compounds.

The following diagram illustrates the general synthetic pathway for beta-blockers, highlighting the role of phenoxy intermediates.

G cluster_pathway General Synthetic Pathway for Beta-Blockers phenol Substituted Phenol glycidyl_ether Glycidyl Ether Intermediate phenol->glycidyl_ether epichlorohydrin Epichlorohydrin epichlorohydrin->glycidyl_ether base Base base->glycidyl_ether Reaction beta_blocker Beta-Blocker glycidyl_ether->beta_blocker amine Amine (e.g., Isopropylamine) amine->beta_blocker Ring Opening

Caption: General synthetic pathway for beta-blockers.

This guide provides foundational technical information for researchers and drug development professionals working with this compound. For specific applications, it is always recommended to consult the supplier's certificate of analysis and relevant safety data sheets.

References

Methodological & Application

Application Note: Williamson Ether Synthesis of Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of a primary alkyl halide to form an ether linkage.[1][2] This application note provides a detailed protocol for the synthesis of phenetole (ethyl phenyl ether) from phenol and an ethyl halide. The synthesis involves the deprotonation of phenol to form the highly nucleophilic sodium phenoxide, which then reacts with an ethyl halide.[3][4][5]

Experimental Protocol

This protocol details the synthesis of this compound via the Williamson ether synthesis, including the preparation of the phenoxide, the SN2 reaction, and subsequent purification steps.

Materials and Reagents:

  • Phenol (C₆H₅OH)

  • Sodium Hydroxide (NaOH) or Sodium metal (Na)

  • Ethanol (absolute)

  • Ethyl Iodide (CH₃CH₂I) or Bromoethane (CH₃CH₂Br)

  • Diethyl Ether ((C₂H₅)₂O)

  • 1 M Potassium Hydroxide (KOH) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

Step 1: Preparation of Sodium Phenoxide The first step is the deprotonation of phenol to form the sodium phenoxide salt. Phenols are sufficiently acidic to be deprotonated by a strong base like sodium hydroxide.[1][6]

  • In a round-bottom flask, dissolve 9.4 g of phenol in 30 ml of absolute ethanol.

  • Carefully add a stoichiometric equivalent of a strong base. One common method involves slowly adding 2.3 g of sodium metal in small pieces to the ethanol solution. Alternatively, and more safely, an aqueous solution of sodium hydroxide can be used.[6][7][8] Stir the mixture until the base has completely reacted and a clear solution of sodium phenoxide is formed.

Step 2: Synthesis of this compound (SN2 Reaction) The phenoxide ion then acts as a nucleophile, attacking the ethyl halide.

  • Attach a reflux condenser to the round-bottom flask.

  • Add 19.5 g of ethyl iodide to the sodium phenoxide solution.

  • Heat the mixture to a gentle boil using a water bath or heating mantle. Allow the reaction to reflux for approximately 2-3 hours. The reaction is complete when the mixture is no longer alkaline, which can be checked by testing a small, cooled sample with moist litmus paper.

Step 3: Work-up and Isolation After the reaction is complete, the product must be isolated from the reaction mixture.

  • Allow the reaction flask to cool to room temperature.[7]

  • Rearrange the apparatus for simple distillation and distill off the excess ethyl iodide and most of the ethanol solvent.

  • Transfer the remaining residue to a separatory funnel containing an equal volume of water.

  • Extract the aqueous mixture with diethyl ether (2 x 30 mL).[7] Combine the organic layers.

  • Wash the combined ethereal extracts with a 5% or 1M potassium hydroxide solution to remove any unreacted phenol.[1][7]

  • Subsequently, wash the organic layer with water until the aqueous layer is neutral.[1][7]

Step 4: Drying and Purification The final steps involve drying the organic solution and purifying the this compound.

  • Dry the ethereal solution over an anhydrous drying agent such as calcium chloride or sodium sulfate.[1][9]

  • Filter the dried solution to remove the drying agent.

  • Evaporate the diethyl ether using a rotary evaporator or by simple distillation to yield the crude this compound.[1][9]

  • Purify the crude product by distillation. Collect the fraction that boils at approximately 172-173°C.[10] The final product should be a colorless oily liquid.[10]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolar Mass ( g/mol )AmountMolesDensity (g/mL)Boiling Point (°C)Expected Yield
Phenol94.119.4 g~0.101.07181.7N/A
Sodium22.992.3 g~0.100.97883N/A
Ethyl Iodide155.9719.5 g~0.1251.9572.3N/A
This compound 122.16 0.967 [10]172-173 [10]Up to 96% [9]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the Williamson ether synthesis of this compound, from starting materials to the purified product.

Williamson_Ether_Synthesis cluster_start Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification Phenol Phenol in Ethanol Phenoxide Sodium Phenoxide Solution Phenol->Phenoxide Add Base Base Sodium Metal or NaOH Base->Phenoxide Reaction Reflux Reaction Mixture (2-3 hours) EtI Ethyl Iodide EtI->Reaction Distill_Solvent Distill off Ethanol/ Excess EtI Reaction->Distill_Solvent Extraction Liquid-Liquid Extraction (H₂O / Diethyl Ether) Distill_Solvent->Extraction Wash_Base Wash with KOH (aq) (Removes unreacted phenol) Extraction->Wash_Base Wash_Water Wash with H₂O (Neutralize) Wash_Base->Wash_Water Drying Dry Organic Layer (Anhydrous CaCl₂ or Na₂SO₄) Wash_Water->Drying Evaporation Evaporate Diethyl Ether Drying->Evaporation Final_Distillation Final Distillation (Collect at 172-173°C) Evaporation->Final_Distillation Purified_Product Pure this compound Final_Distillation->Purified_Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

References

Phenetole as a High-Boiling Point Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenetole, also known as ethoxybenzene, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] With a boiling point of 169-172°C, it serves as a versatile high-boiling point solvent for a variety of chemical transformations.[1][3] Its properties make it a suitable medium for reactions requiring elevated temperatures, offering an alternative to other high-boiling solvents like diphenyl ether or Dowtherm A.[4] This document provides detailed application notes and protocols for the use of this compound in organic synthesis and materials science, along with relevant safety information and comparative data.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₁₀O[5]
Molecular Weight 122.17 g/mol [5]
Boiling Point 169-172 °C[1][3]
Melting Point -30 °C[5]
Density 0.967 g/mL at 20 °C[5]
Flash Point 63 °C (145 °F)[5]
Solubility in Water Sparingly soluble[6]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform[6]
Refractive Index 1.5076 at 20 °C[5]

Applications in Organic Synthesis

This compound's high boiling point and stability under various reaction conditions make it a valuable solvent for a range of organic reactions, particularly those requiring elevated temperatures to proceed at a reasonable rate.

Palladium-Catalyzed Cross-Coupling Reactions

High-boiling point ethereal solvents are often employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions to facilitate higher reaction temperatures, which can be beneficial for less reactive substrates.

  • Inert Atmosphere: These reactions are typically sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvent: While some cross-coupling reactions tolerate small amounts of water, using anhydrous this compound is generally recommended for optimal results.

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction and will depend on the specific substrates being coupled.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling in this compound

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction using this compound as the solvent. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add this compound A->B C Degas Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat to Desired Temperature D->E F Monitor Reaction (TLC, GC/MS) E->F G Cool to RT F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Ligand (if required, e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous this compound (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the aryl halide, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous this compound via syringe.

  • Degas the mixture by bubbling the inert gas through the solvent for 10-15 minutes.

  • Add the palladium catalyst and ligand (if used) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is also important to be aware of the potential for peroxide formation, a common hazard with ethers.[7]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Work in a well-ventilated fume hood.[3]

  • Fire Safety: Keep away from heat, sparks, and open flames.[3] Use explosion-proof electrical equipment.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[7] Test for the presence of peroxides before heating or distilling this compound. If peroxides are present, they must be removed prior to use.

High-Temperature Reaction Safety:

When conducting reactions at elevated temperatures, additional precautions are necessary:

  • Heating Mantle: Use a heating mantle with a stirrer for uniform heating.

  • Condenser: Ensure a condenser is properly attached to the reaction flask to prevent solvent loss and pressure buildup.

  • Inert Atmosphere: Maintain an inert atmosphere to prevent oxidation of reagents and the solvent at high temperatures.

  • Cooling: Allow the reaction to cool to a safe temperature before opening the system to the atmosphere.

Conclusion

This compound is a valuable high-boiling point solvent for a variety of chemical applications, particularly in organic synthesis where elevated temperatures are required. Its physical and chemical properties, combined with its relative stability, make it a suitable alternative to other high-boiling point solvents. By following the provided protocols and adhering to the necessary safety precautions, researchers can effectively utilize this compound to achieve their synthetic goals. Further investigation into its application in a wider range of reactions is warranted to fully explore its potential as a versatile and efficient reaction medium.

References

Application of Phenetole in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenetole, also known as ethoxybenzene, is a versatile aromatic ether that serves as a valuable building block and solvent in the synthesis of various fragrance compounds. Its pleasant, slightly floral, and anise-like odor, combined with its chemical stability and solvency, makes it a significant raw material in the fragrance and flavor industry.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key fragrance intermediates and final products.

Application Notes

This compound finds its primary applications in fragrance synthesis in two main areas:

  • As a Precursor for Fragrance Ingredients: this compound's aromatic ring can be functionalized through various reactions, most notably Friedel-Crafts acylation and alkylation, to produce a range of fragrance compounds with diverse olfactory profiles. The ethoxy group (-OC2H5) is an ortho-, para-directing activator, meaning that electrophilic substitution reactions will primarily yield para-substituted products, which are often the most desired isomers in the fragrance industry due to their specific scent characteristics.

  • As a Solvent in Fragrance Formulations: With its good solvency for a wide range of organic compounds, low volatility, and pleasant intrinsic odor, this compound can be used as a solvent or co-solvent in perfume compositions.[2][3] It helps to dissolve solid fragrance materials, acts as a carrier for other aromatic chemicals, and can contribute to the overall harmony and longevity of a scent.

Key Fragrance Compounds Derived from this compound:
  • p-Ethoxyacetophenone: This compound possesses a sweet, floral, and fruity aroma reminiscent of hawthorn and mimosa. It is a key component in many floral and fantasy perfume compositions.

  • p-Ethylthis compound: This derivative has a powerful and sweet anise-like odor and is used to impart fresh and spicy notes in fragrance formulations.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound and its fragrance-related derivatives.

Table 1: Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compoundC₈H₁₀O122.17170-1720.967
p-EthoxyacetophenoneC₁₀H₁₂O₂164.20268-269~1.06
p-Ethylthis compoundC₁₀H₁₄O150.22209-211~0.95

Table 2: Spectroscopic Data for Identification and Characterization

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound 7.30-7.25 (m, 2H), 6.95-6.88 (m, 3H), 4.03 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H)159.2, 129.3, 120.7, 114.6, 63.3, 14.83065, 2980, 1600, 1500, 1245, 1050, 755, 690122 (M+), 94, 77, 66, 51
p-Ethoxyacetophenone 7.91 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 4.09 (q, J=7.0 Hz, 2H), 2.55 (s, 3H), 1.44 (t, J=7.0 Hz, 3H)196.8, 163.0, 130.5, 130.3, 114.1, 63.7, 26.2, 14.62980, 1675 (C=O), 1605, 1575, 1255, 1170, 1045, 835164 (M+), 149, 121, 91, 77, 65
p-Ethylthis compound 7.10 (d, J=8.4 Hz, 2H), 6.81 (d, J=8.4 Hz, 2H), 3.98 (q, J=7.0 Hz, 2H), 2.59 (q, J=7.6 Hz, 2H), 1.38 (t, J=7.0 Hz, 3H), 1.21 (t, J=7.6 Hz, 3H)157.4, 136.5, 128.8, 114.3, 63.3, 28.1, 15.8, 14.82965, 2930, 1610, 1510, 1240, 1175, 1050, 820150 (M+), 135, 122, 107, 91, 77

Experimental Protocols

Protocol 1: Synthesis of p-Ethoxyacetophenone via Friedel-Crafts Acylation of this compound

This protocol is adapted from the well-established Friedel-Crafts acylation of aromatic ethers.[5][6]

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and an addition funnel. Add anhydrous aluminum chloride (1.1 equivalents) to the flask.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane to the flask to suspend the AlCl₃. Cool the suspension in an ice bath to 0-5 °C.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.0 equivalent) to the cooled suspension with stirring.

  • This compound Addition: After the addition of acetic anhydride, slowly add this compound (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane via the addition funnel. Maintain the temperature between 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude p-ethoxyacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Yield: 70-80%

Protocol 2: Synthesis of p-Ethylthis compound via Etherification of 4-Ethylphenol

This protocol describes the synthesis of p-ethylthis compound from 4-ethylphenol, a method noted for producing a high-purity product.[1]

Materials:

  • 4-Ethylphenol

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Base Preparation: Dissolve sodium hydroxide (1.1 equivalents) in water in the three-necked flask.

  • Phenoxide Formation: Add 4-ethylphenol (1.0 equivalent) to the NaOH solution and stir until a clear solution of sodium 4-ethylphenoxide is formed.

  • Etherification: Gently heat the solution to reflux. Slowly add diethyl sulfate (1.1 equivalents) dropwise from the dropping funnel.

  • Reaction: Continue to reflux the mixture for 2-3 hours after the addition is complete.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the ether extracts and wash with 10% NaOH solution to remove any unreacted phenol, followed by washing with water until the washings are neutral.

  • Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude p-ethylthis compound by vacuum distillation.

Expected Yield: 85-95%

Mandatory Visualizations

Synthesis_of_p_Ethoxyacetophenone This compound This compound Intermediate Acylium Ion Intermediate This compound->Intermediate Friedel-Crafts Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate p_Ethoxyacetophenone p-Ethoxyacetophenone Intermediate->p_Ethoxyacetophenone

Caption: Synthesis pathway for p-ethoxyacetophenone from this compound.

Experimental_Workflow_Acylation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Flask, Stirrer, Funnel) Reagents 2. Add AlCl₃ and DCM, cool to 0-5 °C Setup->Reagents Acylation 3. Add Acetic Anhydride Reagents->Acylation Substrate 4. Add this compound Acylation->Substrate React 5. Stir at RT for 1-2h Substrate->React Quench 6. Quench with Ice/HCl React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry and Evaporate Wash->Dry Purify 10. Purify (Distillation/Recrystallization) Dry->Purify

Caption: Experimental workflow for the synthesis of p-ethoxyacetophenone.

References

Application Notes and Protocols for the Use of Phenetole as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the utilization of phenetole as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography (GC). The protocols and data presented herein are designed to assist researchers in developing and validating robust analytical methods.

Introduction to Internal Standards in Gas Chromatography

Quantitative analysis in gas chromatography relies on the precise and accurate measurement of analyte peak areas. However, variations in injection volume, instrument response, and sample preparation can introduce errors. An internal standard (IS) is a compound of known concentration added to both the sample and calibration standards.[1][2][3] By comparing the peak area of the analyte to that of the internal standard, variations in the analytical process can be compensated for, leading to improved precision and accuracy.[4]

This compound as an Internal Standard

This compound (ethoxybenzene) is a suitable internal standard for the analysis of various aromatic and volatile organic compounds due to its chemical and physical properties.

Key Properties of this compound:

  • Chemical Formula: C₈H₁₀O

  • Molecular Weight: 122.17 g/mol

  • Boiling Point: 169-170 °C

  • Solubility: Soluble in organic solvents such as ethanol and ether; insoluble in water.

  • Stability: Chemically stable and unlikely to react with common analytes or solvents under typical GC conditions.

  • Elution Characteristics: Its volatility and polarity allow it to elute within a reasonable time frame on many common GC columns, making it a suitable IS for a range of analytes with similar properties.

Application: Quantification of BTX in an Industrial Solvent Mixture

This application note details a method for the quantitative analysis of benzene, toluene, and xylene (BTX) in a mixed solvent sample using this compound as an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

Experimental Protocols

  • Solvents: Methanol (HPLC grade), Carbon Disulfide (CS₂) (GC grade)

  • Analytes: Benzene (≥99.9%), Toluene (≥99.9%), p-Xylene (≥99.5%), m-Xylene (≥99.5%), o-Xylene (≥99.5%)

  • Internal Standard: this compound (≥99.5%)

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidizer, medical grade)

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness)

  • Injector: Split/splitless inlet

  • Data System: Agilent OpenLab CDS (or equivalent)

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 1.0 g of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This yields a concentration of approximately 10,000 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 1.0 g of each BTX component (benzene, toluene, p-xylene, m-xylene, o-xylene) into a single 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This creates a mixed analyte stock solution with each component at approximately 10,000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock and IS Stock solutions with methanol in 10 mL volumetric flasks as detailed in the table below.

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Approximate Analyte Conc. (µg/mL)IS Conc. (µg/mL)
1101001010100
2501001050100
310010010100100
425010010250100
550010010500100
  • Accurately weigh approximately 1.0 g of the industrial solvent sample into a 10 mL volumetric flask.

  • Add 100 µL of the IS Stock solution (10,000 µg/mL this compound).

  • Dilute to the mark with methanol and mix thoroughly.

ParameterValue
Column HP-5 (30 m x 0.32 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Program
Initial Temperature50 °C, hold for 2 min
Ramp Rate 110 °C/min to 150 °C
Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

Data Presentation and Analysis

The following table summarizes the expected retention times for the analytes and the internal standard under the specified GC conditions.

CompoundRetention Time (min)
Benzene4.2
Toluene6.5
Ethylbenzene8.8
p-Xylene8.9
m-Xylene9.1
o-Xylene9.8
This compound (IS) 10.5

The concentration of each analyte in the sample is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration for each calibration standard.

Response Factor (RF) Calculation: The relative response factor for each analyte is calculated from the analysis of the calibration standards using the following equation:

RF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)

Analyte Concentration Calculation: The concentration of the analyte in the prepared sample is then calculated using:

Conc.analyte = (Areaanalyte / AreaIS) * (Conc.IS / RF)

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Relative Response Factor (RRF)
Benzene10 - 5000.99951.15
Toluene10 - 5000.99981.08
Xylenes (total)10 - 5000.99961.02

Visualizations

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Industrial Solvent Sample Add_IS_Sample Add this compound (IS) Sample->Add_IS_Sample Dilute_Sample Dilute with Methanol Add_IS_Sample->Dilute_Sample Inject Inject into GC Dilute_Sample->Inject Standards Prepare Calibration Standards (BTX + this compound) Standards->Inject Separate Chromatographic Separation (HP-5 Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for GC-FID analysis.

InternalStandardLogic Analyte_Response Analyte Peak Area (Variable) Ratio_Area Peak Area Ratio (Analyte Area / IS Area) Analyte_Response->Ratio_Area IS_Response Internal Standard (this compound) Peak Area (Variable) IS_Response->Ratio_Area Analyte_Conc Analyte Concentration (Unknown) Ratio_Conc Concentration Ratio (Analyte Conc. / IS Conc.) Analyte_Conc->Ratio_Conc IS_Conc Internal Standard Concentration (Known) IS_Conc->Ratio_Conc Calibration Calibration Curve (Area Ratio vs. Conc. Ratio) Ratio_Area->Calibration Ratio_Conc->Calibration Calibration->Analyte_Conc Determines

Caption: Logic of internal standard calibration.

Conclusion

This compound serves as an effective internal standard for the gas chromatographic analysis of volatile aromatic compounds. Its chemical inertness, appropriate volatility, and clear separation from common analytes like BTX make it a reliable choice for ensuring high-quality quantitative data. The detailed protocol provided in this application note can be adapted for the analysis of other similar analytes in various matrices, with appropriate method validation.

References

Application Notes and Protocols: Cleavage of Phenetole to Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cleavage of the ether linkage in phenetole to yield phenol. This common transformation is a crucial step in various synthetic pathways in drug development and fine chemical synthesis, often employed for the deprotection of a phenolic hydroxyl group. The following protocols outline the necessary steps, reagents, and purification methods for this procedure.

Introduction

The cleavage of aryl ethers is a fundamental reaction in organic synthesis. This compound, an ethyl phenyl ether, can be readily cleaved to phenol by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism at the less sterically hindered ethyl group. This protocol will focus on the use of hydrobromic acid.

Reaction Mechanism and Signaling Pathway

The cleavage of this compound with HBr follows an S_N_2-type mechanism. The ether oxygen is first protonated by the strong acid, forming a good leaving group (ethanol). The bromide ion then acts as a nucleophile, attacking the ethyl group and displacing the phenol.

reaction_mechanism This compound This compound protonated_ether Protonated Ether This compound->protonated_ether Protonation HBr HBr HBr->protonated_ether phenol Phenol protonated_ether->phenol SN2 Attack by Br- ethyl_bromide Ethyl Bromide protonated_ether->ethyl_bromide

Caption: Reaction mechanism for the acidic cleavage of this compound.

Experimental Protocols

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (glacial)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl) solution (10% v/v)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure: Cleavage of this compound with Hydrobromic Acid

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 0.1 mol), 48% hydrobromic acid (e.g., 0.3 mol, 3 equivalents), and glacial acetic acid (e.g., 20 mL). Add a magnetic stir bar to the flask.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 120-125 °C) and maintain the reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with 50 mL of 10% aqueous sodium hydroxide solution. This will extract the acidic phenol into the aqueous layer as sodium phenoxide.

    • Separate the aqueous layer containing the sodium phenoxide.

  • Isolation of Phenol:

    • Cool the aqueous layer in an ice bath.

    • Acidify the aqueous layer by slowly adding 10% hydrochloric acid until the pH is acidic (test with litmus paper). Phenol will precipitate out as a white solid or oil.

    • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with saturated brine solution (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude phenol can be further purified by distillation. Collect the fraction boiling at approximately 181-182 °C.

Data Presentation

The following table summarizes the expected outcomes and observations for the key steps in the cleavage of this compound.

Step Reagent/Process Purpose Expected Observation Typical Yield (%)
1This compound, HBr, Acetic AcidCleavage of the ether linkageThe reaction mixture will turn from colorless to a pale yellow or brown solution upon heating.-
2RefluxTo provide the necessary activation energy for the reactionContinuous boiling and condensation of the solvent.-
3Water, Diethyl EtherQuenching and initial extractionSeparation of the reaction mixture into aqueous and organic layers.-
410% NaOH solutionSeparation of phenol from byproductsThe phenol will dissolve in the aqueous basic solution.-
510% HCl solutionPrecipitation of phenolA white precipitate or oily layer of phenol will form upon acidification.-
6DistillationPurification of phenolA clear, colorless liquid will be collected at the boiling point of phenol.85-95%

Experimental Workflow

The following diagram illustrates the overall workflow for the cleavage of this compound to phenol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Mix this compound, HBr, and Acetic Acid B Reflux for 3-4 hours A->B C Cool and Quench with Water B->C D Extract with Diethyl Ether C->D E Wash with 10% NaOH (Aqueous Layer Contains Phenol) D->E F Acidify Aqueous Layer with 10% HCl E->F G Extract Phenol with Diethyl Ether F->G H Dry and Evaporate Solvent G->H I Purify by Distillation H->I J J I->J Pure Phenol

Friedel-Crafts Acylation of Phenetole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts acylation of phenetole, a key reaction in organic synthesis for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. The resulting para-substituted alkoxy ketones, such as p-ethoxyacetophenone and p-ethoxypropiophenone, are important building blocks in the synthesis of various biologically active molecules.

Introduction

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the case of this compound, the ethoxy group (-OC₂H₅) is an activating, ortho-, para-directing group. Due to steric hindrance from the ethoxy group, the acylation reaction predominantly yields the para-substituted product, which is often the desired isomer in pharmaceutical synthesis. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the acylating agent. More environmentally friendly solid acid catalysts, such as zeolites, have also been developed for this transformation.

Reaction Mechanism

The Friedel-Crafts acylation of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Attack: The electron-rich this compound ring acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the para position due to the directing effect of the ethoxy group and minimal steric hindrance. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final acylated product.

Friedel_Crafts_Acylation_Mechanism This compound This compound SigmaComplex Sigma Complex (Arenium Ion) This compound->SigmaComplex Electrophilic Attack AcylatingAgent Acylating Agent (RCOCl or (RCO)₂O) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AcyliumIon->SigmaComplex Product p-Alkoxyaryl Ketone SigmaComplex->Product Deprotonation CatalystRegen Regenerated Catalyst + HCl Product->CatalystRegen

Caption: Mechanism of Friedel-Crafts Acylation of this compound.

Applications in Drug Development

The para-alkoxyaryl ketone motif, readily synthesized through the Friedel-Crafts acylation of this compound, is a common structural feature in a variety of pharmaceutical agents. These compounds often serve as key intermediates in the synthesis of more complex drug molecules. For instance, p-hydroxyacetophenone, which can be derived from the acylation of this compound followed by ether cleavage, is a precursor for various pharmaceuticals. The ethoxy derivatives themselves are also important, for example, in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Experimental Protocols

Herein, we provide detailed protocols for the Friedel-Crafts acylation of this compound using different acylating agents and catalysts.

Protocol 1: Acetylation of this compound using Acetyl Chloride and AlCl₃

This protocol describes the synthesis of p-ethoxyacetophenone.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension with stirring.

  • After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition of this compound is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield p-ethoxyacetophenone.

Protocol 2: Acylation of this compound using Acetic Anhydride and Zeolite Catalyst

This protocol offers a more environmentally friendly approach to the synthesis of p-ethoxyacetophenone.

Materials:

  • This compound

  • Acetic Anhydride ((CH₃CO)₂O)

  • Hβ-Zeolite catalyst

  • Solvent (e.g., toluene or solvent-free)

Procedure:

  • Activate the Hβ-Zeolite catalyst by heating it under vacuum.

  • In a round-bottomed flask, combine this compound (1.0 equivalent), acetic anhydride (1.2-1.5 equivalents), and the activated Hβ-Zeolite catalyst (e.g., 10-20 wt% of this compound).

  • Heat the reaction mixture with stirring to a temperature between 90-120°C.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the solid catalyst from the reaction mixture. The catalyst can be washed, dried, and potentially reused.

  • The filtrate contains the product. If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the Friedel-Crafts acylation of this compound under various conditions.

Table 1: Comparison of Catalysts for the Acetylation of this compound

CatalystAcylating AgentSolventTemp (°C)Time (h)Yield of p-ethoxyacetophenone (%)Reference
AlCl₃Acetyl ChlorideCH₂Cl₂0 - RT2~90[1]
FeCl₃Acetyl ChlorideCH₂Cl₂RT1High[2]
Hβ-ZeoliteAcetic AnhydrideToluene1103~85[3]
Hβ-ZeoliteAcetic AnhydrideSolvent-free902~41.3[3]

Table 2: Regioselectivity in the Acylation of this compound

Acylating AgentCatalystpara:ortho ratio
Acetyl ChlorideAlCl₃>95:5
Propionyl ChlorideFeCl₃High para selectivity
Acetic AnhydrideHβ-ZeoliteHighly selective for para

Experimental Workflow

The general workflow for a Friedel-Crafts acylation experiment is outlined below.

Experimental_Workflow Start Start Reagents Prepare Reactants and Catalyst (Anhydrous Conditions) Start->Reagents ReactionSetup Set up Reaction Vessel (Inert Atmosphere) Reagents->ReactionSetup Cooling Cool Reaction Mixture (e.g., 0°C) ReactionSetup->Cooling Addition Slow Addition of Reactants Cooling->Addition Reaction Reaction at Appropriate Temperature (Monitor by TLC/GC) Addition->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Recrystallization/Chromatography/Distillation) Drying->Purification Analysis Product Characterization (NMR, IR, MS, MP) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for Friedel-Crafts Acylation.

Conclusion

The Friedel-Crafts acylation of this compound is a robust and versatile method for the synthesis of para-alkoxyaryl ketones. The choice of catalyst and reaction conditions can be tailored to optimize yield, selectivity, and environmental impact. The protocols and data presented here provide a solid foundation for researchers in academia and industry to apply this important reaction in their synthetic endeavors, particularly in the context of drug discovery and development. Careful attention to anhydrous conditions is crucial when using traditional Lewis acid catalysts. The use of solid acid catalysts like zeolites offers a promising green alternative.

References

The Role of Phenetole in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenetole, also known as ethyl phenyl ether, is an aromatic ether that serves as a versatile solvent and a key synthetic intermediate in the pharmaceutical industry. Its chemical stability and ability to participate in various organic reactions make it a valuable building block for the synthesis of several active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable pharmaceuticals, including the analgesic phenacetin and the local anesthetic phenacaine.

Application Notes

This compound's primary role in pharmaceutical synthesis is as a precursor to p-phenetidine (4-ethoxyaniline), a crucial intermediate. The ethoxy group of this compound is an activating ortho-, para-director in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups onto the benzene ring. This reactivity is harnessed to produce a variety of substituted this compound derivatives that are subsequently converted into APIs.

Key Pharmaceutical Syntheses Involving this compound Derivatives:
  • Phenacetin: A once widely used analgesic and antipyretic, phenacetin is synthesized from p-phenetidine. Although its use has been largely discontinued in many countries due to concerns about its side effects, its synthesis remains a classic example of amide formation in pharmaceutical chemistry.

  • Propacetamol: A prodrug of acetaminophen (paracetamol), propacetamol is administered intravenously and is rapidly hydrolyzed in the body to release acetaminophen. While not directly synthesized from this compound, its active metabolite, acetaminophen, is structurally related to phenacetin, and its mechanism of action is directly relevant.

  • Phenacaine: A topical local anesthetic, phenacaine is synthesized from p-phenetidine, highlighting the utility of this compound-derived intermediates in the development of anesthetic agents.

The following sections provide detailed experimental protocols for the synthesis of these compounds and their intermediates, along with quantitative data and visualizations of the synthetic pathways and mechanisms of action.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound derivatives and their conversion to active pharmaceutical ingredients, as well as the inhibitory activity of the final products.

Table 1: Synthesis of p-Phenetidine from p-Nitrothis compound

ParameterValueReference
Starting Material p-Nitrothis compoundGeneric Protocol
Reducing Agent Iron filings in acidic mediumGeneric Protocol
Reaction Time 3-4 hoursGeneric Protocol
Yield Not specified in detailGeneric Protocol
Purity Not specified in detailGeneric Protocol

Table 2: Synthesis of Phenacetin

ParameterWilliamson Ether SynthesisAmide Synthesis from p-Phenetidine
Starting Material Acetaminophenp-Phenetidine
Reagents Ethyl iodide, Potassium carbonateAcetic anhydride, Sodium acetate
Solvent 2-ButanoneWater, Hydrochloric acid
Reaction Time 1 hour (reflux)~15 minutes
Reported Yield 36.6%91.9% (crude)
Purity RecrystallizedRecrystallized

Table 3: Cyclooxygenase (COX) Inhibition by Acetaminophen (Active Metabolite of Phenacetin and Propacetamol)

EnzymeIC50 Value (µM)
COX-1 113.7
COX-2 25.8

Experimental Protocols

Protocol 1: Synthesis of p-Phenetidine from p-Nitrothis compound

This protocol describes the reduction of p-nitrothis compound to p-phenetidine.

Materials:

  • p-Nitrothis compound (100 g)

  • Iron filings (100 g)

  • Concentrated Hydrochloric Acid (10 mL)

  • Water (200 mL)

  • Ether for extraction

Procedure:

  • In a flask equipped with a mechanical stirrer, combine p-nitrothis compound, water, and concentrated hydrochloric acid.

  • Heat the mixture to 60°C.

  • Gradually add iron filings over a period of 3-4 hours while maintaining the temperature at 60°C.

  • After the addition of iron is complete, raise the temperature to 90°C and maintain it until the reduction is complete.

  • Decant the supernatant aqueous layer.

  • Perform steam distillation on the remaining sludge with superheated steam (160-180°C).

  • The p-phenetidine will distill over with the steam.

  • Extract the p-phenetidine from the aqueous distillate using ether.

  • Purify the extracted p-phenetidine by distillation.

Protocol 2: Synthesis of Phenacetin via Williamson Ether Synthesis

This protocol details the synthesis of phenacetin from acetaminophen and ethyl iodide.

Materials:

  • Acetaminophen (0.500 g)

  • Anhydrous Potassium Carbonate (K2CO3) (0.665 g)

  • 2-Butanone (methyl ethyl ketone) (7 mL)

  • Ethyl Iodide (0.64 mL)

  • tert-Butyl methyl ether (TBME)

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Calcium Chloride (CaCl2)

Procedure:

  • In a 25 mL round-bottom flask, combine acetaminophen, anhydrous potassium carbonate, and 2-butanone.

  • Add ethyl iodide to the mixture.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After cooling, add 4 mL of water to the flask.

  • Transfer the contents to a separation funnel.

  • Rinse the flask with TBME and add the rinsings to the separation funnel.

  • Separate the aqueous and organic layers.

  • Wash the organic layer sequentially with 5% NaOH solution and brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and evaporate the solvent to obtain crude phenacetin.

  • Recrystallize the crude product from a suitable solvent to obtain pure phenacetin.

Protocol 3: Synthesis of Phenacetin from p-Phenetidine

This protocol describes the N-acetylation of p-phenetidine to form phenacetin.[1]

Materials:

  • p-Phenetidine (0.20 g, 1.46 mmol)

  • Water (3.50 mL)

  • Concentrated Hydrochloric Acid (4 drops, ~1.0 mmol)

  • Activated Carbon

  • Acetic Anhydride (0.20 mL, 2.20 mmol)

  • Sodium Acetate (0.24 g, 2.92 mmol) in 0.80 mL of water

Procedure:

  • In a 10-mL Erlenmeyer flask, dissolve p-phenetidine in water and add concentrated hydrochloric acid.

  • Add a small amount of activated carbon, swirl, and heat the solution for a few minutes.

  • Filter the hot solution to remove the activated carbon.

  • Warm the filtrate and add acetic anhydride while swirling.

  • Add the sodium acetate solution all at once and swirl vigorously.

  • Allow the solution to stand at room temperature for 5 minutes to allow for crystal formation.

  • Cool the mixture in an ice-water bath to complete the crystallization of crude phenacetin.

  • Collect the crystals by suction filtration and wash with cold water.

  • Recrystallize the crude product from water to obtain pure phenacetin.

Protocol 4: Synthesis of Phenacaine

This protocol provides a general outline for the synthesis of the local anesthetic phenacaine from p-phenetidine.

Materials:

  • p-Phenetidine

  • Acetoacetanilide

  • Dehydrating agent (e.g., phosphorus pentoxide)

Procedure:

  • React two equivalents of p-phenetidine with one equivalent of acetoacetanilide.

  • The reaction involves the condensation of the reactants with the elimination of water, typically facilitated by a dehydrating agent and heat.

  • The resulting crude phenacaine is then purified, often by recrystallization from a suitable solvent.

Visualizations

Synthetic Pathways and Experimental Workflows

Synthesis_of_p_Phenetidine p_nitrothis compound p-Nitrothis compound p_phenetidine p-Phenetidine p_nitrothis compound->p_phenetidine Reduction reagents Fe / HCl reagents->p_phenetidine

Caption: Synthesis of p-Phenetidine from p-Nitrothis compound.

Phenacetin_Synthesis_Workflows cluster_williamson Williamson Ether Synthesis cluster_amide Amide Synthesis acetaminophen Acetaminophen reflux_williamson Reflux in 2-Butanone acetaminophen->reflux_williamson ethyl_iodide Ethyl Iodide + K2CO3 ethyl_iodide->reflux_williamson workup_williamson Aqueous Workup & Extraction reflux_williamson->workup_williamson phenacetin_williamson Phenacetin workup_williamson->phenacetin_williamson p_phenetidine p-Phenetidine reaction_amide Reaction in Aqueous Acid p_phenetidine->reaction_amide acetic_anhydride Acetic Anhydride + NaOAc acetic_anhydride->reaction_amide crystallization Crystallization reaction_amide->crystallization phenacetin_amide Phenacetin crystallization->phenacetin_amide

Caption: Synthetic workflows for Phenacetin.

Phenacaine_Synthesis p_phenetidine_1 p-Phenetidine (2 eq.) phenacaine Phenacaine p_phenetidine_1->phenacaine acetoacetanilide Acetoacetanilide (1 eq.) acetoacetanilide->phenacaine reagents_phenacaine Heat, -H2O

Caption: Synthesis of Phenacaine.

Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Fever_Inflammation Pain, Fever, Inflammation Prostaglandins->Pain_Fever_Inflammation Phenacetin_Metabolite Acetaminophen (Active metabolite of Phenacetin/Propacetamol) Phenacetin_Metabolite->Inhibition_1 Phenacetin_Metabolite->Inhibition_2

References

Application Notes & Protocols: Phenetole as a Model Compound for Lignin Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. However, its recalcitrant nature makes its depolymerization into valuable monomers a challenging endeavor. To better understand the intricate mechanisms of lignin degradation and to develop efficient catalytic systems, researchers often employ model compounds that represent the various linkages found in the lignin polymer. Phenetole (ethoxybenzene) serves as a simple and effective model compound for studying the cleavage of β-O-4 aryl ether linkages, which are the most abundant type of linkage in the lignin structure. These application notes provide an overview of the use of this compound in lignin degradation studies, including experimental protocols for catalytic degradation and analytical methods for product quantification.

Experimental Protocols

Protocol 1: Catalytic Hydrodeoxygenation of this compound using Magnesia-Alumina Mixed Oxides

This protocol is adapted from the work of Strassberger et al. (2011) on the reductive dealkylation of this compound.

Objective: To investigate the catalytic activity of magnesia-alumina mixed oxides in the hydrodeoxygenation (HDO) of this compound to produce phenol.

Materials:

  • This compound (99%)

  • cis/trans-Decahydronaphthalene (solvent)

  • Magnesia-alumina (MgO-Al₂O₃) mixed oxide catalysts with varying compositions

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (high purity)

  • Pentane (for GC analysis)

  • Octane (internal standard for GC analysis)

  • 40-mL stainless steel autoclave reactor

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Rtx-1701 capillary column (or equivalent)

Procedure:

  • Catalyst Activation:

    • Place the desired amount of the MgO-Al₂O₃ catalyst in a tube furnace.

    • Heat the catalyst at 200°C under a continuous flow of N₂ for 2 hours prior to the catalytic test.

  • Reaction Setup:

    • In a typical experiment, charge a 40-mL stainless steel autoclave with 0.1 g of the activated catalyst.

    • Prepare a solution of this compound (1 mL, 9.2 mmol) in cis/trans-decahydronaphthalene (20 mL).

    • Add the this compound solution to the autoclave.

  • Reaction Execution:

    • Seal the autoclave and purge it with H₂ gas to remove air.

    • Pressurize the reactor with H₂ to 40 bar.

    • Heat the reactor to the desired reaction temperature (e.g., 350°C) while stirring.

    • Maintain the reaction for a set duration (e.g., 3 hours).

  • Sample Collection and Analysis:

    • After the reaction, rapidly cool the reactor to room temperature using an ice bath.

    • Carefully depressurize the reactor.

    • Collect the liquid sample from the reactor.

    • Dilute an aliquot of the liquid sample with pentane.

    • Add a known amount of octane as an internal standard.

    • Analyze the sample using GC-FID.

Protocol 2: Quantification of this compound and Degradation Products by GC-MS

Objective: To quantify the conversion of this compound and the yield of degradation products, primarily phenol, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • Reaction samples from this compound degradation experiments

  • This compound standard (for calibration curve)

  • Phenol standard (for calibration curve)

  • Other potential product standards (e.g., benzene, ethylbenzene)

  • Dichloromethane or other suitable solvent for extraction and dilution

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., TG-5SilMS or equivalent)

Procedure:

  • Sample Preparation:

    • If necessary, perform a liquid-liquid extraction of the reaction mixture to separate the organic products. Dichloromethane is a common solvent for this purpose.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Prepare a series of dilutions of the sample in a suitable solvent to fall within the calibration range.

  • Calibration:

    • Prepare a series of standard solutions of this compound and phenol (and other expected products) of known concentrations in the same solvent used for the samples.

    • Analyze these standards by GC-MS to generate calibration curves for each compound.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 275°C and use a splitless injection mode.

    • Oven Program: A typical temperature program could be: hold at 60°C for 5 minutes, then ramp at 8°C/min to 300°C, and hold for 10 minutes.[1]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.5 mL/min).

    • Mass Spectrometer: The transfer line temperature should be set to 300°C. The MS can be operated in full scan mode for product identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the standards.

    • Quantify the concentration of this compound and its degradation products in the samples by using the calibration curves.

    • Calculate the conversion of this compound and the yield of each product using the following formulas:

      • This compound Conversion (%) = [(Initial moles of this compound - Final moles of this compound) / Initial moles of this compound] x 100

      • Product Yield (%) = (Moles of product formed / Initial moles of this compound) x 100

Data Presentation

Table 1: Catalytic Performance of Magnesia-Alumina Mixed Oxides in the Hydrodeoxygenation of this compound

Reaction Conditions: 350°C, 40 bar H₂, 3 hours.

Catalyst (MgO:Al₂O₃ ratio)This compound Conversion (%)Phenol Selectivity (%)
10:908535
25:757845
40:606560
60:405075
75:254070

Data adapted from Strassberger et al. (2011).

Table 2: Product Distribution in the Catalytic Degradation of this compound over Various Catalysts

CatalystTemperature (°C)Pressure (bar H₂)This compound Conversion (%)Phenol Yield (%)Benzene Yield (%)Other ProductsReference
Ni-MoS₂/MgAl₂O₄380-45027>95-HighCyclohexane, Ethane[2]
Ru/C15025High--Toluene, Ethylbenzene[3]
Pt/C270N/A>95--Alkylated phenols[4]

Mandatory Visualization

This compound Degradation Pathway

The primary degradation pathway for this compound in the context of lignin valorization is the cleavage of the ethyl-phenyl ether bond to yield phenol and a C₂ fragment. This is typically achieved through hydrodeoxygenation, where hydrogen is used to break the C-O bond.

Phenetole_Degradation This compound This compound (C₆H₅OCH₂CH₃) TransitionState C-O Bond Cleavage This compound->TransitionState + H₂ (Catalyst) Phenol Phenol (C₆H₅OH) TransitionState->Phenol Ethane Ethane (CH₃CH₃) TransitionState->Ethane

Catalytic hydrodeoxygenation of this compound to phenol and ethane.
Experimental Workflow

The following diagram illustrates the general workflow for studying the catalytic degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Catalyst_Activation Catalyst Activation Reactor_Setup Reactor Setup (Autoclave) Catalyst_Activation->Reactor_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reactor_Setup Reaction Catalytic Degradation Reactor_Setup->Reaction Sample_Collection Sample Collection Reaction->Sample_Collection GCMS_Analysis GC-MS Analysis Sample_Collection->GCMS_Analysis Data_Processing Data Processing (Quantification) GCMS_Analysis->Data_Processing Results Conversion & Yield Calculation Data_Processing->Results

Workflow for this compound catalytic degradation experiments.

References

Application Notes and Protocols for the Quantification of Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of phenetole, a common solvent, intermediate in organic synthesis, and flavoring agent. The following protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) are designed to deliver accurate and precise quantification of this compound in various matrices.

Quantitative Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This application note describes a validated method for the determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The use of an internal standard is recommended for improved accuracy and precision.

Principle

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase.[1] A sample containing this compound is vaporized and transported by an inert carrier gas through a capillary column. The components of the sample are separated based on their boiling points and affinities for the stationary phase. A Flame Ionization Detector (FID) is used for quantification, as it is highly sensitive to organic compounds.[2]

Experimental Protocol

1.2.1. Sample Preparation

  • Sample Dilution: Accurately weigh a portion of the sample expected to contain this compound and dilute it with a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration within the calibration range.

  • Internal Standard Addition: Add a known concentration of an internal standard to all samples, calibration standards, and quality control samples. A suitable internal standard should be a compound that is chemically similar to this compound but well-resolved chromatographically. Toluene or anisole are potential candidates.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

1.2.2. GC-FID Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC system or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Oven Program Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 15°C/min, hold for 2 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Makeup Gas Nitrogen

1.2.3. Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve. The concentration of this compound in the samples is then determined using this calibration curve.

Method Validation (Example Data)

The following table summarizes example performance data for the GC-FID method. Note: This is illustrative data as specific validation data for this compound was not available in the reviewed literature.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Filtration Filtration IS_Addition->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-FID workflow for this compound quantification.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This application note details a method for the quantification of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a nonpolar C18 column is suitable. The separated this compound is detected by a UV detector at its maximum absorbance wavelength, which is approximately 271 nm.[3]

Experimental Protocol

2.2.1. Sample Preparation

  • Sample Dilution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filtration: Pass the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

2.2.2. HPLC-UV Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Wavelength 271 nm

2.2.3. Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Method Validation (Example Data)

The following table presents example performance characteristics for the HPLC-UV method. Note: This is illustrative data as specific validation data for this compound was not available in the reviewed literature.

ParameterResult
Linearity (r²) > 0.998
Range 0.5 - 200 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 99.1% - 102.5%
Precision (% RSD) < 1.5%

Experimental Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Isocratic Separation Injection->Separation Detection UV Detection (271 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration External Standard Calibration Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC-UV workflow for this compound quantification.

References

Troubleshooting & Optimization

How to improve the yield of phenetole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenetole, with a focus on improving reaction yields and product purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Issue: Low or No Product Yield

  • Question: My Williamson ether synthesis reaction has a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A primary consideration is the competition between the desired S_N2 reaction and the E2 elimination side reaction.[1][2] To favor the S_N2 pathway, ensure you are using a primary alkyl halide (e.g., ethyl bromide or ethyl iodide) as tertiary and to a lesser extent secondary alkyl halides will favor elimination.[2][3] Another critical factor is the choice of base and solvent. Strong, sterically hindered bases can promote elimination. The reaction is also sensitive to reaction time and temperature; yields may be low if the reaction is not allowed to proceed to completion, which can take from 1 to 8 hours at 50-100 °C.[3] Incomplete deprotonation of phenol to the phenoxide nucleophile will also limit the yield. Ensure a sufficiently strong base is used to completely deprotonate the phenol.

  • Question: I am using diethyl carbonate as an ethylating agent and experiencing low conversion of phenol. What should I investigate?

  • Answer: When using diethyl carbonate, the catalyst system is crucial for high conversion. The activity of supported catalysts, such as potassium carbonate on activated carbon or NaY molecular sieves, is highly dependent on the loading of the active component and the reaction temperature.[4] For instance, with a 20% K₂CO₃ on NaY molecular sieve catalyst, a phenol conversion of 97.6% can be achieved at 320°C with a phenol to diethyl carbonate molar ratio of 1:4.[4] If your conversion is low, consider optimizing the catalyst loading, reaction temperature, and the molar ratio of reactants.

Issue: Impure Product

  • Question: My final this compound product is contaminated with unreacted phenol. How can I remove it?

  • Answer: Unreacted phenol is a common impurity in this compound synthesis. It can be effectively removed by washing the crude product with an aqueous solution of a base, such as sodium hydroxide (NaOH).[5] The phenol will react with the base to form sodium phenoxide, which is soluble in the aqueous layer and can be separated from the organic layer containing the this compound. Subsequent washing with water and brine, followed by drying and distillation, will yield pure this compound.

  • Question: What are some other potential side products in this compound synthesis and how can I minimize their formation?

  • Answer: Besides elimination products, if a protic solvent like ethanol is used, it can compete with the phenoxide as a nucleophile, leading to the formation of diethyl ether.[6] To avoid this, it is recommended to use aprotic polar solvents such as DMF, DMSO, or acetonitrile.[7]

Frequently Asked Questions (FAQs)

  • Question: What is the Williamson ether synthesis and why is it a common method for preparing this compound?

  • Answer: The Williamson ether synthesis is a widely used organic reaction for the preparation of ethers. It involves the reaction of an alkoxide (in this case, sodium or potassium phenoxide) with an alkyl halide (such as ethyl bromide or ethyl iodide) via an S_N2 mechanism.[3][8] It is a versatile and straightforward method for synthesizing both symmetrical and unsymmetrical ethers like this compound.[3]

  • Question: What are the advantages of using diethyl carbonate for this compound synthesis over the Williamson ether synthesis?

  • Answer: Diethyl carbonate is considered a "green" ethylating agent because it is less toxic and produces fewer harmful byproducts compared to traditional alkyl halides.[4] The synthesis using diethyl carbonate can achieve high selectivity and conversion rates, with some methods reporting up to 100% selectivity for this compound.[4] This method also avoids the formation of large amounts of salt byproducts, which can simplify the workup process.[9]

  • Question: What is the role of a phase-transfer catalyst (PTC) in this compound synthesis?

  • Answer: A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[10] In the context of this compound synthesis, the PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the ethyl halide is located, thereby increasing the reaction rate and yield.[10][11][12]

  • Question: What are the optimal reaction conditions for synthesizing this compound?

  • Answer: The optimal conditions depend on the chosen synthetic route. For the Williamson ether synthesis, typical conditions involve reacting sodium phenoxide with an ethyl halide in an aprotic polar solvent at temperatures between 50-100°C for 1-8 hours.[3] When using diethyl carbonate with a supported potassium carbonate catalyst, temperatures can range from 130°C to 380°C depending on the specific catalyst and reaction setup (liquid or gas phase).[4][13][14]

Data Presentation

Table 1: Williamson Ether Synthesis of this compound - Reaction Conditions and Yields

Phenol DerivativeEthylating AgentBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
PhenolBromoethanePotassium CarbonateDMF/TolueneNone40-502.2596.1[15]
p-acetamidophenolEthyl iodideSodium HydroxideMethanolNoneRefluxNot SpecifiedNot Specified[8]
PhenolEthyl BromidePotassium HydroxideWater/TolueneTetrabutylammonium Hydrogen SulfateRefluxNot SpecifiedHigh[16]

Table 2: this compound Synthesis using Diethyl Carbonate - Reaction Conditions and Yields

CatalystPhenol:DEC Molar RatioTemperature (°C)Phenol Conversion (%)This compound Selectivity (%)Reference
20% KOH/Active Carbon1:213099.698.2[13]
25% K₂CO₃/NaY1:1.515099.597.8[14]
20% K₂CO₃/Active Carbon1:132086.898.1[4]
20% K₂CO₃/NaY1:432097.6100[4]
30% K₂CO₃/Active Carbon1:128065.8100[4]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable anhydrous aprotic polar solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Carefully add one equivalent of a strong base (e.g., sodium hydride) portion-wise to the solution at 0°C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Addition of Ethylating Agent: Slowly add a slight excess (1.1 equivalents) of ethyl bromide or ethyl iodide to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-70°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a dilute NaOH solution (to remove unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

Mandatory Visualization

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Strong Base (e.g., NaH) base->phenoxide transition_state SN2 Transition State phenoxide->transition_state Nucleophilic Attack ethyl_halide Ethyl Halide (e.g., EtBr) ethyl_halide->transition_state This compound This compound transition_state->this compound Ether Formation salt Salt Byproduct (e.g., NaBr) transition_state->salt Leaving Group Departure

Caption: Williamson Ether Synthesis Pathway for this compound.

Troubleshooting_Workflow start Low this compound Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_base Evaluate Base Strength and Steric Hindrance start->check_base optimize Optimize Reaction Parameters check_reagents->optimize consider_ptc Consider Phase-Transfer Catalyst check_conditions->consider_ptc Immiscible Reactants check_conditions->optimize check_base->optimize consider_ptc->optimize end Improved Yield optimize->end

Caption: Troubleshooting Workflow for Low this compound Yield.

References

Technical Support Center: Purification of Crude Phenetole by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude phenetole by distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties relevant to distillation?

A1: this compound, also known as ethoxybenzene, is an organic ether. For purification by distillation, its most important properties are its boiling point, which is approximately 169-172°C at atmospheric pressure, and its lower boiling point under vacuum.[1] It is insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[1]

Q2: What are the most common impurities in crude this compound synthesized via the Williamson ether synthesis?

A2: Crude this compound from the Williamson ether synthesis (reacting sodium phenoxide with an ethyl halide) typically contains:

  • Unreacted phenol: Due to incomplete reaction.

  • Unreacted ethyl halide: Such as ethyl iodide or ethyl bromide.

  • Diethyl ether: A potential side-product from the reaction of the ethyl halide with any residual ethanol or ethoxide ions.

  • Solvent residues: From the reaction or work-up, for example, ethanol or DMF.

Q3: Why is it important to remove unreacted phenol from the crude product before distillation?

A3: Unreacted phenol should be removed before distillation for several reasons. Phenol has a relatively high boiling point (around 182°C) which is close to that of this compound, making separation by distillation difficult.[1][2][3][4][5] More importantly, phenol is corrosive and can interfere with subsequent reactions. It can be easily removed by washing the crude product with an aqueous base solution like sodium hydroxide or sodium carbonate, which converts the acidic phenol into its water-soluble salt, sodium phenoxide.[6][7]

Q4: When should I use vacuum distillation to purify this compound?

A4: Vacuum distillation is recommended for purifying this compound to prevent thermal decomposition. Although this compound is relatively stable, prolonged heating at its atmospheric boiling point can lead to degradation, especially if impurities are present. Distillation under reduced pressure lowers the boiling point, allowing for a safer and more efficient purification.[8]

Q5: How can I check the purity of my distilled this compound?

A5: The purity of the distilled this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method that can separate and identify volatile components, providing quantitative data on purity.[9][10]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities like phenol.[6]

  • Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of crude this compound by distillation.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction during synthesis.Optimize reaction conditions (e.g., reaction time, temperature).[11]
Product loss during work-up (e.g., incomplete extraction, premature crystallization).Ensure thorough extraction and careful separation of layers. Minimize the amount of solvent used for recrystallization if performed.[12]
Inefficient distillation (e.g., poor insulation, leaks in the apparatus).Insulate the distillation column and ensure all joints are properly sealed.[13]
Distillate is Cloudy Water contamination.Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.[14]
Distillation is Very Slow or Not Occurring Insufficient heating.Ensure the heating mantle is set to a temperature appropriately above the boiling point of this compound at the given pressure.[14]
Leaks in the distillation apparatus (especially under vacuum).Check all joints and connections for a proper seal. Re-grease joints if necessary for vacuum distillation.[14]
Product is Contaminated with a Low-Boiling Impurity Presence of unreacted ethyl halide or diethyl ether.Use fractional distillation with a column that has a high number of theoretical plates. Collect the low-boiling fraction separately before the main product distills.[15]
Product is Contaminated with a High-Boiling Impurity Presence of unreacted phenol.Wash the crude product with an aqueous base solution (e.g., 10% NaOH) before distillation to remove phenol.[6][7]
Quantitative Data for Troubleshooting

The following table provides the boiling points of this compound and its common impurities at atmospheric pressure, which is crucial for effective separation by fractional distillation.

Compound Boiling Point (°C at 1 atm)
Diethyl Ether34.6[9][11][16][17][18]
Ethyl Bromide38[13][19]
Ethyl Iodide72[6][7][12][15]
This compound 170-172 [1]
Phenol181.7[1][2][3][4][5]

Experimental Protocols

Key Experiment: Purification of Crude this compound by Fractional Distillation

Objective: To purify crude this compound from unreacted starting materials and side products.

Materials:

  • Crude this compound

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (for extraction)

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask, thermometer)

  • Heating mantle

  • Stir bar

Procedure:

  • Aqueous Wash to Remove Phenol:

    • Dissolve the crude this compound in diethyl ether in a separatory funnel.

    • Add 10% NaOH solution, shake the funnel vigorously, and vent frequently.[6]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with 10% NaOH solution two more times.

    • Wash the organic layer with brine.

  • Drying the Organic Layer:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous MgSO₄ and swirl the flask until the drying agent no longer clumps together.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Remove the diethyl ether from the filtered solution using a rotary evaporator.

  • Fractional Distillation:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

    • Place the dried, crude this compound and a stir bar into the round-bottom flask.

    • Heat the flask gently using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent, unreacted ethyl halide) that distill over at a lower temperature.

    • Increase the heating to distill the this compound. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (170-172°C at atmospheric pressure).[1]

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification crude Crude this compound dissolve Dissolve in Diethyl Ether crude->dissolve wash_naoh Wash with 10% NaOH (x3) dissolve->wash_naoh wash_brine Wash with Brine wash_naoh->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter rotovap Remove Solvent (Rotary Evaporator) filter->rotovap distill Fractional Distillation rotovap->distill pure_this compound Pure this compound distill->pure_this compound troubleshooting_tree Troubleshooting Distillation Issues start Distillation Problem low_yield Low Yield? start->low_yield cloudy Cloudy Distillate? start->cloudy slow_dist Slow/No Distillation? start->slow_dist check_reaction Check reaction completion and work-up procedure low_yield->check_reaction Yes check_apparatus Check for leaks and proper insulation low_yield->check_apparatus No dry_crude Dry crude product thoroughly before distillation cloudy->dry_crude Yes check_heat Increase heating slow_dist->check_heat Yes check_seals Check for leaks (especially under vacuum) slow_dist->check_seals No

References

Technical Support Center: Phenetole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and answers to frequently asked questions regarding the removal of unreacted phenol from phenetole, a common step following a Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common method for removing unreacted phenol from a this compound reaction mixture?

The most common and efficient lab-scale method is a liquid-liquid extraction using an aqueous base (also known as an acid-base extraction).[1][2][3] This technique exploits the acidic nature of phenol. When the organic reaction mixture is washed with a dilute aqueous base, such as sodium hydroxide (NaOH), the phenol is deprotonated to form sodium phenoxide.[2][3] This ionic salt is soluble in the aqueous layer and is thus separated from the neutral this compound, which remains in the organic solvent.[2][3]

Q2: Why can't I just use simple distillation to separate phenol and this compound?

While distillation separates compounds based on boiling points, the boiling points of this compound and phenol are relatively close. Fractional distillation, not simple distillation, is required for liquids with boiling points that differ by less than 25 °C.[4] Given the boiling points in the table below, fractional distillation is the more appropriate method.[4][5] However, for routine purification, liquid-liquid extraction is often faster and more energy-efficient.

Q3: How can I verify that all the phenol has been removed from my this compound product?

Several analytical methods can confirm the purity of your final product:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. Spot your purified product, the crude mixture, and a phenol standard on a TLC plate. The absence of a spot in the purified product lane that corresponds to the phenol standard indicates successful removal.[6]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data and can detect even trace amounts of phenol, offering a more precise measure of purity.

  • Melting Point Analysis: If the product is a solid, a sharp melting point at the known value for the pure substance indicates high purity. Impurities like phenol will typically cause the melting point to be depressed and broadened.

Physical Properties of Phenol and this compound

A clear understanding of the physical properties of phenol and this compound is crucial for selecting and optimizing the appropriate purification method.

PropertyPhenolThis compound (Ethoxybenzene)Rationale for Separation
Molecular Formula C₆H₅OHC₈H₁₀O-
Molar Mass 94.11 g/mol 122.16 g/mol -
Boiling Point 181.7 °C169-170 °C[7]The ~12 °C difference allows for separation by fractional distillation.[4]
Melting Point 40.5 °C-30 °C[8][9][10]-
Appearance White crystalline solidColorless oily liquid[7][9][10]-
Acidity (pKa) ~10NeutralThe significant acidity of phenol allows it to be deprotonated by a base like NaOH, forming a water-soluble salt. This compound, an ether, is not acidic and remains in the organic layer.[2][3]
Solubility in Water Moderately soluble (8.3 g/100 mL)Practically insoluble[7][8][10]The resulting sodium phenoxide salt is highly soluble in water, facilitating extraction.
Solubility in Organic Solvents Soluble in ether, ethanolSoluble in ether, ethanol[7][8][9]Both compounds are soluble in common organic extraction solvents.

Experimental Protocols & Troubleshooting

Method 1: Aqueous Base Extraction

This is the recommended primary method for removing phenol.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture (this compound and unreacted phenol) in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel. A typical volume would be 3-4 times the volume of the crude mixture.

  • First Extraction: Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution to the separatory funnel.[11]

  • Mixing: Stopper the funnel and gently invert it several times to mix the layers.[12] Crucially, vent the funnel frequently by opening the stopcock (while the funnel is inverted and pointing away from you) to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[13]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense organic layer (e.g., diethyl ether) will be on top, and the denser aqueous layer containing the sodium phenoxide will be at the bottom.

  • Draining: Carefully drain the lower aqueous layer into a beaker.

  • Repeat Extraction: Repeat steps 2-5 two more times with fresh portions of the NaOH solution to ensure all the phenol is removed.[11]

  • Water Wash (Optional): Wash the organic layer with a portion of saturated sodium chloride solution (brine). This helps to remove any residual dissolved water from the organic layer and can aid in breaking up minor emulsions.[12][14]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate is your solution of purified this compound. The solvent can then be removed using a rotary evaporator.

Troubleshooting Guide

Troubleshooting_Guide start Start: Crude this compound Mixture extraction Perform Aqueous Base Extraction (e.g., with 5% NaOH) start->extraction check_separation Do the layers separate cleanly? extraction->check_separation emulsion Problem: Emulsion Formed check_separation->emulsion No separate_layers Separate Organic and Aqueous Layers check_separation->separate_layers Yes troubleshoot_emulsion Troubleshoot Emulsion: 1. Let it stand (10-30 min). 2. Gently swirl/stir. 3. Add brine (sat. NaCl). 4. Centrifuge. emulsion->troubleshoot_emulsion troubleshoot_emulsion->separate_layers dry_organic Dry Organic Layer (e.g., with Na₂SO₄) separate_layers->dry_organic evaporate Evaporate Solvent dry_organic->evaporate check_purity Check Purity (TLC, HPLC, GC-MS) evaporate->check_purity is_pure Is the product pure? check_purity->is_pure end_product Pure this compound is_pure->end_product Yes repeat_purification Repeat Purification Step (Extraction or Distillation) is_pure->repeat_purification No repeat_purification->extraction

Q4: An emulsion formed during my extraction and the layers won't separate. What should I do?

Emulsion formation is a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[13] Here are several methods to break an emulsion, from simplest to more advanced:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity alone can sometimes resolve the issue.[12]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a clean glass rod. This can help the dispersed droplets coalesce.[15]

  • Add Brine: Add a small amount of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the layers apart.[12][13][16]

  • Change the Temperature: Gently warming the funnel in a warm water bath can sometimes help break an emulsion.

  • Filtration: Filter the mixture through a plug of glass wool or Celite in a funnel. This can physically coalesce the droplets.[16]

  • Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.[12]

Prevention is the best strategy: Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the layers.[12]

Chemical Principle of Base Extraction

The success of this purification method hinges on the acid-base reaction between the acidic phenol and the basic sodium hydroxide. This compound, being a neutral ether, does not react.

Acid_Base_Reaction Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Reacts with NaOH NaOH NaOH NaOH->Phenoxide This compound This compound

Workflow for Aqueous Base Extraction

This diagram outlines the step-by-step process for separating phenol from this compound using liquid-liquid extraction.

Extraction_Workflow cluster_layers Two Immiscible Layers Form start Start: Crude Mixture (this compound + Phenol) dissolve 1. Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve add_to_funnel 2. Transfer to Separatory Funnel dissolve->add_to_funnel add_base 3. Add 5% NaOH(aq) Solution add_to_funnel->add_base mix_vent 4. Gently Invert to Mix & Vent Funnel add_base->mix_vent separate 5. Allow Layers to Separate mix_vent->separate organic_layer Top Organic Layer: This compound in Ether separate->organic_layer aqueous_layer Bottom Aqueous Layer: Sodium Phenoxide in Water separate->aqueous_layer repeat 7. Repeat Extraction 2x with fresh NaOH organic_layer->repeat drain_aqueous 6. Drain Aqueous Layer aqueous_layer->drain_aqueous drain_aqueous->repeat wash 8. Wash Organic Layer with Brine repeat->wash dry 9. Dry Organic Layer (e.g., over Na₂SO₄) wash->dry isolate 10. Filter and Evaporate Solvent dry->isolate finish Finish: Pure this compound isolate->finish

References

Stability of phenetole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of phenetole under various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inquiries related to this compound stability.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under strongly acidic conditions?

A1: this compound, like other ethers, is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[1][2] This reaction, known as ether cleavage, typically requires heat and is generally slow at room temperature.[3][4] The C-O bond is cleaved, resulting in the formation of phenol and an ethyl halide. Due to the high stability of ethers, these are considered forcing conditions.[3]

Q2: What is the mechanism of this compound cleavage in acid?

A2: The acidic cleavage of this compound proceeds via a nucleophilic substitution reaction. The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (ethanol).[2][3] Subsequently, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the ethyl group's carbon atom in an SN2 reaction.[3] This pathway is favored because the formation of an aryl carbocation on the benzene ring is highly unstable.

Q3: Is this compound stable in the presence of bases?

A3: this compound is generally considered highly stable and unreactive under most basic conditions (e.g., aqueous sodium hydroxide). Ethers are known for their lack of reactivity towards bases.[5] Cleavage of the ether bond under basic conditions is uncommon and requires extremely strong bases, such as organolithium reagents, which are not typically used in routine stability studies.[5]

Q4: What are the expected degradation products of this compound under forced degradation conditions?

A4: Under acidic stress, the primary degradation products of this compound are phenol and the corresponding ethyl halide (e.g., ethyl iodide or ethyl bromide).[3] Under typical basic, oxidative, or photolytic stress conditions, significant degradation is not expected due to the general stability of the ether linkage and the benzene ring. However, extreme conditions could potentially lead to oxidation of the ethyl group or reactions on the aromatic ring.

Q5: Are there any specific storage conditions recommended for this compound to ensure its stability?

A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be kept away from heat, sparks, and open flames.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Under normal storage conditions, it is a stable compound.[6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work involving this compound.

Issue 1: Unexpected degradation of this compound is observed in an acidic medium.

  • Possible Cause 1: Acid Strength and Type. The rate of ether cleavage is highly dependent on the strength and nucleophilicity of the acid used. Hydroiodic acid (HI) and hydrobromic acid (HBr) are effective at cleaving ethers, whereas hydrochloric acid (HCl) reacts much more slowly and only under rigorous conditions.[1][4] Non-nucleophilic acids like sulfuric acid are less likely to cause cleavage unless a nucleophile is present.

  • Troubleshooting Steps:

    • Verify the identity and concentration of the acid used.

    • If using HCl, consider that degradation may require elevated temperatures or prolonged reaction times.

    • If cleavage is desired, switch to HBr or HI for a more efficient reaction.[4]

    • To avoid cleavage, buffer the solution to a less acidic pH or use a non-nucleophilic acid if possible.

Issue 2: The analytical chromatogram (e.g., HPLC) shows a loss of this compound over time, but no clear degradation peaks are visible.

  • Possible Cause 1: Volatility of Products. The degradation products (phenol and ethyl halides) or this compound itself might be volatile, leading to loss from the sample vial if not properly sealed.

  • Possible Cause 2: Non-UV Active Degradants. One or more degradation products may lack a chromophore, rendering them invisible to UV detection.[8]

  • Troubleshooting Steps:

    • Ensure all sample vials are securely capped and sealed, especially if heating is involved.

    • Analyze a sample using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect potential non-UV active products.

    • Check the solvent in the rotovap trap if a concentration step was performed after the reaction.[9]

Issue 3: An experiment to test this compound stability fails to reproduce previous results.

  • Possible Cause 1: Reagent Quality. The purity and age of reagents, including this compound, solvents, and acids/bases, can significantly impact results.[10] For instance, old solvents may contain peroxide impurities.

  • Possible Cause 2: Inconsistent Reaction Conditions. Minor variations in temperature, reaction time, or mixing efficiency can lead to different outcomes.[10]

  • Troubleshooting Steps:

    • Use fresh, high-purity reagents and solvents.

    • Carefully control and monitor the reaction temperature. Do not assume the flask temperature is the same as the heating mantle/bath temperature.[10]

    • Ensure consistent and vigorous stirring, especially in heterogeneous mixtures.

    • Run a control experiment using reagents and conditions from the original successful experiment, if possible.[11]

Data Presentation

Table 1: Stability of this compound under Acidic and Basic Conditions

ConditionReagent ExampleTemperatureExpected Stability/ReactionPrimary ProductsCitation(s)
Strongly Acidic Conc. HBr or HIElevatedUnstable. Cleavage of the ether bond occurs.Phenol, Ethyl Halide[1][3]
Weakly Acidic Dilute HCl, Acetic AcidRoom TempGenerally Stable. Cleavage is very slow or negligible.N/A[4]
Strongly Basic 1M NaOHElevatedHighly Stable. No reaction expected.N/A[5]
Very Strongly Basic n-ButyllithiumRoom TempUnstable. Cleavage is possible but requires specialized reagents.Phenoxide, Ethane[5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To determine the degradation pathways of this compound under acidic, basic, oxidative, and thermal stress.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Collect samples at specified time points (e.g., 0, 2, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 1 M NaOH.[12]

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Collect samples at the same time points.

    • Neutralize the samples with an equivalent amount of 1 M HCl before analysis.[12]

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Collect samples at the same time points.[12]

  • Thermal Degradation:

    • Place a vial containing the this compound stock solution in an oven at 60°C.

    • Collect samples at the same time points.[12]

  • Control Sample: Maintain a sample of the stock solution at room temperature, protected from light.

  • Analysis: Analyze all collected samples using a validated, stability-indicating HPLC-UV method to quantify the amount of this compound remaining and detect any degradation products.

Visualizations

Acid_Cleavage_Mechanism This compound This compound ProtonatedEther Protonated Ether (Oxonium Ion) This compound->ProtonatedEther 1. Protonation Acid H-X (e.g., HBr) Products Phenol + Ethyl Halide ProtonatedEther->Products 2. SN2 Attack by Halide Halide X⁻

Caption: Acid-catalyzed cleavage mechanism of this compound.

Stability_Study_Workflow start Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal) start->stress sampling Collect Samples at Defined Time Points stress->sampling neutralize Quench/Neutralize Samples (if necessary) sampling->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze end Evaluate Data & Report Results analyze->end

Caption: Experimental workflow for a forced degradation study.

Caption: Troubleshooting flowchart for this compound stability issues.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Friedel-Crafts acylation reactions involving phenetole.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of a Friedel-Crafts acylation of this compound?

The ethoxy group (-OEt) of this compound is an ortho, para-directing activator. Therefore, the primary products expected from the Friedel-Crafts acylation of this compound are a mixture of para-ethoxyacetophenone and ortho-ethoxyacetophenone. Due to steric hindrance from the ethoxy group, the para isomer is typically the major product.

Q2: Why is my reaction yield consistently low?

Low yields in the Friedel-Crafts acylation of this compound can stem from several factors:

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the ethoxy group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), reducing its activity. To counteract this, a stoichiometric amount of the catalyst is often required.[1]

  • Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous. Using a freshly opened bottle of the Lewis acid is recommended.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric equivalent of the catalyst with respect to the acylating agent is generally necessary.

Q3: How can I improve the regioselectivity to favor the para product?

While the para product is generally favored, its ratio to the ortho isomer can be influenced by reaction conditions. Lower reaction temperatures typically enhance selectivity for the thermodynamically more stable para isomer. The choice of solvent can also play a role, with less polar solvents sometimes favoring para substitution.

Q4: Can polyacylation occur with this compound?

Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the introduced acyl group is deactivating.[2] However, with a strongly activating substrate like this compound, it is a possibility, especially under harsh conditions or with a large excess of the acylating agent.

Troubleshooting Guide

Problem 1: The reaction does not proceed to completion, and a significant amount of starting material remains.

Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. Use a fresh, unopened container of the catalyst and ensure all glassware and reagents are scrupulously dry.
Insufficient Catalyst The product-catalyst complex is inhibiting turnover. Increase the molar ratio of the Lewis acid to the acylating agent to 1.1 equivalents or higher.
Low Reaction Temperature The reaction may be too slow at the current temperature. After the initial addition at a low temperature to control the exotherm, consider allowing the reaction to warm to room temperature or gently heating it. Monitor the reaction progress by TLC.

Problem 2: The reaction mixture is a thick, unmanageable slurry.

Possible Cause Suggested Solution
Precipitation of Product-Catalyst Complex This is common in Friedel-Crafts acylations. Ensure an adequate volume of an appropriate inert solvent (e.g., dichloromethane, 1,2-dichloroethane) is used to maintain stirring.
Solvent Issues The chosen solvent may be inappropriate. Consider switching to a different inert solvent.

Problem 3: The work-up is problematic, with the formation of a persistent emulsion.

Possible Cause Suggested Solution
Improper Quenching Quenching the reaction mixture with water can be highly exothermic and lead to emulsion formation.
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This helps to break down the aluminum salts and minimize emulsion.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield and regioselectivity of the Friedel-Crafts acylation of this compound. The data is based on established trends for similar activated aromatic ethers.

Table 1: Effect of Catalyst Loading on Product Yield

Catalyst (AlCl₃) Equivalents (relative to acylating agent)Expected YieldRationale
< 1.0LowInsufficient active catalyst due to complexation with both the substrate and the product.
1.0 - 1.2Moderate to HighStoichiometric amounts are generally required to drive the reaction to completion.
> 1.2HighA slight excess of the catalyst can help to overcome deactivation.

Table 2: Effect of Temperature on Regioselectivity (Para:Ortho Ratio)

Reaction TemperatureExpected P:O RatioRationale
0 - 5 °CHighLower temperatures favor the formation of the thermodynamically more stable para isomer.
Room Temperature (~25 °C)ModerateIncreased thermal energy allows for the formation of a greater proportion of the kinetically favored ortho isomer.
> 40 °CLowerAt higher temperatures, the selectivity for the para isomer often decreases.

Table 3: Effect of Solvent on Reaction Outcome

SolventExpected OutcomeRationale
Dichloromethane (CH₂Cl₂)Good yields, standard selectivityA common, inert solvent for Friedel-Crafts reactions.
1,2-Dichloroethane (DCE)Good yields, allows for higher temperaturesUseful if gentle heating is required to drive the reaction to completion.
Carbon Disulfide (CS₂)May increase para-selectivityA non-polar solvent that can favor the formation of the less sterically hindered product. However, it is highly flammable and toxic.
NitrobenzeneCan favor thermodynamic products, but generally avoidedIts high polarity can influence selectivity, but it is a deactivating solvent and can be difficult to remove.

Experimental Protocols

Detailed Protocol for the Acetylation of this compound

This protocol describes the Friedel-Crafts acylation of this compound with acetyl chloride to produce a mixture of ortho- and para-ethoxyacetophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • All glassware (a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser with a drying tube) must be thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents:

    • In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane in the addition funnel.

    • Add the this compound solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction:

    • Once the addition of this compound is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, cool the mixture again in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The resulting mixture of ortho- and para-isomers can be separated by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware prep_reagents Ensure Anhydrous Reagents prep_glass->prep_reagents prep_inert Inert Atmosphere (N2/Ar) prep_reagents->prep_inert setup Setup: Suspend AlCl3 in CH2Cl2 at 0°C prep_inert->setup add_acyl Add Acetyl Chloride Dropwise setup->add_acyl add_this compound Add this compound Dropwise add_acyl->add_this compound react Stir at Room Temperature (Monitor by TLC) add_this compound->react quench Quench with Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.

troubleshooting_guide start Low or No Product Yield? catalyst_check Is the Lewis Acid catalyst fresh and handled under anhydrous conditions? start->catalyst_check no_catalyst Solution: Use fresh, anhydrous AlCl3 and dry all equipment and reagents. catalyst_check->no_catalyst No stoichiometry_check Is the catalyst loading at least stoichiometric (>=1.0 eq)? catalyst_check->stoichiometry_check Yes no_stoichiometry Solution: Increase catalyst to 1.1-1.2 equivalents. stoichiometry_check->no_stoichiometry No temp_check Was the reaction allowed to warm to room temperature after addition? stoichiometry_check->temp_check Yes no_temp Solution: Allow the reaction to stir at RT or apply gentle heat while monitoring by TLC. temp_check->no_temp No success Reaction Optimized temp_check->success Yes

Caption: Troubleshooting workflow for low reaction yield in Friedel-Crafts acylation.

References

Technical Support Center: Phenetole Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of phenetole during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

A: this compound, or ethyl phenyl ether, is an aromatic ether used as a solvent and an intermediate in various organic syntheses, including in the fragrance and pharmaceutical industries.[1][2] Like other ethers, this compound can undergo autoxidation when exposed to atmospheric oxygen, a process accelerated by light and heat.[3][4][5] This reaction forms unstable and potentially explosive peroxides, compromising the purity of the material and posing a significant safety risk.[3][6]

Q2: How can I visually inspect my this compound for signs of degradation?

A: Pure this compound is a colorless to pale yellow liquid.[2] A key sign of significant peroxide formation in ethers is the appearance of wispy, needle-like crystals, a viscous liquid layer, or general cloudiness.[7][8] Peroxide crystals can also form on the container's cap threads and may detonate upon twisting.[4][6] If any of these signs are present, do not move or open the container and treat it as extremely hazardous.[7][9]

Q3: What are the ideal storage conditions for this compound?

A: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[10] It is crucial to keep containers tightly sealed to limit exposure to oxygen.[3][10][11] The use of airtight, light-resistant containers, such as amber glass bottles or metal cans, is highly recommended.[6][8][12]

Q4: Are there chemical additives that can prevent this compound oxidation?

A: Yes, antioxidants or stabilizers can be added to scavenge the free radicals that propagate the oxidation chain reaction.[3] A common and effective stabilizer for ethers is Butylated Hydroxytoluene (BHT).[3][4] It is typically added in concentrations of 100-300 ppm or approximately 1 gram per liter.[3][8][12] It's important to note that stabilizers like BHT prevent the formation of new peroxides but do not remove those already present.[12]

Troubleshooting Guide

Problem: I suspect my stored this compound has started to oxidize. How can I confirm this?

Solution: You can test for the presence of peroxides using one of the following methods. Always perform these tests in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[12]

  • Method 1: Commercial Peroxide Test Strips. This is a rapid and convenient method for semi-quantitative analysis.[10] Dip the test strip into the this compound sample for 1 second, then remove it. After the solvent evaporates, moisten the test pad with a drop of deionized water and compare the resulting color to the chart provided by the manufacturer.[13] These strips typically have a detection range of 1-100 ppm.[8][13]

  • Method 2: Potassium Iodide (KI) Test. This chemical test is more sensitive than test strips.[9] To 1 mL of the this compound sample, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution or a solution of 100 mg of KI in 1 mL of glacial acetic acid.[9][10] A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color signifies a hazardous concentration (>0.1%).[9]

Problem: My this compound tested positive for peroxides. What should I do?

Solution: If peroxide concentrations are above 100 ppm, the material should be treated as hazardous waste and disposed of according to your institution's safety protocols.[6][7] For lower concentrations, you may be able to remove the peroxides.

  • For water-insoluble ethers like this compound: Pass the solvent through a column packed with activated alumina.[9] This method effectively removes peroxides. The alumina should be subsequently flushed with a dilute acidic solution of ferrous sulfate to remove the captured peroxides.[9]

  • For water-soluble ethers: Shake the solvent with a concentrated solution of a ferrous salt (e.g., ferrous sulfate in dilute sulfuric acid) to decompose the peroxides.[9]

After peroxide removal, it is crucial to add a stabilizer like BHT to prevent future oxidation.[8]

Data on Storage Stability

The stability of phenolic compounds is significantly influenced by storage temperature and exposure to light. The following table summarizes findings from stability studies on phenolic compounds, which can serve as a guide for storing this compound.

Storage ConditionTimeAnalyteRetention
5°C in Dark180 daysTotal Phenolic Content>95%
5°C in Dark180 daysAntioxidant Activity>95%
25°C in Light180 daysTotal Phenolic Content~47%
4°C3 daysTotal Phenolic Content~69%
Room Temperature (~27°C)3 daysTotal Phenolic Content~62%

Data extrapolated from studies on phenolic constituents in various extracts.[14][15]

Experimental Protocols

Protocol 1: Quantitative Peroxide Test (Potassium Iodide Method)
  • Preparation: In a fume hood, prepare a fresh 10% (w/v) potassium iodide solution in water or dissolve 100 mg of potassium iodide in 1 mL of glacial acetic acid.[9][10]

  • Sample Addition: To a clean test tube or small beaker, add 1 mL of the this compound to be tested.

  • Reaction: Add 1 mL of the prepared potassium iodide/acetic acid solution to the this compound.[12]

  • Observation: Gently agitate the mixture. Observe the color of the aqueous phase.

  • Interpretation:

    • No color change: Peroxide concentration is negligible.

    • Pale yellow: Low peroxide concentration (10-50 ppm).[8][9]

    • Bright yellow to brown: High and potentially hazardous peroxide concentration (>50-100 ppm).[8][9]

Protocol 2: Addition of BHT Stabilizer to this compound
  • Material Preparation: Ensure the this compound has been tested and is free of significant peroxide contamination. Obtain solid Butylated Hydroxytoluene (BHT).

  • Calculation: Determine the required amount of BHT. A common concentration is 1 gram of BHT per liter of this compound.[8][12]

  • Addition: Weigh the calculated amount of BHT and add it directly to the this compound storage container.

  • Dissolution: Seal the container and agitate gently until the BHT has completely dissolved.

  • Labeling: Clearly label the container indicating that it has been stabilized with BHT and include the date of addition.[12]

Visualizations

Phenetole_Oxidation_Pathway This compound Autoxidation and Prevention This compound This compound (Ethyl Phenyl Ether) FreeRadical This compound Radical This compound->FreeRadical H abstraction Oxygen Atmospheric Oxygen (O2) PeroxyRadical Peroxy Radical Oxygen->PeroxyRadical Initiators Light, Heat Initiators->FreeRadical FreeRadical->PeroxyRadical + O2 Hydroperoxide This compound Hydroperoxide (Unstable) PeroxyRadical->Hydroperoxide + this compound ExplosivePeroxides Explosive Peroxides (Crystals, Polymers) Hydroperoxide->ExplosivePeroxides Further Reaction BHT BHT (Stabilizer) BHT->PeroxyRadical Scavenges Troubleshooting_Workflow Troubleshooting this compound Storage Start Stored this compound Visual Visually Inspect Container (Crystals, Cloudiness?) Start->Visual Hazard EXTREME HAZARD Do Not Open! Contact EHS Visual->Hazard Yes Test Test for Peroxides (Strips or KI method) Visual->Test No Result Peroxides > 100 ppm? Test->Result Dispose Dispose as Hazardous Waste Result->Dispose Yes Safe Safe to Use (Continue Storage) Result->Safe No (<10 ppm) Remove Peroxides < 100 ppm Remove Peroxides (e.g., Alumina Column) Result->Remove No (>10 ppm) AddBHT Add BHT Stabilizer Remove->AddBHT AddBHT->Safe

References

Technical Support Center: Phenetole Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phenetole using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for my this compound standard. What are the likely causes and how can I fix it?

A1: Peak tailing, where a peak is asymmetrical with a drawn-out latter half, is a common issue in GC analysis that can lead to poor resolution and inaccurate quantification.[1] For this compound, this can be caused by several factors:

  • Active Sites: Although this compound is an ether, it can still interact with active sites (exposed silanol groups) in the GC system, particularly in the inlet liner and the front end of the column.[1][2] These interactions cause adsorption of the analyte, leading to tailing.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[3]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume, resulting in peak distortion.[4][5]

  • Inlet Temperature: If the inlet temperature is too low, vaporization of this compound may be slow and incomplete, causing band broadening.[1]

  • Solvent Mismatch: A mismatch between the polarity of the injection solvent and the stationary phase can affect peak shape.[4]

Troubleshooting Steps:

  • Inertness Check: Inject a non-polar, inert compound like a hydrocarbon. If this peak is also tailing, the problem is likely physical (e.g., poor column installation). If the inert compound peak is symmetrical while this compound tails, the issue is chemical activity.[1]

  • Inlet Maintenance: The inlet is the most common source of GC problems.[2]

    • Replace the Liner: The injector liner is a critical consumable. Replace it with a new, deactivated liner. Using liners with quartz wool can help trap non-volatile residues and improve vaporization.[2] Do not try to clean liners by scrubbing or sonicating, as this can damage the deactivation layer and create active sites.[2]

    • Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly to prevent contamination.[6]

  • Column Maintenance:

    • Trim the Column: Remove the first 10-15 cm from the front of the column to eliminate contamination that may have built up.[3]

    • Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual impurities and stabilize the baseline.[7]

  • Optimize Temperatures: Ensure the inlet temperature is sufficient for rapid vaporization of this compound, typically around 250 °C.[1]

Logical Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed for this compound inert_check Inject Inert Compound (e.g., Hexadecane) start->inert_check inert_result How is the peak shape? inert_check->inert_result physical_issue Physical Issue Likely (Dead Volume, Poor Column Cut) inert_result->physical_issue Tailing activity_issue Chemical Activity Likely inert_result->activity_issue Symmetrical check_install Check Column Installation (Depth, Cut Quality) physical_issue->check_install replace_liner Replace Inlet Liner & Septum activity_issue->replace_liner resolved Problem Resolved check_install->resolved trim_column Trim 15cm from Column Inlet replace_liner->trim_column recondition Re-condition Column trim_column->recondition recondition->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

A2: Achieving good resolution, or the separation between peaks, is fundamental to accurate analysis.[8] If this compound is co-eluting with other components, you can improve separation by optimizing several parameters:

  • Stationary Phase Selection: The choice of GC column is the most critical factor for selectivity.[9] this compound is a relatively non-polar compound. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5) is a good general-purpose starting point. If co-elution persists, switching to a column with a different polarity may resolve the issue.[10] For instance, a more polar column like a WAX phase could provide a different elution order.[10]

  • Temperature Program: Lowering the initial oven temperature or reducing the ramp rate can increase the interaction time of analytes with the stationary phase, often improving separation.[8][11] Doubling the analysis time by adjusting the temperature program can increase resolution by approximately 40%.[12]

  • Column Dimensions:

    • Length: Doubling the column length increases resolution by about 41%, but it also doubles the run time.[8] A 30 m column is a standard choice for good efficiency and reasonable analysis time.[12]

    • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) provides higher efficiency and better resolution than a standard 0.25 mm or 0.32 mm ID column, but has lower sample capacity.[9]

    • Film Thickness: A thicker stationary phase film increases retention and can improve the resolution of volatile compounds.[13]

Recommended GC Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC Column Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µmGood general-purpose column for separating compounds by boiling point with some polar interaction. Low-bleed is essential for MS compatibility.[6][13]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minInert gas that provides good separation efficiency.[6]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of this compound.[1]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading.[4]
Oven Program Initial 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A starting point; adjust initial temperature and ramp rate to optimize separation from matrix components.[6]
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the mass spectrometer.[6]
Ion Source Temp. 230 °COptimizes ionization efficiency while minimizing potential thermal degradation.[6]
Q3: I am not seeing a peak for this compound, or the sensitivity is very poor. What should I check?

A3: A complete loss of signal or a significant drop in sensitivity can be alarming. The issue often lies with the sample introduction or system integrity.

  • System Leaks: Air leaks are a major cause of sensitivity loss and can degrade the column stationary phase.[7] Check for leaks at the injector, detector, and column fittings using an electronic leak detector.

  • Injector Issues: The problem may originate in the injector.[7]

    • Contaminated Liner: Active sites in a dirty liner can irreversibly adsorb this compound.[2]

    • Incorrect Sample Depth: Ensure the autosampler syringe is reaching the sample in the vial. A minimum volume of 50 µL is often recommended for standard 1.5 mL vials.[14]

  • Sample Preparation:

    • Concentration: Ensure the sample concentration is appropriate. For GC-MS, a concentration of ~10 µg/mL is a good starting point for a 1 µL splitless injection.[14]

    • Solvent: Use a volatile organic solvent like dichloromethane, hexane, or ethyl acetate.[15] GC-MS is not compatible with aqueous samples unless an extraction is performed.[14]

    • Particulates: Samples should be free of particles. Centrifuge or filter samples to prevent clogging the syringe or liner.[16]

  • MS Detector Issues: Check the MS tune report. A low ion count or high electron multiplier (EM) voltage may indicate that the ion source needs cleaning or the filament needs to be replaced.[17]

Sample Preparation Protocol for this compound in an Aqueous Matrix

This protocol uses liquid-liquid extraction (LLE) to isolate this compound from a water-based sample.

  • pH Adjustment: In a separatory funnel, acidify the aqueous sample (e.g., 10 mL) to a pH < 2 with sulfuric acid. This is crucial if acidic phenolic impurities are also of interest.

  • Solvent Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (bottom layer for dichloromethane) into a clean collection flask.

  • Repeat: Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.

  • Analysis: Transfer the final extract to a GC vial for injection.

Workflow for Troubleshooting Low/No Signal

start Low or No this compound Peak check_ms Check MS Tune Report (EM Voltage, Ion Abundance) start->check_ms ms_status Is Tune OK? check_ms->ms_status clean_source Clean Ion Source, Replace Filament ms_status->clean_source No check_gc Check GC System ms_status->check_gc Yes resolved Problem Resolved clean_source->resolved check_leaks Check for Leaks (Inlet, Fittings) check_gc->check_leaks check_consumables Replace Inlet Liner & Septum check_leaks->check_consumables check_sample Verify Sample Preparation (Concentration, Solvent) check_consumables->check_sample check_syringe Check Syringe & Injection Volume check_sample->check_syringe check_syringe->resolved

Caption: Workflow for diagnosing low or no this compound signal.

Q4: My mass spectrum for this compound doesn't look right and shows unexpected ions. What could be the issue?

A4: An incorrect mass spectrum can be due to co-eluting impurities, contamination in the MS source, or improper mass calibration (tune).

Expected Fragmentation of this compound (C₈H₁₀O):

This compound is an aromatic ether. Its fragmentation in Electron Ionization (EI) is predictable. The molecular ion (M⁺˙) is expected to be prominent.

  • Molecular Ion (M⁺˙): The primary ion should be the molecular ion at m/z 122 .

  • Loss of Alkyl Group: A common fragmentation pathway for aromatic ethers is the loss of the alkyl group (ethyl radical, •C₂H₅) to form a C₆H₅O⁺ ion at m/z 93 .[18]

  • McLafferty Rearrangement: A characteristic rearrangement can occur involving the transfer of a hydrogen atom, leading to the loss of ethene (C₂H₄) and the formation of a phenol radical cation at m/z 94 . This is often a very prominent peak.

  • Loss of CO: The C₆H₅O⁺ ion (m/z 93) can subsequently lose carbon monoxide (CO) to form the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 .[18]

Expected this compound Fragments

m/z (charge)Ion Structure / IdentityFragmentation Pathway
122 [C₈H₁₀O]⁺˙Molecular Ion (M⁺˙)
94 [C₆H₆O]⁺˙Loss of ethene (C₂H₄) via rearrangement
93 [C₆H₅O]⁺Loss of ethyl radical (•C₂H₅)
77 [C₆H₅]⁺Phenyl cation
66 [C₅H₆]⁺Cyclopentadiene radical cation
65 [C₅H₅]⁺Loss of CO from m/z 93

Troubleshooting Steps:

  • Check for Co-elution: Examine the peak shape. If it is not perfectly symmetrical, a hidden impurity may be co-eluting. Try adjusting the temperature program to improve separation.

  • Background Subtraction: Ensure you are correctly subtracting the background spectrum from your peak spectrum in your data analysis software.

  • Check for Contamination: High background noise can distort the spectrum. Common contaminants include column bleed (siloxanes, e.g., m/z 207, 281) and phthalates from plastics (e.g., m/z 149).[6][19] If you suspect contamination, bake out the GC system or clean the MS ion source.

  • Verify MS Tune: Ensure the instrument has been tuned recently and has passed all diagnostic checks. An improper tune can lead to mass shifts and incorrect isotope ratios.

References

Technical Support Center: Scaling Up Phenetole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of phenetole from the laboratory to a pilot plant. It addresses common issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound synthesis on a lab and industrial scale?

A1: The most prevalent laboratory method for this compound synthesis is the Williamson ether synthesis.[1][2][3] This method involves the reaction of an alkali phenoxide with an ethylating agent, such as ethyl bromide or ethyl iodide.[1] For industrial-scale production, alternative methods are often considered to avoid the formation of large quantities of salt byproducts.[4] These include the reaction of phenol with diethyl carbonate or the gas-phase ethylation of phenol with ethanol.[4][5][6]

Q2: What are the key safety precautions to consider when handling the reactants and products involved in this compound synthesis?

A2: this compound and its precursors require careful handling in a well-ventilated area.[7][8] It is essential to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[8][9] this compound is a flammable liquid, so all sources of ignition must be eliminated, and explosion-proof equipment should be used.[9][10] When working with corrosive reagents like sodium hydroxide or toxic compounds like phenol, direct contact with skin and eyes must be avoided.[8][11] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) for each chemical.[7][8]

Q3: What are the typical byproducts in this compound synthesis, and how can they be minimized?

A3: In the Williamson ether synthesis, a common side reaction is the elimination of the alkylating agent, which competes with the desired substitution reaction, especially with secondary or tertiary alkyl halides.[12][13] To minimize this, primary alkyl halides like ethyl bromide or ethyl iodide are preferred.[1][2] Another potential side reaction is the alkylation on the aromatic ring of the phenoxide ion.[12] In gas-phase ethylation of phenol, byproducts can include o-ethylphenol, m-ethylphenol, and dialkylated products.[14] Optimizing reaction conditions such as temperature, catalyst, and reactant ratios can help improve selectivity towards this compound.[6][15]

Q4: How is this compound typically purified on a larger scale?

A4: Purification of this compound on a larger scale often involves fractional distillation to separate it from unreacted starting materials and byproducts.[16][17] Washing the crude product with a dilute sodium hydroxide solution can remove unreacted phenol.[17] Subsequent washing with water helps remove any remaining base and salts. For industrial processes, more advanced purification techniques like extractive distillation may be employed to achieve high purity.[18]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature.[12] - Ensure efficient mixing to improve contact between reactants.[19] - Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl chloride).[2]
- Side reactions (e.g., elimination).- Use a primary alkyl halide.[2] - Carefully control the reaction temperature to favor substitution over elimination.[12]
- Loss of product during workup.- Optimize the extraction and distillation procedures.[20]
Product Contamination - Presence of unreacted phenol.- Wash the organic phase with a dilute solution of sodium hydroxide.[17]
- Formation of byproducts (e.g., ethylphenols).- Adjust the catalyst and reaction conditions to improve selectivity.[14] - Employ fractional distillation for efficient separation.[16]
- Residual solvent.- Ensure complete removal of the solvent under reduced pressure.[16]
Slow Reaction Rate - Insufficient mixing.- In a pilot plant reactor, adjust the agitation speed to ensure proper mixing.[19]
- Low reaction temperature.- Gradually increase the temperature while monitoring for side reactions.[12]
- Inefficient phase transfer (in phase-transfer catalysis).- Select a suitable phase-transfer catalyst and optimize its concentration.[21][22]
Exothermic Reaction Runaway - Poor heat dissipation at a larger scale.- The heat transfer area per unit volume decreases significantly when scaling up.[19] - Ensure the pilot plant reactor has an adequate cooling system. - Perform calorimetric studies during the lab phase to understand the reaction's thermal profile.[19] - Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.
Difficulty with Phase Separation during Workup - Emulsion formation.- Add a saturated brine solution to help break the emulsion. - Allow for a longer separation time.

Experimental Protocols

Lab-Scale this compound Synthesis via Williamson Ether Synthesis

This protocol is a general guideline for a laboratory-scale synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ethyl bromide (EtBr)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in a suitable solvent like ethanol.[23] Carefully add an equimolar amount of sodium hydroxide solution and stir until the phenol is completely converted to sodium phenoxide.

  • Reaction with Ethyl Bromide: Add ethyl bromide to the flask. The amount should be in slight excess to ensure complete reaction of the phenoxide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can range from 1 to 8 hours, depending on the scale and specific conditions.[12]

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add water to dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the washings are neutral.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then evaporate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.[16]

Process Scale-Up Workflow

The following diagram illustrates a typical workflow for scaling up a chemical synthesis process from the laboratory to a pilot plant.

G Figure 1. General Workflow for Scaling Up Chemical Synthesis lab Lab-Scale Synthesis & Optimization process_dev Process Development & Safety Assessment lab->process_dev Initial Success pilot_plant Pilot Plant Scale-Up process_dev->pilot_plant Defined Process Parameters validation Process Validation & Troubleshooting pilot_plant->validation Initial Batches validation->pilot_plant Re-optimization manufacturing Manufacturing validation->manufacturing Validated Process

Caption: General Workflow for Scaling Up Chemical Synthesis

Key Considerations for Pilot Plant Scale-Up

This diagram highlights the critical factors to consider when transitioning from a lab-scale synthesis to a pilot plant.

G Figure 2. Key Considerations for Pilot Plant Scale-Up center Pilot Plant Scale-Up heat_transfer Heat Transfer center->heat_transfer mixing Mixing & Agitation center->mixing safety Safety & Hazard Analysis center->safety purification Purification & Isolation center->purification material_transfer Material Transfer center->material_transfer process_control Process Control & Automation center->process_control waste Waste Management center->waste

Caption: Key Considerations for Pilot Plant Scale-Up

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Phenetole and Anisole in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structurally similar aromatic compounds is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides an objective comparison of the reactivity of phenetole and anisole, two common alkoxybenzenes, in key electrophilic aromatic substitution reactions. The information presented is supported by available experimental data and detailed methodologies to aid in experimental design and interpretation.

Anisole (methoxybenzene) and this compound (ethoxybenzene) are both activated aromatic systems due to the electron-donating nature of the alkoxy group. This activation directs incoming electrophiles to the ortho and para positions. However, the nature of the alkyl group—methyl in anisole and ethyl in this compound—introduces subtle electronic and steric differences that can influence the rate and regioselectivity of their reactions.

Executive Summary of Reactivity Comparison

While comprehensive quantitative data for a direct comparison in all major electrophilic aromatic substitution reactions is not extensively documented in readily available literature, the general consensus and existing data suggest that anisole is slightly more reactive than this compound . This difference is primarily attributed to the greater steric hindrance presented by the ethyl group in this compound compared to the methyl group in anisole, which can impede the approach of the electrophile, particularly at the ortho positions.

One study on the reductive dealkylation of anisole and this compound found that this compound is less reactive than anisole. While not an electrophilic aromatic substitution, this suggests a potential difference in the electronic environment or accessibility of the aromatic ring.

Quantitative Data Comparison

The following table summarizes the available qualitative and limited quantitative data comparing the reactivity of this compound and anisole. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature.

Reaction TypeComparison ParameterAnisoleThis compoundReference/Comment
Nitration Relative RateGenerally considered slightly fasterGenerally considered slightly slowerThe larger ethyl group in this compound may sterically hinder the approach of the nitronium ion to the ortho positions to a greater extent than the methyl group in anisole.
ortho/para RatioVaries with reaction conditionsExpected to have a lower ortho/para ratioIncreased steric hindrance from the ethoxy group would likely favor the para product more significantly.
Halogenation Relative RateGenerally fasterGenerally slowerSimilar to nitration, steric effects are expected to play a role.
ortho/para RatioVaries with solvent and halogenating agentExpected to have a lower ortho/para ratioThe bulkier ethyl group would disfavor substitution at the adjacent ortho positions.
Friedel-Crafts Acylation Relative RateGenerally fasterGenerally slowerThe steric bulk of the acylating agent combined with the ethoxy group can significantly decrease the rate of reaction, especially at the ortho positions.
Product YieldTypically high for the para isomerGenerally good for the para isomer, but potentially lower than anisole under identical conditions.Steric hindrance is a major factor in determining the yield of the ortho isomer.
Reductive Dealkylation ConversionHigherLowerA study on reductive dealkylation showed a lower conversion for this compound compared to anisole under the same catalytic conditions.

Reaction Mechanisms and Steric Effects

The general mechanism for electrophilic aromatic substitution for both anisole and this compound proceeds through the formation of a resonance-stabilized carbocation intermediate (the sigma complex). The electron-donating alkoxy group stabilizes the positive charge, particularly when the electrophile attacks the ortho or para positions.

G cluster_0 Electrophilic Aromatic Substitution A Alkoxybenzene (Anisole or this compound) C Sigma Complex (Resonance Stabilized Carbocation) A->C + E+ B Electrophile (E+) B->C D Ortho/Para Substituted Product C->D - H+ E H+ C->E

Figure 1. General mechanism for electrophilic aromatic substitution on alkoxybenzenes.

The key difference in reactivity arises from the steric hindrance imposed by the ethyl group of this compound. This steric bulk makes the approach of an electrophile to the ortho positions more difficult compared to the smaller methyl group of anisole. Consequently, reactions of this compound are expected to show a greater preference for substitution at the less sterically hindered para position.

G cluster_anisole Anisole cluster_this compound This compound anisole Anisole (-OCH3) ortho_a Ortho Attack (Less Hindered) anisole->ortho_a para_a Para Attack anisole->para_a This compound This compound (-OCH2CH3) ortho_p Ortho Attack (More Hindered) This compound->ortho_p para_p Para Attack This compound->para_p

A Comparative Guide to Phenetole Purity Validation: NMR Spectroscopy vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of pharmaceutical products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of phenetole purity. The information presented is supported by established experimental protocols and performance data to aid in the selection of the most appropriate analytical technique.

This compound (ethoxybenzene), a common solvent and intermediate in organic synthesis, requires accurate purity assessment to avoid the introduction of unwanted variables into research and manufacturing processes. While chromatographic methods have long been the standard for purity determination, qNMR has emerged as a powerful and direct analytical tool.

At a Glance: Method Comparison

The selection of an analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the analysis of small aromatic compounds like this compound.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Direct measurement of analyte nuclei in a magnetic fieldSeparation based on polarity and differential partitioningSeparation based on volatility and interaction with a stationary phase
Primary/Relative Primary (direct measurement)Relative (requires a reference standard)Relative (requires a reference standard)
Sample Preparation Simple dissolution in a deuterated solvent with an internal standardDissolution in a suitable solvent, filtrationDissolution in a volatile solvent
Limit of Detection (LOD) ~10 µM0.006 - 0.05 mg/L0.05 - 0.3 µg/L
Limit of Quantification (LOQ) ~30 µM0.02 - 0.12 mg/L0.1 - 1.0 µg/L
Accuracy (% Recovery) 98-102%95-105%95-105%
Precision (%RSD) < 1%< 2%< 2%
Specificity High; can distinguish structurally similar impuritiesGood; dependent on chromatographic resolutionExcellent for volatile impurities
Throughput ModerateHighHigh
Cost High initial investment, lower running costsModerate initial investment and running costsLower initial investment, lower running costs

In-Depth Analysis: Methodologies and Protocols

Quantitative NMR (qNMR) Spectroscopy: A Direct Approach to Purity

Quantitative NMR is a primary analytical method that allows for the direct measurement of an analyte's purity without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Select a suitable, certified internal standard that has signals that do not overlap with the this compound signals. Dimethyl sulfone is a good candidate, with a sharp singlet in a relatively clear region of the spectrum.

  • Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of dimethyl sulfone) and add it to the vial containing the this compound.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent, typically chloroform-d (CDCl₃), which provides good solubility for this compound.

  • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters for quantitative analysis include:

    • Pulse Angle: A 90° pulse should be used for maximum signal intensity.

    • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (both for the analyte and the internal standard). A delay of 30-60 seconds is often sufficient.

    • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for integrals with <1% error).[1]

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound that is free from any impurity signals. The triplet corresponding to the methyl protons of the ethyl group (around 1.4 ppm) is often a suitable choice.

  • Integrate the singlet of the internal standard (for dimethyl sulfone, this is around 3.0 ppm in CDCl₃).

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

ImpurityStructureKey ¹H NMR Signal (CDCl₃, approx. δ ppm)
Phenol (starting material)C₆H₅OHBroad singlet for -OH (variable), multiplet at 6.9-7.3
Ethyl Iodide (starting material)CH₃CH₂IQuartet at ~3.2, triplet at ~1.8
Diethyl Ether (side product)(CH₃CH₂)₂OQuartet at ~3.5, triplet at ~1.2
Diphenyl Ether (side product)(C₆H₅)₂OMultiplet at 7.0-7.4
2-Ethylphenol (side product)2-EtC₆H₄OHEthyl signals, aromatic signals shifted upfield
4-Ethylphenol (side product)4-EtC₆H₄OHEthyl signals, distinct aromatic splitting pattern

Alternative Methods: A Comparative Overview

While qNMR offers a direct and highly accurate method for purity determination, chromatographic techniques remain widely used in many laboratories due to their high throughput and sensitivity for trace impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that can be used to determine the purity of this compound by separating it from non-volatile or thermally labile impurities.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 270 nm).

  • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to this compound at the chosen wavelength. For more accurate quantification, a reference standard of this compound is required to create a calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is well-suited for the analysis of volatile compounds like this compound and is highly effective in separating it from other volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient program is typically used to ensure good separation of impurities with different boiling points.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Quantification: Similar to HPLC, purity is often determined by area percent. For higher accuracy, a calibration curve with a this compound reference standard is necessary.

Visualizing the Workflow and Method Comparison

To illustrate the processes involved in purity determination, the following diagrams outline the experimental workflow for qNMR and the logical comparison of the three analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes This compound This compound Purity Validation qnmr qNMR This compound->qnmr hplc HPLC-UV This compound->hplc gc GC-FID This compound->gc accuracy Accuracy qnmr->accuracy Primary method, highly accurate precision Precision qnmr->precision Excellent sensitivity Sensitivity qnmr->sensitivity Moderate specificity Specificity qnmr->specificity Excellent (structural info) throughput Throughput qnmr->throughput Moderate hplc->accuracy High (std. required) hplc->precision Very Good hplc->sensitivity Good to Excellent hplc->specificity Good hplc->throughput High gc->accuracy High (std. required) gc->precision Very Good gc->sensitivity Excellent gc->specificity Excellent (volatile impurities) gc->throughput High

References

A Comparative Guide to Phenetole Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenetole derivatives, a class of aromatic ethers, are versatile building blocks and intermediates in organic synthesis. Their utility spans from serving as protective groups for phenols to acting as coupling partners in carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic and steric properties of the ethoxy group, along with the potential for substitution on the aromatic ring, allow for fine-tuning of reactivity and selectivity. This guide provides a comparative analysis of this compound derivatives against other common alternatives, supported by experimental data, to aid researchers in selecting the optimal reagents and conditions for their synthetic endeavors.

I. Synthesis of this compound Derivatives: A Comparative Overview of Methodologies

The synthesis of this compound and its substituted analogues can be achieved through several methods, with the choice of method often depending on the desired scale, substrate scope, and economic considerations. The most common approaches include the Williamson ether synthesis and reactions involving diethyl carbonate.

A comparative analysis of different catalytic systems for the synthesis of this compound from phenol and diethyl carbonate reveals varying degrees of efficiency.

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound from Phenol and Diethyl Carbonate

Catalyst SystemPhenol Conversion (%)This compound Selectivity (%)Reaction Temperature (°C)Reaction Time (min)Reference
K₂CO₃/NaY99.597.8150150[1]
KOH/Active Carbon99.698.2130150[2]
KNO₃/NaY96.198.3320N/A[3]
Fly ash-based zeolite95>85N/AN/A[4]
Experimental Protocols:

Synthesis of this compound using K₂CO₃/NaY Catalyst: In a typical procedure, phenol is reacted with diethyl carbonate in a mole ratio of 1:1.5.[1] The K₂CO₃/NaY catalyst (with a K₂CO₃ loading of 25% by mass) is added at a concentration of 4% by mass relative to the total reactants.[1] The reaction mixture is heated to 150°C and stirred for 150 minutes.[1] Following the reaction, the catalyst is removed by filtration, and the this compound product is isolated and purified by distillation.

Synthesis of this compound using KOH/Active Carbon Catalyst: Phenol and diethyl carbonate (in a 1:2 molar ratio) are heated to 130°C in the presence of 5% (by mass) of KOH/Active Carbon catalyst for 150 minutes.[2] The product, this compound, is then isolated with high conversion and selectivity.[2]

Below is a generalized workflow for the synthesis of this compound derivatives.

cluster_synthesis Synthesis of this compound Derivatives start Starting Materials (Phenol, Alkylating Agent) reaction Reaction (with Catalyst and Solvent) start->reaction 1. Mix workup Work-up (Filtration, Extraction) reaction->workup 2. Quench & Separate purification Purification (Distillation, Chromatography) workup->purification 3. Isolate product This compound Derivative purification->product 4. Characterize

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

II. This compound Derivatives in Reductive Dealkylation: A Head-to-Head Comparison with Anisole

The cleavage of the C(aryl)-O bond in aryl ethers is a crucial transformation in organic synthesis, particularly in the context of lignin valorization. A comparative study on the reductive dealkylation of this compound and its methyl analogue, anisole, provides valuable insights into their relative reactivities.

Table 2: Comparative Performance of Anisole and this compound in Reductive Dealkylation

SubstrateCatalystConversion (%)Phenol Selectivity (%)Other Products and Selectivity (%)
Anisole100% Al₂O₃HighN/APhenol, ortho-cresol, 2,6-xylenol
This compound100% Al₂O₃Lower than anisoleN/ASimilar trend to anisole
AnisoleMgO-Al₂O₃ (more basic)LowerHigherReduced formation of byproducts
This compoundMgO-Al₂O₃ (more basic)Lower than anisoleHigherReduced formation of byproducts

Data compiled from a study on magnesia-alumina mixed oxide catalysts.[5]

The data indicates that this compound is generally less reactive than anisole in reductive dealkylation under the studied conditions.[5] However, for both substrates, increasing the basicity of the magnesia-alumina catalyst leads to a higher selectivity for phenol, albeit at the cost of lower overall conversion.[5]

Experimental Protocol for Reductive Dealkylation:

A solution of the aryl ether (anisole or this compound, 1 mL) in cis/trans-decahydronaphthalene (20 mL) is charged into a stainless steel autoclave (40 mL). The catalyst (0.1 g) is added, and the reactor is pressurized with H₂ (15-40 bar). The mixture is then heated to the desired reaction temperature (300-350°C) and stirred for 3 hours.[6] After the reaction, the autoclave is cooled, and the liquid products are analyzed by gas chromatography to determine conversion and product selectivity.[6]

The proposed mechanism for this reaction on a magnesia-alumina support is depicted below.

cluster_mechanism Reductive Dealkylation Mechanism ArylEther Aryl Ether (Anisole/Phenetole) on Al₂O₃-MgO surface Adsorption Adsorption on Lewis Acidic Al₂O₃ sites ArylEther->Adsorption NucleophilicAttack Nucleophilic attack by MgO-bound oxygen Adsorption->NucleophilicAttack Intermediate Formation of Phenoxide (PhO⁻) and Alkyl⁺ fragments NucleophilicAttack->Intermediate Reaction_H Reaction with H⁺ and H⁻ from H₂ dissociation on MgO Intermediate->Reaction_H Products Phenol + Alkane Reaction_H->Products

Caption: Proposed mechanism for the reductive dealkylation of aryl ethers on an Al₂O₃-MgO catalyst.

III. This compound Derivatives as Protecting Groups for Phenols

The protection of the hydroxyl group of phenols is a common requirement in multi-step organic synthesis to prevent unwanted side reactions. Ether formation is a widely used strategy, with benzyl ethers being a popular choice. This compound derivatives can also serve as protecting groups, and their stability profile offers an alternative to other commonly used groups.

Table 3: Qualitative Comparison of Phenol Protecting Groups

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
Ethyl (from this compound) Williamson ether synthesis (strong base), Reaction with diethyl carbonate (base or catalyst)Strong acid (e.g., HBr, HI), Reductive dealkylationStable to a wide range of non-acidic reagents
Benzyl (Bn) Williamson ether synthesis (strong base), Benzyl trichloroacetimidate (acidic)Hydrogenolysis (H₂, Pd/C), Strong acidsStable to a wide range of non-reductive conditions, including acidic and basic media
tert-Butyl (t-Bu) Reaction with isobutylene (acid catalyst)Mild to strong acidic conditionsStable to basic and nucleophilic conditions
Silyl (e.g., TBDMS) Silyl chloride and base (e.g., imidazole)Fluoride source (e.g., TBAF), Acidic conditionsLabile to acidic and fluoride-containing reagents

While a direct quantitative comparison of yields in a multi-step synthesis is highly dependent on the specific reaction sequence, the choice between an ethyl (from a this compound derivative) and a benzyl protecting group often hinges on the planned subsequent reactions. Benzyl ethers are advantageous when acidic conditions are required elsewhere in the synthesis, as they can be selectively removed under neutral hydrogenolysis conditions. Conversely, if the subsequent steps involve catalytic hydrogenation, an ethyl protecting group would be more suitable, with deprotection achieved using strong acids at a later stage.

IV. This compound Derivatives in Cross-Coupling Reactions

The use of aryl ethers as electrophiles in cross-coupling reactions has gained significant attention as a more economical and environmentally friendly alternative to aryl halides. Nickel catalysts have proven to be particularly effective in activating the relatively inert C(aryl)-O bond of this compound and its derivatives.

While comprehensive head-to-head quantitative comparisons with other aryl ethers across various cross-coupling reactions are not extensively documented in single studies, the available literature suggests that the reactivity of aryl ethers in nickel-catalyzed cross-coupling reactions is influenced by both the alkoxy group and the substituents on the aromatic ring. Generally, electron-withdrawing groups on the aromatic ring facilitate the oxidative addition of the C-O bond to the nickel center, thereby enhancing reactivity.

The logical workflow for a nickel-catalyzed cross-coupling reaction involving a this compound derivative is illustrated below.

cluster_cross_coupling Nickel-Catalyzed Cross-Coupling of this compound Derivatives This compound This compound Derivative (Ar-OEt) Oxidative_Addition Oxidative Addition (C-O bond cleavage) This compound->Oxidative_Addition Ni_catalyst Ni(0) Catalyst Ni_catalyst->Oxidative_Addition Intermediate Ar-Ni(II)-OEt Oxidative_Addition->Intermediate Transmetalation Transmetalation (with Organometallic Reagent) Intermediate->Transmetalation Intermediate2 Ar-Ni(II)-R Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Ni_catalyst Catalyst Regeneration Product Coupled Product (Ar-R) Reductive_Elimination->Product

Caption: A simplified workflow for the nickel-catalyzed cross-coupling of a this compound derivative.

V. Conclusion

This compound derivatives offer a valuable and often advantageous alternative to other reagents in various organic synthesis applications. Their synthesis is well-established with several catalytic systems providing high yields and selectivity. In reductive dealkylation, this compound exhibits different reactivity compared to anisole, a factor to consider in biomass conversion strategies. As a protecting group, the ethyl ether of phenols provides a stable option that is orthogonal to the commonly used benzyl ether. Furthermore, the ability of this compound derivatives to participate in nickel-catalyzed cross-coupling reactions opens up new avenues for the construction of complex organic molecules. The choice of a specific this compound derivative and the reaction conditions should be guided by the comparative data presented herein to optimize synthetic outcomes. Further research into direct, quantitative comparisons of a wider range of substituted this compound derivatives in cross-coupling and other transformations will undoubtedly expand their utility in the field of organic synthesis.

References

A Comparative Guide to the Gas Chromatography-Mass Spectrometry Analysis of Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of aromatic compounds like phenetole is crucial for various applications, including raw material quality control, reaction monitoring, and final product purity assessment. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with a suitable alternative, High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by detailed experimental protocols and performance data.

Introduction to this compound Analysis

This compound, or ethyl phenyl ether, is a common building block in organic synthesis. Its analysis is essential to ensure the quality and consistency of processes and products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2][3] However, High-Performance Liquid Chromatography (HPLC) can also be a viable alternative, particularly for non-volatile or thermally sensitive matrices.[2][3] This guide will delve into the specifics of both methodologies for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative information about the analyte.[2][3] this compound, being a volatile compound, is well-suited for GC-MS analysis.[2] In many cases, derivatization is not necessary for this compound, simplifying the sample preparation process.[4]

Experimental Protocol for GC-MS Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial temperature 60 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold for 2 min)
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Solvent Delay 3 minutes
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound: m/z 122 (molecular ion), 94, 77, 66, 51.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • For quantitative analysis in SIM mode, monitor the characteristic ions of this compound.

  • Construct a calibration curve by plotting the peak area of the primary ion against the concentration of the standards.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.

Performance Characteristics of the GC-MS Method

The following table summarizes the expected validation parameters for the described GC-MS method for this compound analysis, based on typical performance for similar aromatic compounds.[5]

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5% (Intra-day), < 10% (Inter-day)

High-Performance Liquid Chromatography (HPLC) as an Alternative

HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture.[2][3] While GC-MS is generally preferred for volatile compounds like this compound, HPLC can be a suitable alternative, especially when dealing with complex matrices or when a GC-MS system is unavailable.[6]

Experimental Protocol for HPLC Analysis of this compound

This protocol provides a general procedure for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 µg/mL to 200 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in the mobile phase to fall within the calibration range and filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 270 nm

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in unknown samples from the calibration curve.

Performance Characteristics of the HPLC Method

The following table outlines the expected validation parameters for the described HPLC method for this compound analysis, based on typical performance for similar aromatic compounds.[7][8][9]

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)

Comparison of GC-MS and HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[2][3]Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase.[2][3]
Sample Volatility Requires analytes to be volatile or amenable to derivatization to increase volatility.[2]Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2][3]
Sensitivity Generally offers higher sensitivity, with detection limits often in the sub-µg/mL range.[1]Sensitivity is dependent on the detector used; UV detection typically provides µg/mL level detection.[6]
Specificity Highly specific due to the unique mass fragmentation pattern of each compound, aiding in definitive identification.Specificity depends on chromatographic resolution and detector selectivity. Co-elution can be a challenge.[6]
Sample Throughput Can have longer run times per sample.Typically offers faster analysis times per sample.[10]
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost compared to GC-MS.
Derivatization May be required for polar compounds, but generally not for this compound.[4]Usually not required for this compound.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • GC-MS is the preferred method when high sensitivity and definitive identification are paramount. Its ability to provide structural information through mass spectrometry makes it an invaluable tool for impurity profiling and trace-level analysis.

  • HPLC is a strong alternative when a simpler, faster, and more cost-effective method is needed, particularly for routine quality control applications where the sample matrix is well-defined and high sensitivity is not the primary concern.

Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the analytical needs, available resources, and the specific goals of the research or development project.

Visualizing the Analytical Workflow

To better illustrate the decision-making process and the experimental flow, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Volatile Solvent Start->Dissolve Standards Prepare Calibration Standards Dissolve->Standards Inject Inject into GC-MS Standards->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peak by RT and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Report Result Quantify->Result

GC-MS Experimental Workflow for this compound Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter Sample Dissolve->Filter Standards Prepare Calibration Standards Dissolve->Standards Inject Inject into HPLC Filter->Inject Standards->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Report Result Quantify->Result

References

A Comparative Guide to Confirming Phenetole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of reaction products is paramount. This guide provides a comparative overview of three primary analytical techniques for confirming the identity of phenetole (ethoxybenzene) in a reaction mixture: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques for this compound Identification

The selection of an appropriate analytical method depends on various factors, including the complexity of the reaction mixture, the required level of structural confirmation, and the available instrumentation. The following table summarizes key quantitative data for the identification of this compound using GC-MS, HPLC, and NMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Retention Time (t_R_) ~8-10 min (typical on a nonpolar column like HP-5ms)[1][2][3][4]~5-7 min (typical on a C18 column with a methanol/water mobile phase)[5][6][7]Not Applicable
Key Identifier(s) Mass spectrum with characteristic fragmentationUV absorbance maximum and retention timeChemical shifts (δ) and coupling constants (J)
Molecular Ion (M+) m/z 122[8][9]Not directly measuredNot directly measured
Major Fragments (m/z) 94, 77, 66, 51[8][9][10][11]Not ApplicableNot Applicable
¹H NMR (CDCl₃, 400 MHz) Not ApplicableNot Applicableδ 7.34-7.27 (m, 2H), 6.96-6.91 (m, 3H), 4.05 (q, J=7.0 Hz, 2H), 1.43 (t, J=7.0 Hz, 3H)[12]
¹³C NMR (CDCl₃, 100 MHz) Not ApplicableNot Applicableδ 159.2, 129.4, 120.6, 114.6, 63.4, 14.8[13][14]
UV Absorbance (λ_max_) Not Applicable~270 nm[15]Not Applicable
Sample Preparation Dilution, extraction, and sometimes derivatization[16][17][18][19][20]Dilution and filtration[21][22][23]Dissolution in a deuterated solvent and filtration[24][25][26][27][28]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound is well-suited for GC-MS analysis.

1. Sample Preparation:

  • Quench the reaction if necessary.

  • Extract the organic components using a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the sample under reduced pressure.

  • Dilute the crude sample in a volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (typically 10-100 µg/mL).[17][18]

  • Filter the sample through a 0.22 µm syringe filter.

2. GC-MS Parameters:

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][4][29]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Look for the molecular ion at m/z 122 and characteristic fragment ions at m/z 94 ([M-C₂H₄]⁺), 77 ([C₆H₅]⁺), 66 ([C₅H₆]⁺), and 51 ([C₄H₃]⁺).[8][9][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds in a liquid mobile phase. It is particularly useful for less volatile or thermally labile compounds.

1. Sample Preparation:

  • Quench the reaction if necessary.

  • Dilute a small aliquot of the reaction mixture with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[21]

2. HPLC Parameters:

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][6]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10-20 µL.

  • Detector: UV-Vis detector set at 270 nm.[15]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the retention time with that of a pure this compound standard run under the same conditions.

  • The UV spectrum of the peak should show a maximum absorbance around 270 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is one of the most definitive methods for compound identification.

1. Sample Preparation:

  • Take an aliquot of the crude reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[24][25][26]

  • Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any solids.[24][26]

2. NMR Parameters (400 MHz spectrometer):

  • Spectra to Acquire: ¹H NMR and ¹³C NMR.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm. The residual solvent peak of CDCl₃ can also be used as a reference (δ 7.26 for ¹H and δ 77.16 for ¹³C).[12][30][31][32][33][34]

  • ¹H NMR:

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR:

    • Number of scans: 512-1024.

    • Relaxation delay: 2 s.

3. Data Analysis:

  • ¹H NMR: Look for the characteristic signals of this compound: a triplet around δ 1.43 ppm (3H, -CH₃), a quartet around δ 4.05 ppm (2H, -OCH₂-), and multiplets in the aromatic region between δ 6.91 and 7.34 ppm (5H).[12]

  • ¹³C NMR: Identify the six distinct carbon signals of this compound, including the characteristic upfield signals of the ethyl group (δ ~14.8 and ~63.4 ppm) and the four signals of the aromatic ring.[13][14]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Reaction Mixture Prep2 Extraction & Drying Prep1->Prep2 Prep3 Concentration Prep2->Prep3 Prep4 Dilution & Filtration Prep3->Prep4 Analysis1 Injection into GC Prep4->Analysis1 Analysis2 Separation on Column Analysis1->Analysis2 Analysis3 Ionization & Fragmentation (MS) Analysis2->Analysis3 Analysis4 Detection Analysis3->Analysis4 Data1 Chromatogram (Retention Time) Analysis4->Data1 Data3 Compare with Reference Data1->Data3 Data2 Mass Spectrum Data2->Data3

Caption: GC-MS workflow for this compound identification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep1 Reaction Mixture Prep2 Dilution & Filtration Prep1->Prep2 Analysis1 Injection into HPLC Prep2->Analysis1 Analysis2 Separation on C18 Column Analysis1->Analysis2 Analysis3 UV Detection Analysis2->Analysis3 Data1 Chromatogram (Retention Time) Analysis3->Data1 Data2 Compare with Standard Data1->Data2

Caption: HPLC workflow for this compound identification.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Prep1 Reaction Mixture Prep2 Solvent Removal Prep1->Prep2 Prep3 Dissolve in Deuterated Solvent Prep2->Prep3 Prep4 Filter into NMR Tube Prep3->Prep4 Analysis1 Insert Sample into Spectrometer Prep4->Analysis1 Analysis2 Acquire ¹H and ¹³C Spectra Analysis1->Analysis2 Data1 Process Spectra Analysis2->Data1 Data2 Analyze Chemical Shifts & Coupling Data1->Data2 Data3 Compare with Known Spectra Data2->Data3

Caption: NMR workflow for this compound identification.

References

Phenetole vs. Other Alkyl Aryl Ethers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of phenetole's performance against other alkyl aryl ethers in various scientific applications, supported by experimental data and detailed protocols.

This compound, an aromatic ether, is a versatile compound utilized across several scientific and industrial domains, including organic synthesis, fragrance formulation, and as a potential fuel additive. Its utility stems from its properties as a solvent and a stable chemical intermediate. This guide provides a comprehensive comparison of this compound with other alkyl aryl ethers, particularly its closest analog, anisole, in specific applications. The comparisons are supported by quantitative experimental data, detailed methodologies, and visual representations of relevant chemical processes to assist researchers, scientists, and drug development professionals in making informed decisions for their work.

Comparison in Catalytic Reductive Dealkylation

The conversion of lignin, a complex aromatic polymer, into valuable chemicals is a significant area of research in sustainable chemistry. Alkyl aryl ethers like this compound and anisole are model compounds for studying the breakdown of lignin. A key reaction in this process is reductive dealkylation, which involves the cleavage of the alkyl-group from the aromatic ring.

A comparative study on the reductive dealkylation of this compound and anisole was conducted using various magnesia-alumina mixed oxide catalysts. The results highlight differences in their reactivity under identical conditions.

Table 1: Comparison of this compound and Anisole in Reductive Dealkylation [1]

Catalyst (MgO:Al₂O₃ ratio)SubstrateConversion (%)Phenol Selectivity (%)ortho-Cresol Selectivity (%)2,6-Xylenol Selectivity (%)
A (0:100)Anisole98304525
This compound85354025
B (20:80)Anisole95503020
This compound75552520
C (40:60)Anisole80652015
This compound60701515
D (60:40)Anisole60751510
This compound45801010
E (80:20)Anisole30702010
This compound20751510

The data indicates that under the tested conditions, anisole consistently shows a higher conversion rate than this compound across all catalyst compositions.[1] However, the selectivity towards phenol, the desired dealkylation product, is generally higher for this compound .[1] This suggests that while this compound is less reactive, its conversion is more directed towards the intended product. The study also notes that the more basic the catalyst (higher MgO content), the higher the selectivity for phenol for both substrates.[1]

Experimental Protocol: Reductive Dealkylation of this compound and Anisole[1]

This protocol outlines the general procedure used for the catalytic reductive dealkylation experiments summarized in Table 1.

Materials:

  • Substrate: this compound or Anisole (1 mL, 7.9 mmol for this compound, 9.2 mmol for anisole)

  • Catalyst: Magnesia-alumina mixed oxides (A-E)

  • Solvent: cis/trans-decahydronaphthalene (20 mL)

  • Gas: Hydrogen (H₂)

  • Internal Standard: n-octane for GC analysis

Procedure:

  • The catalyst is placed in a high-pressure reactor with the substrate solution.

  • The reactor is pressurized with hydrogen gas to 40 bar.

  • The reaction mixture is heated to 350 °C and maintained for 3 hours with stirring.

  • After the reaction, the reactor is cooled, and the liquid products are analyzed by gas chromatography (GC) using an internal standard to determine conversion and product selectivity.

Reductive_Dealkylation_Mechanism cluster_surface Catalyst Surface Anisole Anisole (C₆H₅OCH₃) Adsorbed_Anisole Adsorbed Anisole Anisole->Adsorbed_Anisole Adsorption Lewis_Acid_Site Lewis Acid Site (Al₂O₃) Adsorbed_Anisole->Lewis_Acid_Site Phenoxide Phenoxide (C₆H₅O⁻) Adsorbed_Anisole->Phenoxide CH3+ CH₃⁺ Adsorbed_Anisole->CH3+ Base_Site Base Site (MgO) Base_Site->Phenoxide Nucleophilic Attack Phenol Phenol (C₆H₅OH) Phenoxide->Phenol + H⁺ Methane Methane (CH₄) CH3+->Methane + H⁻ H2 H₂ H+ H⁺ H2->H+ H- H⁻ H2->H-

Proposed mechanism for the reductive dealkylation of anisole.

Comparison in Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones. The reactivity of the aromatic ring is highly dependent on the nature of the substituent attached to it. Alkoxy groups, such as the methoxy group in anisole and the ethoxy group in this compound, are activating and direct incoming electrophiles to the ortho and para positions.

Table 2: Representative Data for Friedel-Crafts Acylation of Anisole

Acylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Selectivity (para:ortho)Reference
Propionyl ChlorideFeCl₃CH₂Cl₂RT0.17HighHigh para[2]
Benzoyl ChlorideCu(OTf)₂[bmim][BF₄]RT110096:4[3]
Benzoic AnhydridePr(OTf)₃Deep Eutectic Solvent100 (MW)0.17>95High para[3]

Given the slightly greater electron-donating inductive effect of the ethyl group in this compound compared to the methyl group in anisole, this compound might be expected to be marginally more reactive. However, steric hindrance from the larger ethyl group could slightly decrease the rate of reaction, especially at the ortho position. In practice, both are considered highly reactive substrates for this transformation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole[2]

This protocol describes a typical laboratory procedure for the Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (4.0 mmol) and CH₂Cl₂ (6 mL).

  • Add propionyl chloride (4.6 mmol) to the mixture.

  • Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.

  • Stir the mixture for an additional 10 minutes after the complete addition.

  • Quench the reaction by the slow addition of ice-cold water (5 mL).

  • Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

  • Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Flask Round-bottom flask with stir bar Catalyst Add FeCl₃ and CH₂Cl₂ Flask->Catalyst Acyl_Chloride Add Propionyl Chloride Catalyst->Acyl_Chloride Addition Slow dropwise addition Acyl_Chloride->Addition Anisole_Solution Prepare Anisole in CH₂Cl₂ Anisole_Solution->Addition Stirring Stir for 10 min Addition->Stirring Quench Quench with ice-cold water Stirring->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Wash Wash with NaOH solution Extraction->Wash Drying Dry over MgSO₄ Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Product Evaporation->Product Crude Product

General workflow for Friedel-Crafts acylation.

Comparison of Physicochemical Properties and Their Implications

The performance of this compound and other alkyl aryl ethers in various applications is often dictated by their fundamental physicochemical properties.

Table 3: Physicochemical Properties of Selected Alkyl Aryl Ethers

PropertyThis compoundAnisoleVeratrole (1,2-Dimethoxybenzene)
Formula C₈H₁₀OC₇H₈OC₈H₁₀O₂
Molar Mass ( g/mol ) 122.17108.14138.16
Boiling Point (°C) 172154206-207
Melting Point (°C) -30-3722.5
Density (g/mL) 0.9670.9951.08
Solubility in Water InsolubleSlightly solubleSlightly soluble
Implications for Specific Applications:
  • As Solvents in Organic Synthesis (e.g., Grignard Reactions): Ethers are common solvents for Grignard reactions due to their ability to solvate the magnesium center, their relative inertness, and their appropriate boiling points for reflux. This compound's higher boiling point compared to diethyl ether (34.6 °C) and tetrahydrofuran (66 °C) could be advantageous for reactions requiring higher temperatures. Compared to anisole, this compound's boiling point is also higher, which could provide a wider temperature range for reactions. However, the increased steric bulk of the ethoxy group compared to the methoxy group might slightly alter its solvation properties. No direct comparative studies on their performance as Grignard solvents were found.

  • In Fragrance Formulations: The choice of an ether in a fragrance formulation depends on its odor profile, volatility, and ability to act as a solvent or carrier for other fragrance components.

    • Volatility: this compound, with a higher boiling point than anisole, is less volatile. This suggests it would have a longer-lasting scent and could function as a mid-note in a fragrance composition, whereas the more volatile anisole might be used as a top note.

    • Odor Profile: Both this compound and anisole have aromatic, somewhat sweet odors. The specific nuances of their scents would determine their suitability for particular fragrance blends.

    • Solvency: Both are good solvents for a wide range of organic fragrance molecules.

  • As Fuel Additives: Ethers are used as oxygenates in gasoline to improve combustion and reduce emissions. Key properties for a fuel additive include its oxygen content, octane rating, and miscibility with gasoline.

    • Oxygen Content: this compound has a lower oxygen content by mass compared to smaller ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). This would make it a less effective oxygenate on a per-mass basis.

    • Octane Rating: The aromatic nature of this compound would likely contribute to a high octane rating, which is a desirable property for a fuel additive.

    • Volatility: The relatively high boiling point of this compound means it has a low vapor pressure, which is beneficial in controlling evaporative emissions from gasoline.

Conclusion

This comparative guide demonstrates that while this compound and anisole share many similarities as alkyl aryl ethers, there are notable differences in their reactivity and physical properties that can influence their suitability for specific applications. In the reductive dealkylation of lignin model compounds, this compound exhibits lower reactivity but higher selectivity towards phenol compared to anisole. In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, both are highly reactive substrates. The differences in their physicochemical properties, such as boiling point and volatility, have important implications for their potential use as solvents, in fragrance formulations, and as fuel additives. The selection between this compound and other alkyl aryl ethers should be based on a careful consideration of the specific requirements of the application, including desired reactivity, reaction conditions, and the physical properties of the final product or formulation. Further quantitative comparative studies, particularly in the areas of solvent effects and fragrance performance, would be beneficial for a more complete understanding of the relative advantages of these compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenetole Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of common analytical methods for the detection and quantification of phenetole (ethoxybenzene). The information herein is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques. The experimental data and protocols are based on established methods for this compound and structurally similar phenolic compounds.

Executive Summary

The accurate and precise quantification of this compound is crucial in various stages of chemical research and pharmaceutical development. The most common analytical techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry. Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and complexity. Cross-validation of these methods is paramount to ensure the reliability and consistency of analytical data. This guide provides a comparative overview of these techniques, supported by experimental data and detailed methodologies, to facilitate informed decision-making in the laboratory.

Comparison of Analytical Methods

The selection of an analytical method is often a balance between the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of GC, HPLC, and UV-Visible Spectrophotometry for the analysis of this compound and related phenolic compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)UV-Visible SpectrophotometrySource(s)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Measurement of light absorbance by the analyte at a specific wavelength.
Limit of Detection (LOD) 0.07–0.20 µg/L0.005 µg/mLTypically in the µg/mL to ng/mL range.[1][2]
Limit of Quantification (LOQ) 0.23–0.70 µg/L0.015 µg/mLTypically higher than LOD.[1][2]
Linearity (r²) >0.99>0.9907>0.999[1]
Precision (%RSD) <15%<1%Varies depending on concentration.[1]
Accuracy (% Recovery) 44-88%96-102%Varies depending on sample matrix.[1][2]
Typical Run Time 15-30 minutes10-20 minutes< 5 minutes
Advantages High resolution for volatile compounds, robust, and widely available.Suitable for a wide range of compound polarities, non-destructive.Simple, rapid, and cost-effective.
Disadvantages Requires volatile and thermally stable analytes; derivatization may be necessary.Can be more complex in terms of mobile phase preparation and disposal.Lower specificity; susceptible to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-FID, HPLC-UV, and UV-Visible Spectrophotometry.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

    • Create a series of calibration standards by serially diluting the stock solution.

    • For unknown samples, dissolve a precisely weighed amount in the chosen solvent. Liquid samples may be injected directly or after appropriate dilution. Solid samples require extraction followed by filtration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a versatile alternative for the analysis of this compound, particularly in complex matrices.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare calibration standards by serial dilution of the stock solution.

    • Dissolve samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 270 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Quantify this compound in the samples using the linear regression equation derived from the calibration curve.

UV-Visible Spectrophotometry

This protocol describes a simple and rapid method for the quantification of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Prepare a series of standard solutions by diluting the stock solution.

    • Dissolve the unknown sample in the same solvent.

  • Instrumentation and Conditions:

    • Spectrophotometer: Shimadzu UV-1800 or equivalent double-beam spectrophotometer.

    • Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.

    • Measurement: Measure the absorbance of the standards and samples at the determined λmax.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus the concentration of the standards.

    • Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Method Validation and Cross-Validation Workflows

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Cross-validation ensures that different analytical methods produce comparable and reliable results.

Analytical_Method_Validation_Workflow cluster_validation Validation Experiments start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision specificity Specificity validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: Workflow for analytical method validation.

Cross_Validation_Logical_Flow cluster_methods Parallel Analysis sample_prep {Sample Preparation | Prepare a homogenous sample lot} method_A Method A (e.g., HPLC) Analyze aliquots of the same sample sample_prep->method_A method_B Method B (e.g., GC) Analyze aliquots of the same sample sample_prep->method_B data_comp {Data Comparison | - Compare quantitative results - Statistical analysis (e.g., t-test, F-test)} method_A:f1->data_comp method_B:f1->data_comp decision Are results statistically equivalent? data_comp->decision pass Methods are cross-validated decision->pass Yes fail Investigate discrepancies (e.g., sample matrix effects, method bias) decision->fail No

Caption: Logical flow for cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. GC-FID offers high resolution for volatile compounds, HPLC-UV provides versatility for a broader range of polarities, and UV-Visible Spectrophotometry offers a rapid and simple, albeit less specific, alternative. A thorough validation of the chosen method and, where necessary, cross-validation against an orthogonal technique are critical to ensure data of the highest quality and integrity. This guide provides a foundational framework to assist in the selection and validation of analytical methods for this compound in a research and development setting.

References

Spectroscopic comparison of phenetole and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a unique fingerprint for each compound. This guide offers an objective, data-driven comparison of the spectroscopic properties of phenetole and its structural isomers, the methylanisoles and ethylphenols.

All compounds share the same molecular formula, C₈H₁₀O, yet their distinct atomic arrangements lead to significant differences in their interactions with electromagnetic radiation. These differences are captured in their respective NMR, IR, and Mass Spectra, providing a robust basis for their differentiation and characterization.

Structural Isomers Under Investigation

The isomers included in this comparison are:

  • This compound (Ethoxybenzene)

  • Methylanisole Isomers (Methoxytoluenes):

    • 2-Methylanisole

    • 3-Methylanisole

    • 4-Methylanisole

  • Ethylphenol Isomers:

    • 2-Ethylphenol

    • 3-Ethylphenol

    • 4-Ethylphenol

The structural differences between these isomers are visualized in the diagram below.

isomers cluster_this compound This compound cluster_methylanisole Methylanisole Isomers cluster_ethylphenol Ethylphenol Isomers p This compound (Ethoxybenzene) ma2 2-Methylanisole ma3 3-Methylanisole ma4 4-Methylanisole ep2 2-Ethylphenol ep3 3-Ethylphenol ep4 4-Ethylphenol

Figure 1. Structural classes of this compound and its isomers. (Within 100 characters)

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Data

The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons. Key differences arise in the aromatic region (approx. 6.5-7.5 ppm) due to the varying substitution patterns, and in the aliphatic region, distinguishing the ethoxy group of this compound from the methoxy and methyl groups of methylanisoles, and the ethyl and hydroxyl groups of ethylphenols.

CompoundAr-H (ppm)-OCH₂- (ppm)-CH₃ (ppm)-OH (ppm)
This compound 6.88-7.28 (m, 5H)4.03 (q, 2H)1.41 (t, 3H)-
2-Methylanisole 6.80-7.18 (m, 4H)3.82 (s, 3H, OCH₃)2.25 (s, 3H)-
3-Methylanisole 6.70-7.18 (m, 4H)3.79 (s, 3H, OCH₃)2.34 (s, 3H)-
4-Methylanisole 6.80 (d, 2H), 7.08 (d, 2H)3.77 (s, 3H, OCH₃)2.29 (s, 3H)-
2-Ethylphenol 6.75-7.15 (m, 4H)2.64 (q, 2H)1.24 (t, 3H)~4.80 (s, 1H)
3-Ethylphenol 6.65-7.17 (m, 4H)2.60 (q, 2H)1.21 (t, 3H)~5.07 (s, 1H)
4-Ethylphenol 6.76 (d, 2H), 7.07 (d, 2H)2.57 (q, 2H)1.20 (t, 3H)~4.85 (s, 1H)
¹³C NMR Data

The ¹³C NMR spectra further differentiate the isomers based on the chemical shifts of the carbon atoms. The position of the substituents on the aromatic ring significantly influences the chemical shifts of the ring carbons.

CompoundAromatic C (ppm)-OCH₂- (ppm)-CH₃ (ppm)
This compound 114.6, 120.8, 129.4, 159.263.314.8
2-Methylanisole 110.1, 120.4, 126.6, 126.8, 130.6, 157.555.2 (OCH₃)16.1
3-Methylanisole 111.9, 115.8, 121.5, 129.2, 139.1, 159.555.1 (OCH₃)21.5
4-Methylanisole 113.8, 129.9, 130.1, 157.755.2 (OCH₃)20.4
2-Ethylphenol 115.2, 120.7, 127.1, 127.8, 128.9, 153.522.913.9
3-Ethylphenol 112.8, 115.1, 120.6, 129.6, 146.4, 155.228.715.3
4-Ethylphenol 115.4, 129.0, 136.8, 153.128.015.8

Infrared (IR) Spectroscopy Comparison

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The most telling difference between the ethers (this compound, methylanisoles) and the phenols (ethylphenols) is the presence of a broad O-H stretching band for the latter.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignments
This compound 3100-3000, 2980-2850, 1600-1450, 1240C-H (sp²), C-H (sp³), C=C (aromatic), C-O (ether)
Methylanisoles 3100-3000, 2960-2840, 1600-1450, 1250-1240C-H (sp²), C-H (sp³), C=C (aromatic), C-O (ether)
Ethylphenols 3600-3200 (broad) , 3100-3000, 2970-2860, 1600-1450, 1230O-H (hydroxyl) , C-H (sp²), C-H (sp³), C=C (aromatic), C-O (phenol)

Mass Spectrometry (MS) Comparison

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. All isomers have a molecular ion peak [M]⁺ at m/z 122. However, their fragmentation patterns differ, providing clues to their structure.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Common Fragmentation Pathways
This compound 12294, 66, 65Loss of ethylene (C₂H₄) to form phenol cation radical
Methylanisoles 122107, 91, 77Loss of a methyl radical (•CH₃), followed by loss of CO
2-Ethylphenol 122107, 77, 79Loss of a methyl radical (•CH₃) from the ethyl group (benzylic cleavage)[1]
3-Ethylphenol 122107, 77, 94Loss of a methyl radical (•CH₃)[2]
4-Ethylphenol 122107, 77Loss of a methyl radical (•CH₃)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) of sample prep2 in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter solution into an NMR tube prep2->prep3 acq1 Place tube in NMR spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire FID using appropriate pulse sequence acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference spectrum to -solvent peak or TMS proc2->proc3

Figure 2. General workflow for NMR spectroscopy. (Within 100 characters)
  • Sample Preparation : Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS). Filter the solution into a clean NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

  • Data Acquisition : A standard pulse program is used to acquire the Free Induction Decay (FID) signal. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[3]

  • Background Spectrum : Run a background spectrum of the clean, empty salt plates to account for atmospheric and instrumental interferences.

  • Sample Spectrum : Place the salt plate "sandwich" in the instrument's sample holder and acquire the IR spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis : The final spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis & Detection intro1 Inject dilute solution of sample into GC-MS or use a direct insertion probe ion1 Sample is vaporized and enters the ion source intro1->ion1 ion2 Bombardment with high- energy electrons (70 eV) ion1->ion2 ion3 Formation of molecular ion [M]⁺ and fragments ion2->ion3 sep1 Ions are accelerated into the mass analyzer ion3->sep1 sep2 Separation of ions based on mass-to-charge ratio (m/z) sep1->sep2 sep3 Detection of ions to generate the mass spectrum sep2->sep3

Figure 3. General workflow for EI-Mass Spectrometry. (Within 100 characters)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds, which separates components of a mixture before analysis.

  • Ionization : In the ion source, the sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

References

Phenetole vs. Toluene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and pharmaceutical chemistry, the selection of an appropriate solvent is paramount to ensuring optimal reaction outcomes, product purity, and process safety. Toluene, a widely used aromatic hydrocarbon, is a staple in many chemical processes due to its excellent solvency for non-polar compounds. However, growing concerns over its toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. Phenetole, an aromatic ether, has emerged as a potential replacement. This guide provides a comprehensive comparison of the performance of this compound and toluene as solvents, supported by their physicochemical properties.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. Below is a summary of the key physical and chemical properties of this compound and toluene.

PropertyThis compoundToluene
Molecular Formula C₈H₁₀OC₇H₈
Molecular Weight 122.17 g/mol 92.14 g/mol
Boiling Point 171-173 °C110.6 °C
Melting Point -30 °C-95 °C
Density 0.967 g/mL at 20 °C0.8623 g/cm³ at 20 °C
Flash Point 63 °C (145 °F)4 °C (40 °F)
Water Solubility InsolubleInsoluble
Solubility in Organics Soluble in ethanol, ether, carbon tetrachlorideSoluble in ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid, and carbon disulfide
Vapor Pressure 1.53 mm Hg at 25 °C28.5 Torr at 20°C
LogP (Kow) 2.512.73

Performance Comparison: Drawing Inferences from Properties

While direct, side-by-side experimental comparisons in specific applications are not extensively documented in publicly available literature, we can infer performance differences based on the distinct physicochemical properties of this compound and toluene.

Reaction Solvent:

  • Temperature Range: this compound's significantly higher boiling point makes it a suitable solvent for reactions requiring elevated temperatures, offering a wider operational range than toluene.

  • Reaction Kinetics: The choice of solvent can influence reaction rates. While specific kinetic data for reactions in this compound versus toluene is scarce, the difference in polarity and coordinating ability (due to the ether oxygen in this compound) could lead to different reaction kinetics for certain transformations. Toluene is known to be a non-polar solvent suitable for reactions where minimal solvent interference is desired.

  • Solubility of Reagents: Both solvents are effective for non-polar compounds. However, the slight increase in polarity for this compound due to the ether linkage might offer advantages in dissolving a broader range of reactants, including those with moderate polarity.

Drug Development and Formulation:

  • API Solubility: The solubility of an Active Pharmaceutical Ingredient (API) is a critical factor in drug development. Toluene is widely used in the pharmaceutical industry as a solvent for synthesis and purification. Given its similar aromatic nature, this compound could serve as a viable alternative. Its potential to dissolve a slightly wider range of compounds due to the ether group could be advantageous for certain APIs. However, empirical solubility studies for specific APIs in this compound are necessary to confirm this.

  • Safety and Toxicity: Toluene is facing increasing scrutiny due to its reproductive toxicity. This is a significant driver for seeking alternatives in the pharmaceutical industry. While comprehensive toxicological data for this compound needs to be considered, it is generally perceived as a potentially safer alternative.

"Green" Chemistry Perspective:

The push for more sustainable chemical processes is a major trend in the chemical industry. Toluene is derived from petroleum, and its volatile nature contributes to air pollution. The exploration of bio-based or less hazardous solvents is a key aspect of green chemistry. This compound, while also synthetically produced, offers a higher flash point, making it less flammable and safer to handle.

Experimental Protocols

For researchers looking to conduct their own comparative studies, here are general methodologies for evaluating key solvent properties:

Determination of Boiling Point:

A standard distillation apparatus can be used. The solvent is heated in a flask, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Determination of Solubility:

To determine the solubility of a solid compound (e.g., an API), a known amount of the solvent is saturated with the solute at a constant temperature. The concentration of the dissolved solute in the resulting solution is then measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizing the Comparison

To better understand the relationship between the solvents and their properties, the following diagrams are provided.

SolventProperties cluster_this compound This compound cluster_toluene Toluene P_BP High Boiling Point P_Safety Potentially Safer P_BP->P_Safety Wider, safer operating range P_FP Higher Flash Point P_Ether Ether Linkage P_Ether->P_Safety Different reactivity/solubility T_BP Lower Boiling Point T_FP Lower Flash Point T_Toxicity Reproductive Toxicity T_FP->T_Toxicity Higher flammability concern T_Aromatic Aromatic Hydrocarbon

Caption: Key property differences between this compound and toluene.

ExperimentalWorkflow start Select Solvents (this compound & Toluene) physchem Characterize Physicochemical Properties (BP, Density, etc.) start->physchem solubility Conduct Solubility Studies (e.g., with a model API) start->solubility reaction Perform Comparative Reaction (e.g., monitor kinetics) start->reaction analysis Analyze Data (Quantitative Comparison) physchem->analysis solubility->analysis reaction->analysis conclusion Draw Conclusions on Solvent Performance analysis->conclusion

Caption: A general workflow for comparing solvent performance.

Conclusion

This compound presents itself as a promising alternative to toluene, particularly in applications requiring higher temperatures and improved safety profiles. Its ether functionality may also offer unique solvency characteristics. However, for critical applications in areas like drug development, the lack of extensive, direct comparative data necessitates thorough in-house experimental validation. Researchers are encouraged to use the information and methodologies presented in this guide to make informed decisions and contribute to the growing body of knowledge on sustainable solvent alternatives.

A Comparative Guide to the Spectroscopic Characterization of Phenetole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic signatures of common reaction products of phenetole (ethyl phenyl ether). Understanding these characteristics is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the unambiguous characterization of this compound derivatives.

Common Reaction Pathways of this compound

This compound readily undergoes several types of reactions, primarily electrophilic aromatic substitution and ether cleavage. The ethoxy group (-OCH₂CH₃) is an activating, ortho-, para- directing group in electrophilic aromatic substitution, leading to a mixture of products. Ether cleavage, on the other hand, results in the breaking of the ether linkage.

Reaction Scheme: Major Reaction Pathways of this compound

G This compound This compound sub Electrophilic Aromatic Substitution This compound->sub e.g., Nitration, Bromination, Friedel-Crafts Acylation cleavage Ether Cleavage This compound->cleavage e.g., HBr, HI sub_products Ortho- and Para- Substituted Phenetoles sub->sub_products cleavage_products Phenol and Ethyl Halide cleavage->cleavage_products G start This compound Reaction (e.g., Friedel-Crafts Acylation) workup Reaction Workup and Purification start->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (GC-MS) product->ms structure Structure Elucidation and Purity Assessment nmr->structure ir->structure ms->structure

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of phenetole, a common solvent and intermediate in organic synthesis. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

This compound: Key Safety and Handling Data

This compound, also known as ethoxybenzene, is a flammable liquid and vapor.[1][2][3] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][4] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn at all times to avoid contact with skin and eyes.[1][4]

PropertyData
Chemical Formula C₈H₁₀O
CAS Number 103-73-1
Appearance Colorless liquid
Odor Pleasant, ether-like
Boiling Point 172 °C
Flash Point 58 °C (136.4 °F) - closed cup
Hazards Flammable liquid and vapor

The data presented in this table is a summary of information available in safety data sheets.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[4] This process ensures the complete destruction of the chemical, preventing environmental contamination.[5] Never dispose of this compound down the drain or in regular trash containers.[6][7]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation and Collection:

    • Collect all this compound waste, including contaminated materials like pipette tips, gloves, and absorbent pads, in a designated and properly labeled hazardous waste container.[6]

    • The container should be made of a compatible material, be in good condition, and have a secure, tightly closing lid.[8]

    • Clearly label the container with the words "HAZARDOUS WASTE" and "this compound".[8]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste, to prevent the release of flammable vapors.[6][8]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

    • Ensure the storage area is equipped with appropriate fire suppression systems.

  • Spill Management:

    • In the event of a spill, remove all sources of ignition.[1]

    • Absorb the spilled this compound with an inert material such as sand or earth.[3][5]

    • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][5]

  • Disposal Request:

    • Once the waste container is approximately 90% full, request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

    • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.[7]

  • Empty Container Disposal:

    • Empty this compound containers must be triple-rinsed with a suitable solvent.[4]

    • The first rinseate must be collected and disposed of as hazardous waste.[9]

    • After thorough rinsing and drying, the container can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[4]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

PhenetoleDisposalWorkflow Start This compound Waste Generated Segregate Segregate Waste in Labeled Container Start->Segregate Store Store Safely (Cool, Ventilated, Away from Incompatibles) Segregate->Store Spill Spill Occurs Store->Spill Full Container 90% Full? Store->Full Cleanup Absorb with Inert Material & Collect in Labeled Container Spill->Cleanup Yes Spill->Full No Cleanup->Store Full->Store No Request Request EHS/ Contractor Pickup Full->Request Yes Incinerate Controlled Incineration by Licensed Facility Request->Incinerate Rinse Triple-Rinse Empty Container Incinerate->Rinse DisposeContainer Dispose of Rinsed Container (Recycle/Landfill) Rinse->DisposeContainer CollectRinseate Collect First Rinseate as Hazardous Waste Rinse->CollectRinseate CollectRinseate->Store

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of phenetole, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This compound, also known as ethoxybenzene, is a flammable liquid that can cause skin and eye irritation.[1] Proper handling is crucial to minimize exposure risks. This document outlines the necessary precautions and procedures for the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the potential hazards.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advised for enhanced protection.[2]
Eye Protection Safety goggles or glassesMust be worn at all times and equipped with side shields to protect against splashes.[1][2]
Face Protection Face shieldRequired when there is a risk of splashing.[2]
Body Protection Laboratory coatA fully buttoned lab coat is required to protect against skin contact.[2]
Respiratory Protection NIOSH-approved respiratorUse if handling outside of a certified chemical fume hood or if aerosolization is possible.[1][2] The recommended filter type is an organic vapor filter.[3][4]

Safe Handling and Storage

Proper operational procedures are critical to creating a safe research environment. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

Key Handling Protocols:

  • Ensure the work area is clean and uncluttered before beginning any procedure.[2]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[2]

  • Keep a chemical spill kit with absorbent material suitable for flammable liquids readily available.[2]

  • Always don the required PPE before handling the chemical.[2]

  • When transferring this compound, do so carefully to avoid splashing.[2]

  • Keep containers tightly closed when not in use.[3][5]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

  • Use non-sparking tools and explosion-proof equipment.[3][5][6]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated place.[1][3][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin with plenty of water.[1][6] If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[1][6] Seek immediate medical attention.[6]

Spill Response: For minor spills, absorb the this compound with an inert material like sand or vermiculite and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all solid and liquid waste in designated, properly labeled, and sealed containers.[2]

  • Do not dispose of this compound down the drain.[8]

Disposal Method: The recommended method for disposing of this compound is through incineration at a licensed chemical disposal facility.[8][9] This ensures the complete destruction of the chemical, preventing environmental contamination.

This compound Properties

The following table summarizes key quantitative data for this compound:

PropertyValue
Boiling Point 172 °C[1]
Melting Point -30 °C[5][6]
Flash Point 63 °C[5]
Density 0.886 g/cm³ at 23 °C[5]

Visual Workflow Guides

To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the emergency response plan for a this compound spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Clean, Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower, Spill Kit) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe transfer 4. Careful Transfer of this compound don_ppe->transfer close_container 5. Keep Container Tightly Closed transfer->close_container avoid_contact 6. Avoid Skin/Eye Contact close_container->avoid_contact wash_hands 7. Wash Hands Thoroughly avoid_contact->wash_hands store_properly 8. Store this compound in Designated Area wash_hands->store_properly dispose_waste 9. Dispose of Waste Properly store_properly->dispose_waste

Caption: Workflow for the safe handling of this compound.

SpillResponsePlan cluster_minor Minor Spill cluster_major Major Spill spill This compound Spill Occurs assess 1. Assess the Spill (Minor vs. Major) spill->assess absorb 2a. Absorb with Inert Material assess->absorb Minor evacuate 2b. Evacuate Area assess->evacuate Major collect 3a. Collect in Sealed Container absorb->collect decontaminate 4a. Decontaminate Area collect->decontaminate notify 3b. Notify EHS evacuate->notify secure 4b. Secure the Area notify->secure

Caption: Emergency response plan for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.